molecular formula C10H10N2 B024992 3-Methylquinolin-4-amine CAS No. 19701-33-8

3-Methylquinolin-4-amine

Cat. No.: B024992
CAS No.: 19701-33-8
M. Wt: 158.2 g/mol
InChI Key: LHHFYJQGCWEYNA-UHFFFAOYSA-N
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Description

3-Methylquinolin-4-amine, with the CAS Registry Number 19701-33-8, is an organic compound with the molecular formula C10H10N2 and a molecular weight of 158.20 g/mol . This solid compound has a boiling point of 340.6°C at 760 mmHg and a flash point of 186.5°C . It serves as a versatile and key chemical building block in the pharmaceutical industry, particularly as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs) . Its primary research value lies in its application for developing novel compounds with potential anti-inflammatory, antimicrobial, and anticancer activities . The quinoline scaffold is of significant interest in medicinal chemistry, and this compound is a crucial precursor in the synthesis of more complex molecules. For instance, novel chloroquinoline derivatives have been prepared and evaluated for their cytotoxic activity against various human cancer cell lines, including lung, HeLa, colorectal, and breast cancers . Some of these compounds showed promising activity, and molecular docking studies suggest their mechanism of action could involve the inhibition of the PI3K enzyme, which is a vital regulator in signal transduction pathways . Furthermore, symmetrical bis-quinolinium compounds derived from this chemical class have been investigated as human choline kinase inhibitors, exhibiting antiproliferative activity against the HT-29 colorectal cell line . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the material safety data sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHFYJQGCWEYNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355836
Record name 3-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19701-33-8
Record name 3-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylquinolin-4-amine (CAS: 19701-33-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylquinolin-4-amine, with the CAS number 19701-33-8, is a heterocyclic aromatic amine belonging to the quinoline family. The quinoline scaffold is a prominent structural motif in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] The strategic placement of an amino group at the 4-position and a methyl group at the 3-position of the quinoline ring system endows this molecule with unique physicochemical properties and significant potential in medicinal chemistry and drug discovery. This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical characteristics, a detailed synthesis protocol, potential biological activities and mechanisms of action, and essential safety and handling information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, membrane permeability, and interaction with biological targets.[1]

PropertyValueSource
CAS Number 19701-33-8[1]
Molecular Formula C₁₀H₁₀N₂[1]
Molecular Weight 158.20 g/mol [1]
IUPAC Name This compound[1]
SMILES CC1=C(C2=CC=CC=C2N=C1)N[1]
InChI InChI=1S/C10H10N2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-6H,1H3,(H2,11,12)[1]
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF.General knowledge based on similar structures

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction, a common and effective method for the preparation of 4-aminoquinoline derivatives.[2] This proposed synthesis protocol is based on well-established procedures for analogous compounds.

Proposed Synthetic Pathway

G cluster_0 Reaction Scheme cluster_1 Reaction Conditions 4_chloro 4-Chloro-3-methylquinoline product This compound 4_chloro->product Nucleophilic Aromatic Substitution ammonia Ammonia (aq.) ammonia->product conditions High Temperature High Pressure (Autoclave)

Caption: Synthetic pathway for this compound.

Experimental Protocol

Objective: To synthesize this compound from 4-chloro-3-methylquinoline.

Materials:

  • 4-Chloro-3-methylquinoline

  • Concentrated aqueous ammonia (28-30%)

  • Ethanol

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • High-pressure reaction vessel (autoclave)

Procedure:

  • Reaction Setup: In a high-pressure autoclave, combine 4-chloro-3-methylquinoline (1 equivalent) and a significant excess of concentrated aqueous ammonia (e.g., 20-30 equivalents) in a suitable solvent such as ethanol. The use of a sealed, pressure-rated vessel is crucial due to the volatility of ammonia and the elevated temperatures required.

  • Reaction: Seal the autoclave and heat the reaction mixture to a temperature in the range of 150-180 °C. Maintain this temperature with stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After cooling the reaction vessel to room temperature, carefully vent any excess pressure. Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the ethanol and excess ammonia.

  • Extraction: To the resulting residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to afford the pure product.

Causality of Experimental Choices:

  • Excess Ammonia: A large excess of ammonia is used to drive the reaction towards the product and to act as a base to neutralize the HCl generated during the reaction.

  • High Temperature and Pressure: The C4-Cl bond in 4-chloroquinolines is activated towards nucleophilic substitution, but elevated temperatures and pressures are often necessary to achieve a reasonable reaction rate with ammonia as the nucleophile.[2]

  • Aqueous Work-up with Bicarbonate: This step is essential to remove any unreacted starting materials and by-products, and to ensure the final product is in its free base form.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Predicted Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.5 ppm (s, 1H): H2 proton of the quinoline ring.

    • δ 7.5-8.0 ppm (m, 4H): Aromatic protons of the benzene ring of the quinoline system.

    • δ ~5.0 ppm (br s, 2H): -NH₂ protons.

    • δ ~2.3 ppm (s, 3H): -CH₃ protons.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~150-160 ppm: Quaternary carbons of the quinoline ring.

    • δ ~120-130 ppm: Aromatic CH carbons of the quinoline ring.

    • δ ~115-125 ppm: Carbon bearing the methyl group.

    • δ ~15-20 ppm: Methyl carbon.

  • Infrared (IR) Spectroscopy (KBr pellet):

    • ~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine.

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~1620-1580 cm⁻¹: N-H bending vibration.

    • ~1500-1400 cm⁻¹: Aromatic C=C stretching.

  • Mass Spectrometry (EI):

    • m/z 158: Molecular ion peak [M]⁺.

    • Fragmentation pattern: Characteristic losses of HCN, CH₃, and NH₂ fragments.

Potential Biological Activities and Mechanism of Action

While specific biological studies on this compound are not extensively reported in publicly available literature, the 4-aminoquinoline scaffold is a well-established pharmacophore with a broad range of biological activities.[2][3]

Potential Therapeutic Areas:
  • Antimalarial: 4-Aminoquinolines, such as chloroquine, are known to interfere with the detoxification of heme in the malaria parasite. They are thought to inhibit the formation of hemozoin, leading to the accumulation of toxic free heme and subsequent parasite death.[3]

  • Anticancer: Several 4-aminoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2] Their mechanisms of action are diverse and can include the inhibition of topoisomerases, induction of apoptosis, and interference with cell signaling pathways.

  • Anti-inflammatory: The quinoline ring system is present in several anti-inflammatory agents. The mechanism often involves the modulation of inflammatory signaling pathways.

Postulated Mechanism of Action (Antimalarial)

G cluster_0 Parasite Digestive Vacuole cluster_1 Inhibition by this compound cluster_2 Outcome Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization (Detoxification) Block X Heme->Block ToxicHeme Accumulation of Toxic Heme 3MQ4A This compound 3MQ4A->Heme Block->Hemozoin ParasiteDeath Parasite Death ToxicHeme->ParasiteDeath

Caption: Postulated antimalarial mechanism of this compound.

It is hypothesized that this compound, like other 4-aminoquinolines, can accumulate in the acidic food vacuole of the malaria parasite. There, it may bind to heme, preventing its polymerization into non-toxic hemozoin. The resulting accumulation of free heme leads to oxidative stress and damage to cellular components, ultimately causing the death of the parasite.[3]

Analytical Methods

The purity and identity of this compound can be assessed using a variety of analytical techniques.

TechniquePurposeKey Parameters
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationReversed-phase C18 column, mobile phase gradient of acetonitrile and water with an additive like formic acid or trifluoroacetic acid, UV detection.
Thin-Layer Chromatography (TLC) Reaction monitoring and qualitative purity checkSilica gel plates, eluent system such as ethyl acetate/hexanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation¹H and ¹³C NMR in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Infrared (IR) Spectroscopy Identification of functional groupsKBr pellet or thin film.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation patternElectron ionization (EI) or electrospray ionization (ESI).

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Potential Hazards:

Based on the structure and related compounds, potential hazards may include:

  • Skin and eye irritation.

  • Harmful if swallowed or inhaled.

  • Potential for mutagenic effects.

It is imperative to consult a comprehensive and up-to-date SDS for 3-methylquinoline and to conduct a thorough risk assessment before handling this compound.

Conclusion

This compound is a molecule of significant interest for researchers in medicinal chemistry and drug development. Its 4-aminoquinoline core suggests a wide range of potential biological activities, making it a valuable building block for the synthesis of novel therapeutic agents. This guide has provided a detailed overview of its properties, a plausible synthesis protocol, insights into its potential mechanisms of action, and essential safety considerations. Further research into the specific biological profile of this compound is warranted to fully explore its therapeutic potential.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 817691, this compound. Retrieved from [Link].

  • Kaur, K., & Jain, M. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 22(15), 5059-5062.
  • Egan, T. J. (2008). Haemozoin (β-haematin) inhibition as a basis for antimalarial drug action. Infectious Disorders-Drug Targets (Formerly Current Drug Targets-Infectious Disorders), 8(3), 196-206.

Sources

physicochemical properties of 3-Methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Methylquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this class, 4-aminoquinolines are particularly distinguished, most notably for their profound impact on the treatment of malaria.[1][2] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's pharmacological and pharmacokinetic profiles. This compound emerges as a significant building block in this context. Its unique substitution pattern—a primary amine at the critical C4 position and a methyl group at the adjacent C3 position—offers a valuable synthon for generating novel molecular entities.

Understanding the fundamental is paramount for its effective utilization in drug discovery and development. These properties govern its reactivity, solubility, formulation feasibility, and ultimately, its behavior in biological systems. This guide provides a comprehensive, in-depth analysis of these core characteristics, synthesized from available data and established chemical principles, to empower researchers in their scientific endeavors.

Molecular Identity and Structural Framework

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This compound is an aromatic heterocyclic amine with a well-defined structure that dictates its chemical behavior.

IdentifierValueSource
IUPAC Name This compound[3]
CAS Number 19701-33-8[3]
Molecular Formula C₁₀H₁₀N₂[3]
Molecular Weight 158.20 g/mol [3]
Canonical SMILES CC1=C(C2=CC=CC=C2N=C1)N[3]
InChIKey LHHFYJQGCWEYNA-UHFFFAOYSA-N[3]

The molecule's architecture consists of a bicyclic quinoline system, which is inherently aromatic and planar. The primary amine (-NH₂) at position 4 is a key functional group, imparting basicity and serving as a handle for further chemical modification. The methyl group (-CH₃) at position 3 provides steric bulk and alters the electronic environment of the pyridine ring, which can influence both reactivity and receptor binding interactions.

Caption: 2D Structure of this compound.

Core Physicochemical Properties

A summary of the key physicochemical data is presented below. These parameters are critical for predicting the molecule's behavior in various experimental and physiological settings.

PropertyValue / DescriptionSignificance in Drug Development
Physical State Yellow solid[4]
Molecular Weight 158.20 g/mol [3]
XLogP3 (Computed) 1.9[3]
Hydrogen Bond Donors 1 (the -NH₂ group)[3]
Hydrogen Bond Acceptors 2 (the quinoline N and the amine N)[3]
pKa (Estimated) ~5-7 (for quinoline N), ~3-5 (for aromatic amine)
Solubility Soluble in ethyl acetate, chloroform.[4] Expected to be pH-dependent in aqueous media.Essential for designing formulations, dissolution studies, and absorption characteristics.
Solubility Profile

As indicated by its use in synthesis protocols, this compound is soluble in common organic solvents like ethyl acetate and chloroform.[4] Its aqueous solubility is expected to be limited but highly dependent on pH. The presence of two basic nitrogen atoms—the quinoline ring nitrogen and the exocyclic primary amine—means that in acidic environments (pH < pKa), the molecule will become protonated. This resulting cationic species will exhibit significantly enhanced water solubility due to its ionic character. This property is a cornerstone of drug formulation, where weakly basic drugs are often prepared as hydrochloride salts to improve their dissolution and bioavailability.

Basicity and pKa

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following data, both experimental and predicted, are essential for identity confirmation and quality control.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides detailed information about the hydrogen atom environment in the molecule. Experimental data has been reported as follows.[4]

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H), 7.89-7.91 (m, 1H), 7.79-7.82 (m, 1H), 7.44-7.38 (m, 2H), 3.77 (br s, 2H), 2.37 (s, 3H).

  • Interpretation:

    • δ 8.42 (s, 1H): This downfield singlet corresponds to the proton at the C2 position, which is adjacent to the ring nitrogen, causing significant deshielding.

    • δ 7.89-7.91 & 7.79-7.82 (m, 2H total): These multiplets in the aromatic region are characteristic of protons on the benzo part of the quinoline ring, likely H5 and H8.

    • δ 7.44-7.38 (m, 2H): These signals correspond to the remaining two protons on the benzo ring, H6 and H7.

    • δ 3.77 (br s, 2H): This broad singlet is the characteristic signal for the two protons of the primary amine (-NH₂). The broadness is due to quadrupole coupling with the nitrogen atom and potential chemical exchange.

    • δ 2.37 (s, 3H): This upfield singlet is a clear signal for the three equivalent protons of the methyl (-CH₃) group at the C3 position.

Infrared (IR) Spectroscopy

While specific experimental IR data for this compound was not found, the expected characteristic absorption bands can be predicted based on its functional groups.[6][7]

  • N-H Stretching (3500-3300 cm⁻¹): As a primary aromatic amine, it is expected to show two distinct, sharp bands in this region corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.[6]

  • C-H Stretching (3100-3000 cm⁻¹): Aromatic C-H stretching vibrations.

  • C-H Stretching (3000-2850 cm⁻¹): Aliphatic C-H stretching from the methyl group.

  • N-H Bending (1650-1580 cm⁻¹): A strong scissoring vibration characteristic of primary amines.[7]

  • C=C and C=N Stretching (1600-1450 cm⁻¹): Multiple bands corresponding to the aromatic quinoline ring system.

  • C-N Stretching (1350-1200 cm⁻¹): Aromatic amine C-N stretching is expected in this region.[6]

UV-Vis Spectroscopy

The UV-Vis spectrum is governed by the electronic transitions within the aromatic π-system. The quinoline ring itself has strong absorptions in the UV region. The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift to longer wavelengths and an increase in molar absorptivity (a hyperchromic effect) compared to unsubstituted quinoline.[6] This is due to the n→π* transitions involving the nitrogen lone pair and the π→π* transitions of the conjugated system.

Synthesis and Reactivity

Synthetic Approach

A common and effective method for the synthesis of this compound is through the reduction of its nitro precursor, 4-Methyl-3-nitroquinoline.[4] This reaction is typically achieved using a reducing agent like tin(II) chloride in the presence of a strong acid such as concentrated hydrochloric acid.[4] The nitro group is selectively reduced to a primary amine, yielding the target compound.

workflow start Start: 4-Methyl-3-nitroquinoline in conc. HCl add_reagent Add Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) start->add_reagent Step 1 reaction Heat to 50°C Stir Overnight add_reagent->reaction Step 2 workup Dilute with H₂O Adjust pH to 9 with NaOH reaction->workup Step 3 extraction Extract with Ethyl Acetate (x2) workup->extraction Step 4 drying Dry organic phase (Na₂SO₄) extraction->drying Step 5 concentration Filter and Concentrate under reduced pressure drying->concentration Step 6 product Product: this compound (Yellow Solid) concentration->product Step 7

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the primary amine group. It can readily undergo N-alkylation, N-acylation, and condensation reactions with aldehydes and ketones to form Schiff bases. These reactions are fundamental in medicinal chemistry for attaching various side chains to the 4-amino position to explore structure-activity relationships. The quinoline ring itself can undergo electrophilic aromatic substitution, although the positions of substitution will be directed by the existing activating groups (amine and methyl).

Experimental Protocol: Synthesis via Nitro Reduction

This protocol describes a self-validating system for the synthesis of this compound, based on established literature procedures.[4] The successful formation of a yellow solid with the expected spectroscopic signature validates the procedure.

Objective: To synthesize this compound from 4-Methyl-3-nitroquinoline.

Materials:

  • 4-Methyl-3-nitroquinoline (starting material)

  • Concentrated Hydrochloric Acid (HCl)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • 5 N Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser, separatory funnel, rotary evaporator.

Methodology:

  • Dissolution (Causality: To create a homogenous reaction medium):

    • Charge a round-bottom flask with 4-Methyl-3-nitroquinoline (e.g., 500 mg, 2.66 mmol).

    • Add concentrated hydrochloric acid (e.g., 10 mL) and stir until the starting material is fully dissolved.

  • Addition of Reducing Agent (Causality: SnCl₂ is the electron source for the nitro group reduction):

    • Heat the solution to 50 °C.

    • Carefully add tin(II) chloride dihydrate (e.g., 1.5 g, 6.6 mmol) to the stirred solution in portions. An exothermic reaction may be observed.

  • Reaction (Causality: Elevated temperature and time ensure the reaction proceeds to completion):

    • Maintain the reaction temperature at 50 °C and continue stirring vigorously overnight under a condenser. Monitor the reaction progress by TLC if desired.

  • Neutralization and Work-up (Causality: To neutralize the acid and deprotonate the amine product, making it extractable into an organic solvent):

    • After the reaction is complete, allow the mixture to cool.

    • Dilute the reaction mixture with deionized water (e.g., 20 mL).

    • Cool the mixture in an ice bath and carefully adjust the pH to ~9 by the slow, dropwise addition of 5 N NaOH solution. The product may begin to precipitate.

  • Extraction (Causality: To isolate the organic product from the aqueous, inorganic phase):

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (e.g., 2 x 30 mL).

    • Combine the organic layers.

  • Washing and Drying (Causality: To remove residual water and water-soluble impurities):

    • Wash the combined organic phase with cold deionized water (e.g., 40 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation (Causality: To remove the solvent and obtain the pure, solid product):

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 3-amino-4-methylquinoline as a yellow solid.[4]

  • Characterization:

    • Confirm the identity and purity of the product using NMR, IR, and mass spectrometry. Determine the melting point.

Conclusion

This compound is a valuable chemical entity with a well-defined set of physicochemical properties that make it an attractive starting point for drug discovery. Its moderate lipophilicity, dual basic centers, and versatile primary amine handle provide a rich platform for chemical exploration. The spectroscopic data serve as a reliable fingerprint for its identification, while the straightforward synthesis allows for its accessible preparation in a laboratory setting. This technical guide consolidates the core knowledge of its properties, providing researchers with the foundational information needed to confidently incorporate this compound into their research and development pipelines.

References

  • Díaz, F., et al. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2021). 24.10: Spectroscopy of Amines. Available at: [Link]

  • Stalinska, J., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]

  • Aly, A. A., et al. (2020). Synthesis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) of prospective anti-COVID-19 drugs. Molecular Diversity. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Linear aliphatic primary amines physical properties. Available at: [Link]

  • Morales, A., et al. (2023). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank. Available at: [Link]

  • Hussain, A., et al. (2022). Synthesis, crystal structure analysis, spectral IR, UV–Vis, NMR assessments, electronic and nonlinear optical properties of potent quinoline based derivatives: Interplay of experimental and DFT Study. Journal of Molecular Structure. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • Al-Zaqri, N., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. Chemistry. Available at: [Link]

  • University of Regensburg. (n.d.). pKa values bases. Available at: [Link]

  • Siraj, B., et al. (2018). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Journal of Molecular Structure. Available at: [Link]

Sources

Introduction: The Significance of 3-Methylquinolin-4-amine in Modern Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Organic Solvent Solubility of 3-Methylquinolin-4-amine for Researchers, Scientists, and Drug Development Professionals

This compound, a substituted quinoline derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a common motif in a wide array of biologically active compounds, and understanding the solubility of its derivatives is paramount for their application in drug discovery and development.[1] Poor solubility can be a major hurdle in the formulation of therapeutic agents and can impact bioavailability and efficacy. This guide, therefore, provides a comprehensive overview of the solubility of this compound in common organic solvents, offering both theoretical insights and practical methodologies for its determination.

Theoretical Framework: Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility in organic solvents is a balance between the polar amino group and the largely non-polar quinoline ring system.

Key molecular features influencing the solubility of this compound include:

  • The Quinoline Ring: This bicyclic aromatic structure is relatively non-polar and will favor interactions with non-polar or moderately polar solvents through van der Waals forces.

  • The Amino Group (-NH2): This primary amine is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar, protic solvents.[2][3]

  • The Methyl Group (-CH3): This small alkyl group contributes to the non-polar character of the molecule.

The interplay of these features dictates the compound's solubility profile across a spectrum of organic solvents. Aromatic amines, in general, exhibit slightly diminished hydrogen bonding capabilities compared to their aliphatic counterparts due to the delocalization of the nitrogen lone pair into the aromatic ring.[4]

Experimental Determination of Solubility: A Validated Protocol

To provide actionable data, the following section outlines a robust, self-validating protocol for determining the solubility of this compound. This method is designed to be readily implemented in a standard laboratory setting.

Materials and Equipment
  • This compound (solid)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane, ethyl acetate)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into several vials.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Clarification:

    • After the equilibration period, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which the compound is highly soluble, such as DMSO).

    • Dilute the supernatant from the saturated solutions with the same solvent used for the standards.

    • Analyze the diluted samples and the standard solutions using HPLC-UV or UV-Vis spectrophotometry to determine the concentration of the dissolved this compound.

    • Calculate the solubility in units such as mg/mL or mol/L.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Weigh excess this compound B Add known volume of solvent A->B C Seal vials B->C D Equilibrate with shaking at constant temperature C->D E Centrifuge to pellet undissolved solid D->E F Collect clear supernatant E->F H Dilute supernatant F->H G Prepare standard solutions I Analyze by HPLC-UV or UV-Vis G->I H->I J Calculate solubility I->J

Caption: Molecular interactions governing the solubility of this compound.

Conclusion: A Guide for Informed Decision-Making

Understanding the solubility of this compound in organic solvents is a critical step in its successful application in research and development. This guide has provided a theoretical foundation, a practical experimental protocol, and a predictive solubility profile to aid scientists in their work. By leveraging this knowledge, researchers can make more informed decisions regarding solvent selection for synthesis, purification, formulation, and biological testing, ultimately accelerating the pace of discovery.

References

  • Solubility of Organic Compounds. (2023, August 31). Retrieved January 23, 2026, from [Link]

  • Structure and Properties of Amines. (2024, March 23). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Gerrard, W. (1976). Solubility of Gases and Liquids: A Graphic Approach. Springer.
  • This compound | C10H10N2 | CID 817691 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

  • Experiment 1: Exp 3. Identification of amine. (n.d.). Retrieved January 23, 2026, from [Link]

  • Amines and Heterocycles. (n.d.). Retrieved January 23, 2026, from [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (2007, October). Gaylord Chemical Company, L.L.C. Retrieved January 23, 2026, from [Link]

  • Experiment 27 - Amines and Amides - Jay C. McLaughlin. (n.d.). Retrieved January 23, 2026, from [Link]

  • Properties of amines | Organic Chemistry II. (n.d.). Lumen Learning. Retrieved January 23, 2026, from [Link]

  • Solubility comparison in ethyl acetate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • The reactivity of dichloromethane toward amines. (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]

  • IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. (2011).
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022, October 18). ACS Publications. Retrieved January 23, 2026, from [Link]

  • 4-Thiophenyl-quinoline-3-methanol | C14H11NOS | CID 66933296 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NOVEL SCHIFF BASE OF QUINOLIN ALDEHYDE WITH 4. (2020). Journal of Advanced Scientific Research, 11(1), 219-223.
  • DMSO Solubility Assessment for Fragment-Based Screening. (2021). Molecules, 26(9), 2749.
  • Amines and Heterocycles. (2020, March 4). Retrieved January 23, 2026, from [Link]

  • Identification of Organic Compound by Organic Qualitative Analysis. (n.d.). Institute of Science, Nagpur. Retrieved January 23, 2026, from [Link]

  • DMSO - gChem. (n.d.). Retrieved January 23, 2026, from [Link]

  • Dimethyl Sulfoxide. (n.d.). MP Biomedicals. Retrieved January 23, 2026, from [Link]

  • [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol | C10H13NO - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. (2005). Retrieved January 23, 2026, from [Link]

  • Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

  • Dimethyl sulfoxide - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • 3-Nitroquinolin-4-amine | C9H7N3O2 | CID 280005 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 3-Methylquinolin-4-amine

This compound (C₁₀H₁₀N₂) is a quinoline derivative of significant interest in medicinal chemistry and drug development.[1] Quinoline scaffolds are foundational in a variety of pharmacologically active agents, exhibiting a wide range of biological activities.[2] The precise and accurate quantification of this compound and its metabolites in complex biological matrices is therefore a critical step in preclinical and clinical development, necessitating robust and sensitive analytical methodologies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the gold standard for this purpose, offering unparalleled selectivity and sensitivity.[3]

This guide provides a comprehensive, in-depth technical overview of the mass spectrometric analysis of this compound. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind key experimental choices, from sample preparation to data interpretation, empowering researchers and drug development professionals to develop and validate their own high-fidelity analytical methods.

Physicochemical Properties of this compound

A thorough understanding of the analyte's chemical properties is the bedrock of successful method development.

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂PubChem[1]
Molecular Weight158.20 g/mol PubChem[1]
Exact Mass158.0844 DaPubChem[1]
XLogP31.9PubChem[1]
pKa (most basic)Predicted ~5.5-6.5(Predicted based on similar structures)

The presence of the primary aromatic amine and the quinoline nitrogen makes the molecule basic and thus amenable to positive ion electrospray ionization. Its moderate lipophilicity (XLogP3 of 1.9) suggests good compatibility with reversed-phase liquid chromatography.

Strategic Sample Preparation: Ensuring Analytical Fidelity

The adage "garbage in, garbage out" is particularly pertinent to mass spectrometry. A well-designed sample preparation protocol is paramount for minimizing matrix effects, enhancing sensitivity, and ensuring the longevity of the analytical instrumentation. The choice of technique is intrinsically linked to the sample matrix.

Protocol 1: Solid-Phase Extraction (SPE) for Biological Fluids (Plasma, Urine)

This protocol is recommended for its high recovery and ability to effectively remove salts and phospholipids, which are notoriously problematic in ESI-MS.

Rationale: A mixed-mode cation exchange SPE sorbent is selected to leverage both the basic nature of the amine functional groups (for strong cation exchange retention) and the hydrophobic characteristics of the quinoline ring (for reversed-phase retention). This dual retention mechanism provides superior selectivity and cleanup compared to a single-mode sorbent.

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • To 1 mL of plasma or urine, add 10 µL of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a close structural analog).

    • Add 1 mL of 4% phosphoric acid in water to precipitate proteins and adjust the pH to ensure the analyte is protonated.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., Waters Oasis MCX) with 2 mL of methanol followed by 2 mL of 2% formic acid in water. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of 2% formic acid in water to remove hydrophilic interferences.

    • Follow with a wash of 2 mL of methanol to remove lipophilic, non-basic interferences.

  • Elution:

    • Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol. The basic nature of this solution neutralizes the amine, disrupting its interaction with the cation exchange sorbent and allowing for its elution.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Liquid Chromatography: Achieving High-Resolution Separation

The primary goal of the LC separation is to resolve this compound from endogenous matrix components and any potential isomers or metabolites, thereby minimizing ion suppression and ensuring accurate quantification.

Rationale: A C18 reversed-phase column is the workhorse for separating moderately polar compounds like this compound. The addition of an acid, such as formic acid, to the mobile phase serves a dual purpose: it ensures the analyte is protonated for optimal retention and ionization, and it improves chromatographic peak shape. A gradient elution is employed to ensure efficient elution of the analyte while minimizing run time.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent efficiency and resolution for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase for improved peak shape and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution from the reversed-phase column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 5 minAllows for the elution of a wide range of analytes and cleans the column.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLA typical volume for modern LC-MS systems.

Mass Spectrometry: Unveiling the Molecular Identity

Electrospray ionization in positive ion mode (ESI+) is the preferred ionization technique for this compound due to the presence of basic nitrogen atoms that are readily protonated. Tandem mass spectrometry (MS/MS) is employed for its exceptional selectivity and sensitivity, utilizing Multiple Reaction Monitoring (MRM).

Predicted Fragmentation Pathway

The fragmentation of this compound is predicted to follow pathways characteristic of aromatic amines and quinoline structures. The protonated molecule [M+H]⁺ (m/z 159.1) will be the precursor ion. Collision-induced dissociation (CID) is expected to induce fragmentation of the quinoline ring system. Based on the fragmentation of the closely related 3-aminoquinoline, key product ions are anticipated.

fragmentation M [M+H]⁺ m/z 159.1 frag1 [M+H - NH₃]⁺ m/z 142.1 M->frag1 Loss of NH₃ frag2 [M+H - CH₃CN]⁺ m/z 118.1 M->frag2 Loss of CH₃CN workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) Pretreat Protein Precipitation & pH Adjustment Sample->Pretreat SPE Solid-Phase Extraction (Mixed-Mode Cation Exchange) Pretreat->SPE Elute Elution & Reconstitution SPE->Elute LC Reversed-Phase LC Separation Elute->LC MS ESI+ Tandem MS (MRM Mode) LC->MS Integration Peak Integration MS->Integration Quant Quantification (Calibration Curve) Integration->Quant Report Reporting Quant->Report

Caption: Comprehensive workflow for this compound analysis.

Conclusion: A Framework for Robust Analysis

This technical guide has provided a comprehensive framework for the mass spectrometric analysis of this compound. By detailing not only the "how" but also the "why" of each methodological step, it is intended to serve as a valuable resource for researchers and drug development professionals. The principles and protocols outlined herein can be adapted and optimized to suit the specific needs of a given study, ensuring the generation of high-quality, reliable, and defensible analytical data. The successful application of these methods will undoubtedly contribute to a deeper understanding of the pharmacology and disposition of this important class of molecules.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 817691, this compound." PubChem, [Link].

  • Marella, A., et al. "Quinoline: A versatile building block." Chemical Reviews, vol. 113, no. 5, 2013, pp. 3729-3827, [Link].

  • Agilent Technologies. "Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS." Agilent Technologies Application Note, 2019, [Link].

  • LGC Group. "Guide to achieving reliable quantitative LC-MS measurements." LGC Group, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11375, 3-Aminoquinoline." PubChem, [Link].

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, [Link].

Sources

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the Infrared (IR) spectroscopic profile of 3-Methylquinolin-4-amine, a key heterocyclic amine with significant applications in medicinal chemistry and drug development.[1][2][3][4] Designed for researchers, scientists, and professionals in the field, this document moves beyond a simple spectral interpretation to explain the causal relationships between molecular structure and vibrational behavior, establishing a self-validating framework for compound identification and characterization.

Introduction: The Convergence of Structure and Spectroscopy

This compound belongs to the 4-aminoquinoline class of compounds, a scaffold renowned for its presence in a wide array of biologically active agents.[4] The precise arrangement of its functional groups—a primary aromatic amine, a methyl group, and the quinoline bicyclic system—creates a unique molecular architecture. Infrared (IR) spectroscopy serves as a powerful, non-destructive analytical technique to confirm this architecture. By measuring the absorption of infrared radiation, which excites molecular vibrations, IR spectroscopy provides a distinct "fingerprint" directly correlated to the molecule's covalent bonds and overall structure.[5] This guide will dissect the IR spectrum of this compound, assigning key absorption bands to their corresponding vibrational modes.

Molecular Blueprint: Predicting Vibrational Modes

The structure of this compound is a composite of three distinct chemical motifs, each with characteristic vibrational frequencies. Understanding these individual components is fundamental to interpreting the full spectrum.

  • Primary Aromatic Amine (-NH₂): This group is defined by its N-H bonds. As a primary amine, it is expected to exhibit two distinct N-H stretching vibrations: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency.[6] It also undergoes in-plane bending (scissoring) and out-of-plane wagging motions.[7]

  • Quinoline Ring System: This fused heterocyclic aromatic system contains C-H bonds, C=C bonds within the aromatic rings, and C=N bonds in the pyridine portion of the ring. This results in aromatic C-H stretching, as well as a series of complex ring stretching and bending vibrations in the fingerprint region.[8]

  • Methyl Group (-CH₃): The aliphatic methyl group introduces characteristic C-H bonds, which will have both symmetric and asymmetric stretching and bending modes.[9]

The interplay of these groups, including electronic effects and potential hydrogen bonding, dictates the final appearance of the IR spectrum.

Experimental Protocol: High-Fidelity Data Acquisition via ATR-FTIR

To ensure the reliability and reproducibility of the spectral data, a validated experimental protocol is essential. Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is the preferred method for analyzing solid samples like this compound due to its minimal sample preparation and high-quality results.[10][11]

Step-by-Step Methodology for ATR-FTIR Analysis
  • Instrument Preparation:

    • Power on the FTIR spectrometer and allow the source and detector to stabilize for at least 30 minutes. This ensures thermal equilibrium and minimizes drift.

    • Purge the sample compartment with dry air or nitrogen to reduce atmospheric interference from water vapor and carbon dioxide.

  • ATR Crystal Cleaning and Verification:

    • Clean the ATR crystal (typically diamond) with a suitable solvent (e.g., isopropanol) using a non-abrasive wipe. The choice of solvent is critical to remove any previous sample residue without damaging the crystal.

    • Record a background spectrum of the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to isolate the sample's absorbance.

  • Sample Application:

    • Place a small amount of powdered this compound onto the center of the ATR crystal. Only enough sample to cover the crystal surface is needed.

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. This is crucial for generating a strong evanescent wave and obtaining a high-quality spectrum.[11]

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Set the spectral resolution to 4 cm⁻¹, which is sufficient for most structural characterization applications. The data is typically collected over the mid-IR range of 4000–400 cm⁻¹.[12]

  • Post-Acquisition Processing:

    • Perform an ATR correction if necessary, although for qualitative identification, this is often optional.

    • Label significant peaks for interpretation.

ATR_FTIR_Workflow A Instrument Stabilization & Purging B Clean ATR Crystal A->B C Collect Background Spectrum B->C D Apply Solid Sample to Crystal C->D Self-validating step: Background ensures no contaminants E Apply Consistent Pressure D->E F Collect Sample Spectrum (e.g., 32 scans at 4 cm⁻¹) E->F Causality: Good contact ensures strong signal G Process & Analyze Data F->G

Caption: ATR-FTIR experimental workflow for solid sample analysis.

Spectral Dissection: Interpretation and Peak Assignment

The IR spectrum of this compound can be logically divided into distinct regions, each providing specific structural information. The combination of these signals provides a robust and self-validating identification of the molecule.

Spectral_Interpretation mol This compound Structure -NH₂ (Primary Amine) -CH₃ (Methyl) Quinoline Ring spectrum IR Spectrum Regions N-H Stretch (3500-3300 cm⁻¹) C-H Stretch (3100-2850 cm⁻¹) Fingerprint Region (1700-600 cm⁻¹) mol:nh2->spectrum:f1 mol:ch3->spectrum:f2 mol:ring->spectrum:f2 mol:nh2->spectrum:f3 mol:ring->spectrum:f3 details Key Vibrational Modes Asymmetric & Symmetric N-H Stretch Aromatic & Aliphatic C-H Stretch N-H Bend C=C / C=N Ring Stretch C-N Stretch spectrum:f1->details:d1 spectrum:f2->details:d2 spectrum:f3->details:d3 spectrum:f3->details:d4 spectrum:f3->details:d5

Sources

The Quinolinamine Quest: A Technical Guide to Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy of the Quinoline Core

The quinoline scaffold, a simple fusion of a benzene and a pyridine ring, represents one of the most significant and enduring privileged structures in medicinal chemistry and drug development. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its true value was unlocked through the tireless efforts of synthetic chemists.[1][2] This guide provides an in-depth exploration of the discovery and historical synthesis of a critical subclass: the quinolinamines. We will traverse the foundational "named reactions" of the 19th century that first made these structures accessible, examining the causal logic behind their experimental design. Furthermore, we will chart the evolution of these often-harsh classical methods into the sophisticated, metal-catalyzed strategies that dominate modern drug discovery, offering field-proven insights for today's researchers, scientists, and drug development professionals.

Part 1: The Dawn of Quinolinamine Synthesis - Classical Named Reactions

The late 1800s saw a flurry of activity in heterocyclic chemistry, leading to the development of several foundational methods for constructing the quinoline core.[2] While these reactions were not always initially aimed at producing aminated derivatives directly, they laid the groundwork for accessing these vital compounds, either by using aminated precursors or by producing intermediates amenable to subsequent amination.

The Skraup Synthesis (1880): A Force of Nature

The Skraup synthesis is a powerful, albeit notoriously vigorous, method for quinoline synthesis.[1] It involves the reaction of an aromatic amine (like aniline) with glycerol, sulfuric acid, and an oxidizing agent.[1][3] The aggressive and often violent exothermic nature of the reaction necessitates careful control and has led to numerous modifications to improve safety and yield.[4]

Causality in Experimental Design:

  • Sulfuric Acid: Serves a dual purpose: it acts as a catalyst and a dehydrating agent, converting glycerol into the key reactive intermediate, acrolein.[1][3]

  • Glycerol: The precursor to acrolein (an α,β-unsaturated aldehyde), which undergoes a Michael addition with the aniline.[4]

  • Oxidizing Agent: Traditionally, nitrobenzene corresponding to the starting aniline was used. This has the clever advantage of being reduced to aniline, which can then enter the reaction, improving atom economy.[5] However, due to the extreme violence of this combination, milder oxidizing agents like arsenic pentoxide or even moderators such as ferrous sulfate are often employed to control the reaction rate.[3][4][6] Ferrous sulfate is believed to function as an oxygen carrier, spreading the oxidation over a longer period.[6]

Generalized Reaction Mechanism: The Skraup synthesis proceeds in three main stages:

  • Acrolein Formation: Dehydration of glycerol by sulfuric acid.

  • Michael Addition and Cyclization: The aromatic amine adds to acrolein, followed by acid-catalyzed cyclization and dehydration to form a 1,2-dihydroquinoline.

  • Oxidation: The dihydroquinoline is oxidized to the final aromatic quinoline product.

Skraup_Synthesis cluster_start Starting Materials cluster_reagents Reagents Aniline Aromatic Amine (e.g., Aniline) Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein (in situ) Glycerol->Acrolein Dehydration Acrolein->Michael_Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline Quinolinamine Precursor Dihydroquinoline->Quinoline Oxidation

Caption: Generalized workflow of the Skraup Synthesis.

Experimental Protocol: Synthesis of 6-Methoxy-8-nitroquinoline

This protocol is a robust example of a modified Skraup reaction, highlighting the necessary precautions for this potent synthesis. The product, 6-methoxy-8-nitroquinoline, is a key intermediate for the synthesis of the antimalarial drug primaquine.

  • Safety Warning: Skraup reactions are highly exothermic and can become violent. This procedure must be conducted in a well-ventilated fume hood, behind a safety shield. Appropriate personal protective equipment (goggles, lab coat, gloves) is mandatory.[2] A safety shower should be readily accessible.[2]

  • Reaction Setup: In a 5-L three-necked round-bottomed flask, create a homogeneous slurry by mixing the following in order: 588 g (2.45 moles) of powdered arsenic oxide, 588 g (3.5 moles) of 3-nitro-4-aminoanisole, and 1.2 kg (950 mL, 13 moles) of glycerol.[2]

  • Acid Addition: Equip the flask with a mechanical stirrer and a dropping funnel containing 315 mL (579 g, 5.9 moles) of concentrated sulfuric acid. With vigorous stirring, add the sulfuric acid dropwise over 30–45 minutes. The temperature will spontaneously rise to 65–70°C.[2]

  • Dehydration: Replace the stirrer and funnel with a thermometer and a bent glass tube connected to a water aspirator. Gently heat the flask in an oil bath, raising the internal temperature to 105°C. Maintain the temperature between 105-110°C under vacuum until 235–285 g of water has been removed (as determined by weight loss), which takes approximately 2–3 hours.[2]

  • Cyclization and Oxidation: Cool the mixture, re-equip the flask with the stirrer and dropping funnel containing an additional 420 mL (772 g, 7.9 moles) of concentrated sulfuric acid. Heat the mixture to an internal temperature of 115°C. Add the sulfuric acid dropwise over 2.5–3.5 hours, ensuring the temperature remains between 117–119°C.[2]

  • Reaction Completion: After the addition, maintain the temperature at 120°C for 4 hours, and then at 123°C for 3 hours.[2]

  • Work-up: Cool the reaction mixture below 100°C and dilute with 1.5 L of water. Allow it to cool overnight. Pour the diluted mixture into a mixture of 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice with stirring.[2]

  • Isolation: The precipitated crude product is collected by filtration, washed with water, and can be purified by recrystallization from ethanol.

The Combes Synthesis (1888): A More Controlled Approach

The Combes synthesis offers a more controlled, acid-catalyzed condensation of an aniline with a β-diketone (like acetylacetone) to form substituted quinolines.[7][8]

Causality in Experimental Design:

  • β-Diketone: Provides the three-carbon chain required to form the pyridine ring.

  • Acid Catalyst: Typically strong acids like sulfuric acid or polyphosphoric acid are used to catalyze both the initial condensation to form an enamine intermediate and the subsequent cyclodehydration.[2][7]

Generalized Reaction Mechanism:

  • Enamine Formation: The aniline condenses with one of the carbonyl groups of the β-diketone to form an enamine.[2][7]

  • Cyclodehydration: The enamine undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration to yield the aromatic quinoline ring.[2][7]

Combes_Synthesis cluster_start Starting Materials Aniline Aromatic Amine Enamine Enamine Intermediate Aniline->Enamine Diketone β-Diketone Diketone->Enamine Condensation Cyclized_Int Cyclized Intermediate Enamine->Cyclized_Int H⁺ Catalyzed Ring Closure Quinoline Substituted Quinoline Cyclized_Int->Quinoline Dehydration

Caption: Generalized workflow of the Combes Synthesis.

Experimental Protocol: Synthesis of 2,4-Dimethyl-7-chloroquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine m-chloroaniline (1 mole) and acetylacetone (1 mole).[8]

  • Acid Addition: Slowly and with cooling, add concentrated sulfuric acid (appropriate catalytic amount).

  • Heating: Heat the reaction mixture under reflux for a specified period (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, carefully pour the reaction mixture onto crushed ice.

  • Neutralization and Isolation: Neutralize the solution with a base (e.g., sodium hydroxide solution) until the product precipitates. Collect the solid product by filtration.

  • Purification: Wash the crude product with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2,4-dimethyl-7-chloroquinoline.

The Friedländer Synthesis (1882): Versatility in Condensation

The Friedländer synthesis is a highly versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde).[1][9] It can be catalyzed by either acids or bases.[1]

Causality in Experimental Design:

  • 2-Aminoaryl Aldehyde/Ketone: This reactant provides the benzene ring and the nitrogen atom for the quinoline core.

  • α-Methylene Carbonyl: This component provides the remaining atoms for the pyridine ring. The presence of the α-methylene group is crucial for the key condensation step.

  • Catalyst (Acid or Base): The catalyst promotes the initial condensation (either an aldol-type reaction or Schiff base formation) and the subsequent cyclodehydration.[9]

Generalized Reaction Mechanism: Two primary pathways are proposed:

  • Aldol First: An initial aldol condensation between the two carbonyl partners, followed by cyclization (imine formation) and dehydration.[9]

  • Schiff Base First: Formation of a Schiff base between the aromatic amine and the carbonyl partner, followed by an intramolecular aldol-type condensation and dehydration.[9]

Friedlander_Synthesis cluster_start Starting Materials cluster_path1 Path 1 cluster_path2 Path 2 Aminoaryl_Ketone 2-Aminoaryl Aldehyde/Ketone Aldol_Adduct Aldol Adduct Aminoaryl_Ketone->Aldol_Adduct Schiff_Base Schiff Base Aminoaryl_Ketone->Schiff_Base Methylene_Ketone α-Methylene Carbonyl Methylene_Ketone->Aldol_Adduct Aldol Condensation Methylene_Ketone->Schiff_Base Imine Formation Unsat_Ketone α,β-Unsaturated Carbonyl Aldol_Adduct->Unsat_Ketone Dehydration Quinoline Substituted Quinoline Unsat_Ketone->Quinoline Cyclization & Dehydration Cyclized_Aldol Cyclized Adduct Schiff_Base->Cyclized_Aldol Intramolecular Aldol Cyclized_Aldol->Quinoline Dehydration Pfitzinger_Reaction cluster_start Starting Materials Isatin Isatin Keto_Acid Keto-Acid Intermediate Isatin->Keto_Acid Hydrolysis Carbonyl α-Methylene Carbonyl Schiff_Base Schiff Base Carbonyl->Schiff_Base Condensation Base Base (KOH) Keto_Acid->Schiff_Base Cyclized_Product Cyclized Intermediate Schiff_Base->Cyclized_Product Intramolecular Condensation Quinoline_Acid Quinoline-4- Carboxylic Acid Cyclized_Product->Quinoline_Acid Dehydration Buchwald_Hartwig Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ OxAdd->Amine_Complex Ligand Exchange Amido_Complex L-Pd(II)(Ar)(NR¹R²) Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Aryl-NR¹R² Amido_Complex->Product ArX Aryl-X ArX->OxAdd Amine HNR¹R² Amine->Amine_Complex Base Base Base->Amine_Complex

Sources

An In-depth Technical Guide to the Safe Handling of 3-Methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is an in-depth technical guide compiled from available safety data, information on structurally analogous compounds, and established chemical safety principles. A complete, verified Safety Data Sheet (SDS) for 3-Methylquinolin-4-amine (CAS 19701-33-8) from a primary chemical manufacturer was not publicly available at the time of this writing. The information herein is intended to support risk assessment and safety planning. Users MUST consult the specific Safety Data Sheet provided by their chemical supplier before any acquisition, storage, or handling of this compound.

Section 1: Chemical Identification and Overview

This compound is a heterocyclic aromatic amine belonging to the quinoline family. Compounds in this class are foundational scaffolds in medicinal chemistry and drug development, notably in the synthesis of antimalarial agents[1]. Its structure presents potential for various chemical interactions, necessitating a thorough understanding of its safety profile for proper handling in a research and development setting.

Identifier Value
IUPAC Name This compound[2]
Synonyms 4-Amino-3-methyl-quinoline, 3-Methyl-quinolin-4-ylamine[2]
CAS Number 19701-33-8[1][2]
Molecular Formula C₁₀H₁₀N₂[2]
Molecular Weight 158.20 g/mol [2]

Section 2: Hazard Identification and GHS Classification

Based on available supplier information, this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) provides a framework for understanding these hazards through pictograms, signal words, and hazard statements.

GHS Hazard Classification

Classification Code Description
Acute Toxicity, OralH302Harmful if swallowed[1]
Skin IrritationH315Causes skin irritation[1]
Eye IrritationH319Causes serious eye irritation[1]
Specific Target Organ ToxicityH335May cause respiratory irritation[1]

Signal Word: Warning [1]

Hazard Pictogram:

The causality behind this classification system is crucial for laboratory safety. The hazard identification process informs all subsequent safety protocols, from the selection of personal protective equipment to the design of emergency response procedures.

GHS_Workflow cluster_0 Hazard Identification cluster_1 Classification & Communication cluster_2 User Action Chemical This compound (Solid Powder) Data Toxicological & Physical/Chemical Data Classification GHS Classification - H302 (Harmful Oral) - H315 (Skin Irritant) - H319 (Eye Irritant) - H335 (Resp. Irritant) Data->Classification Analyzed to Determine Hazards SDS Safety Data Sheet (SDS) Classification->SDS Label Supplier Label - Pictogram (❗) - Signal Word (Warning) - P-Statements Classification->Label Protocols Safe Handling Protocols (PPE, SOPs, Storage) SDS->Protocols Informs Label->Protocols Informs

GHS Hazard Communication Workflow.

Section 3: Toxicological Profile and Health Effects

The toxicological properties of this compound have not been fully investigated. The known hazards are based on its GHS classification and data from structurally related compounds.

  • Routes of Exposure: The primary routes of occupational exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.

  • Acute Effects:

    • Oral: Harmful if swallowed (H302), which can lead to gastrointestinal distress or other systemic effects[1].

    • Skin: Causes skin irritation (H315), characterized by redness, itching, or inflammation upon contact[1][3].

    • Eyes: Causes serious eye irritation (H319), which can result in pain, tearing, redness, and temporary vision impairment[1][3]. Prompt rinsing is critical to prevent damage.

    • Inhalation: May cause respiratory irritation (H335), leading to coughing, sneezing, and discomfort in the respiratory tract[1][4].

  • Chronic Effects & Carcinogenicity: Specific long-term exposure data for this compound is not available. However, it is critical to note that the related compound 4-methylquinoline (lacking the 4-amino group) has shown evidence of mutagenicity and carcinogenicity in animal studies[5]. This structural similarity warrants a cautious approach, treating this compound as potentially hazardous with prolonged or repeated exposure until more data is available.

Section 4: Safe Handling and Storage Protocols

A self-validating safety protocol relies on minimizing exposure at every step. All handling of this compound should be performed with the assumption that it is a hazardous substance.

Receiving and Unpacking

  • Designated Area: Unpack shipments in a designated area with controlled ventilation, such as a lab bench adjacent to a fume hood, not in an office or common area[6][7].

  • Inspect Integrity: Before opening, visually inspect the outer packaging for any signs of damage or leaks[6][7].

  • Wear PPE: At a minimum, wear a lab coat and chemical-resistant gloves during unpacking[6].

  • Damaged Shipments: If a container is found to be broken or leaking, treat it as a chemical spill. Secure the area and follow the accidental release protocol (Section 8)[6].

Handling Solid Compound (Weighing and Transfers)

  • Engineering Controls: All manipulations of the solid powder must be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles[8].

  • Minimize Dust: Use spatulas and weighing paper to carefully transfer the solid. Avoid pouring, which can generate dust[8].

  • Static Control: For larger quantities, be aware of potential static discharge, which can cause fine powders to disperse. Use static-dissipating tools and ensure proper grounding.

  • Container Management: Keep the source container tightly sealed when not in use[8].

Storage Requirements

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids[9].

  • Security: The storage location should be a locked cabinet or a controlled-access room to restrict unauthorized access[4][10].

  • Labeling: Ensure the container is clearly labeled with the chemical name and all appropriate GHS hazard warnings[7].

  • Container: Keep in the original, tightly sealed container[4][11].

Section 5: Exposure Controls & Personal Protective Equipment (PPE)

Engineering controls (e.g., fume hoods) are the primary defense against exposure. PPE serves as the essential final barrier. The selection of PPE must be based on a risk assessment of the specific procedure being performed.

Protection Type Specification and Rationale
Eye Protection Chemical safety goggles are mandatory. A full-face shield should be worn over goggles during procedures with a high risk of splashing or dust generation (e.g., bulk transfers, preparing concentrated solutions)[8][9].
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) are required. Inspect gloves for tears or degradation before each use. For extended procedures or when handling solutions, double-gloving is recommended. Remove gloves using the proper technique to avoid contaminating skin[9][12].
Body Protection A fully buttoned, flame-resistant lab coat is the minimum requirement. For tasks involving significant quantities or a high splash risk, a chemical-resistant apron should be worn over the lab coat[8][12].
Respiratory Protection Not typically required when handling small quantities inside a certified fume hood. If engineering controls are not available or during a large spill, a NIOSH-approved respirator with a particulate filter (for solids) or an organic vapor cartridge may be necessary[9].

Section 6: First Aid Measures

Immediate and appropriate first aid is critical in mitigating the effects of accidental exposure. All laboratory personnel must be familiar with these procedures and the location of safety equipment (eyewash stations, safety showers).

  • In Case of Eye Contact:

    • Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing[13][14].

    • Remove contact lenses if present and easy to do so[13].

    • Seek immediate medical attention[4].

  • In Case of Skin Contact:

    • Immediately remove all contaminated clothing[14].

    • Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes[13].

    • If skin irritation occurs or persists, seek medical attention[4].

  • In Case of Inhalation:

    • Move the exposed person to fresh air at once[4][13].

    • If the person is not breathing, give artificial respiration.

    • If breathing is difficult, administer oxygen if you are trained to do so.

    • Seek immediate medical attention.

  • In Case of Ingestion:

    • Do NOT induce vomiting[15].

    • Rinse the mouth thoroughly with water[4].

    • Never give anything by mouth to an unconscious person.

    • Seek immediate medical attention[4].

Section 7: Fire-Fighting Measures

While not classified as flammable, as an organic compound, this compound will burn if exposed to sufficient heat and an ignition source.

  • Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, carbon dioxide (CO₂), or water spray.

  • Unsuitable Extinguishing Media: Do not use a solid water stream, as it may scatter and spread the fire.

  • Hazardous Combustion Products: Combustion may produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, and oxides of nitrogen.

  • Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing to prevent contact with skin and eyes.

Section 8: Accidental Release Measures

A swift and systematic response to a spill is essential to prevent exposure and environmental contamination.

Spill_Response start Spill Discovered evacuate 1. Evacuate & Alert - Alert personnel in the immediate area. - Evacuate non-essential personnel. start->evacuate ppe 2. Assess & Don PPE - Assess spill size and risk. - Don appropriate PPE (gloves, goggles, lab coat, respirator if needed). evacuate->ppe contain 3. Control & Contain - Prevent spread by covering with inert absorbent material (e.g., vermiculite, sand, or spill pads). ppe->contain cleanup 4. Clean Up - Carefully sweep or scoop up absorbed material into a labeled hazardous waste container. contain->cleanup decon 5. Decontaminate - Clean the spill area with a suitable solvent, followed by soap and water. cleanup->decon dispose 6. Dispose & Report - Dispose of all contaminated materials as hazardous waste. - Report the incident to EHS. decon->dispose end Area is Safe dispose->end

Emergency Spill Response Protocol.

Section 9: Disposal Considerations

Improper disposal of this compound or its waste is a regulatory violation and an environmental hazard.

  • Waste Classification: This material and any contaminated items (e.g., gloves, absorbent materials, glassware) must be treated as hazardous chemical waste.

  • Disposal Procedure: All waste must be collected in a clearly labeled, sealed, and appropriate hazardous waste container. Disposal must be conducted through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor in accordance with all local, state, and federal regulations.

  • Prohibition: Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.

Section 10: Physical and Chemical Properties

The following data is based on available supplier information.

Property Value
Appearance Solid
Melting Point 130-131 °C[1]
Boiling Point 340.6 ± 27.0 °C (Predicted)[1]
Density 1.169 ± 0.06 g/cm³ (Predicted)[1]
pKa 9.17 ± 0.50 (Predicted)[1]
Water Solubility Very slightly soluble in hot water[13]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 817691, this compound. Retrieved from [Link]

  • Cohen, S. M., et al. (2015, September 3). Toxicological evaluation of the flavour ingredient 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid. PubMed. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Hydroxychloroquine (Oral Route) - Proper Use. Retrieved from [Link]

  • Dalton Engineering. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Boukar, K., et al. (n.d.). Safe handling of hazardous drugs. PubMed Central. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • Office of Environmental Health Hazard Assessment (OEHHA). (2000, December 2). Evidence on the Carcinogenicity of 4-methylquinoline. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methylamine. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methylamine 40% in water. Retrieved from [Link]

  • Duke University Safety Office. (2025, March 5). Safe Handling of Hazardous Drugs. Retrieved from [Link]

  • Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling. Retrieved from [Link]

Sources

The Predicted Biological Activity of 3-Methylquinolin-4-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Promise of the Quinoline Scaffold

The quinoline ring system represents a cornerstone in medicinal chemistry, a privileged scaffold that has given rise to a multitude of therapeutic agents. From the historic antimalarial efficacy of quinine to modern targeted cancer therapies, the versatility of the quinoline nucleus is undeniable.[1][2] This guide focuses on a specific, less-explored derivative, 3-Methylquinolin-4-amine, to provide a predictive analysis of its biological potential. In the absence of extensive direct experimental data, this document leverages established knowledge of the broader 4-aminoquinoline class to build a scientifically grounded forecast of its activities, mechanisms, and potential therapeutic applications.[1][3][4] This predictive approach is an essential component of modern drug discovery, enabling the prioritization of synthetic and screening efforts toward compounds with the highest probability of success.

Section 1: The 4-Aminoquinoline Core - A Foundation of Diverse Bioactivity

The 4-aminoquinoline moiety is the fundamental structural unit of a wide array of biologically active molecules.[1][5] Its derivatives have demonstrated significant therapeutic potential across various disease areas, including infectious diseases, oncology, and neurodegenerative disorders.[1][2][3][6] Understanding the established activities of this core structure is paramount to predicting the potential of its substituted analogues.

Antimalarial Activity: The Historical Stronghold

The most well-documented activity of 4-aminoquinolines is their potent antimalarial action.[3][4] Compounds like chloroquine function by accumulating in the acidic food vacuole of the malaria parasite, Plasmodium falciparum.[3][4] There, they interfere with the detoxification of heme, a byproduct of hemoglobin digestion, leading to a buildup of toxic heme and subsequent parasite death.[3][4]

  • Predicted Role of this compound: It is highly probable that this compound will exhibit antimalarial properties. The core 4-aminoquinoline structure required for heme binding is present.[4] The introduction of a methyl group at the 3-position could modulate the compound's lipophilicity and basicity, potentially influencing its accumulation in the parasite's food vacuole and its interaction with heme. Further investigation into its activity against both chloroquine-sensitive and chloroquine-resistant strains would be a critical first step in validation.[3]

Anticancer Potential: A Growing Area of Investigation

Recent research has highlighted the anticancer properties of the quinoline scaffold.[2][7][8] Several mechanisms have been proposed, including the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of key signaling pathways involved in cell proliferation and survival.[7] Some quinoline derivatives have also been shown to induce apoptosis and inhibit angiogenesis.[9]

  • Predicted Role of this compound: this compound is predicted to possess anticancer activity. The planar quinoline ring system can intercalate into DNA, a common mechanism for cytotoxic agents. The methyl group at the 3-position may influence the compound's binding affinity and selectivity for specific cancer-related targets. Molecular docking studies targeting enzymes like dihydrofolate reductase (DHFR) or kinases involved in cancer progression could provide initial validation for this predicted activity.[10]

Antimicrobial and Antiviral Properties: A Broad Spectrum of Action

The quinoline nucleus is a key component of many antibacterial and antifungal agents.[11][12][13][14] Quinolone antibiotics, for example, target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[13] The 4-aminoquinoline scaffold, in particular, has shown promise against a range of microbial pathogens.[11][12] Furthermore, some quinoline derivatives have demonstrated antiviral activity, including against influenza viruses.[15]

  • Predicted Role of this compound: It is plausible that this compound will exhibit antimicrobial and antiviral activity. The mechanism of action could involve the inhibition of microbial enzymes or interference with viral replication processes.[11][12][15] The methyl group might enhance the compound's ability to penetrate microbial cell walls or interact with specific viral proteins. Initial screening against a panel of clinically relevant bacteria and viruses would be necessary to confirm this potential.

Neuroprotective Effects: A Newer Frontier

Emerging evidence suggests that certain quinoline derivatives may possess neuroprotective properties.[6][16] These compounds may act through various mechanisms, including the inhibition of enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and beta-site APP cleaving enzyme-1 (BACE1), or by activating neuroprotective signaling pathways like the Keap1-Nrf2 pathway.[6][17]

  • Predicted Role of this compound: this compound could potentially exert neuroprotective effects. The ability of the quinoline scaffold to cross the blood-brain barrier is a key prerequisite for CNS activity. The methyl substitution may enhance this property. In-silico and in-vitro assays targeting key enzymes and pathways in neurodegenerative diseases would be the logical next step to explore this predicted activity.[17]

Section 2: The Influence of 3-Methyl Substitution - A Predictive Structure-Activity Relationship Analysis

The introduction of a methyl group at the 3-position of the quinoline ring is not a trivial modification. It is predicted to have a significant impact on the molecule's physicochemical properties and, consequently, its biological activity.

PropertyPredicted Influence of 3-Methyl GroupRationale
Lipophilicity IncreasedThe methyl group is a lipophilic substituent, which is expected to increase the overall hydrophobicity of the molecule. This could enhance membrane permeability and cellular uptake.
Steric Hindrance Introduction of steric bulk near the 4-amino groupThe methyl group may influence the binding of the 4-amino group to its biological targets. This could lead to altered potency or selectivity compared to the unsubstituted parent compound.
Electronic Effects Weak electron-donating effectThe methyl group can slightly increase the electron density of the quinoline ring system, which may subtly alter its reactivity and binding interactions.

Section 3: A Roadmap for Experimental Validation - From In-Silico to In-Vivo

To transition from prediction to empirical evidence, a structured and logical experimental workflow is essential. The following section outlines a comprehensive plan to investigate the biological activities of this compound.

In-Silico and Computational Modeling

The initial phase of validation should leverage computational tools to refine our predictions and prioritize experimental efforts.

Workflow: In-Silico Bioactivity Prediction

G cluster_0 Computational Analysis A 3D Structure Generation of This compound B ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) A->B Physicochemical Properties C Molecular Docking Studies A->C Ligand Preparation E Predicted Binding Affinity & Interaction Analysis C->E D Target Identification (e.g., kinases, proteases, receptors) D->C Target Selection

Caption: A workflow for the initial in-silico evaluation of this compound.

Protocol: Molecular Docking

  • Ligand Preparation: Generate the 3D structure of this compound and perform energy minimization.

  • Target Selection: Identify potential protein targets based on the known activities of 4-aminoquinolines (e.g., Plasmodium falciparum heme detoxifying protein, human topoisomerase II, bacterial DNA gyrase, acetylcholinesterase).

  • Docking Simulation: Utilize molecular docking software to predict the binding mode and affinity of this compound to the selected targets.

  • Analysis: Analyze the docking poses and binding interactions to identify key residues involved in the interaction and to estimate the binding energy.

In-Vitro Biological Assays

Based on the in-silico predictions, a panel of in-vitro assays should be conducted to directly measure the biological activity of this compound.

Workflow: In-Vitro Activity Screening

G cluster_0 In-Vitro Evaluation A Synthesis & Purification of This compound B Antimalarial Assays (e.g., SYBR Green I assay) A->B C Anticancer Assays (e.g., MTT, apoptosis assays) A->C D Antimicrobial Assays (e.g., MIC determination) A->D E Neuroprotection Assays (e.g., cell-based models of neurotoxicity) A->E F F B->F IC50 Determination G G C->G GI50 Determination H H D->H MIC Values I I E->I Neuroprotective Efficacy

Caption: A workflow for the in-vitro screening of this compound across various biological activities.

Protocol: MTT Assay for Anticancer Activity

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media.

  • Compound Treatment: Seed cells in 96-well plates and treat with serial dilutions of this compound for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) from the dose-response curve.

Section 4: Concluding Remarks and Future Directions

This guide has presented a comprehensive, albeit predictive, analysis of the biological potential of this compound. Grounded in the extensive literature on the 4-aminoquinoline scaffold, the predictions herein offer a strong rationale for the further investigation of this compound. The proposed experimental workflows provide a clear path forward for validating these predictions and potentially uncovering a novel therapeutic agent. The journey from a predicted activity to a clinically viable drug is long and arduous, but it begins with the careful and systematic exploration of promising chemical entities like this compound.

References

  • Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Nov - Semantic Scholar. (2022-06-04). Retrieved from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC. (2025-04-01). Retrieved from [Link]

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - MDPI. Retrieved from [Link]

  • Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities - PMC - NIH. (2023-05-14). Retrieved from [Link]

  • Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors - PubMed. (2010-12-15). Retrieved from [Link]

  • Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - NIH. Retrieved from [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights - MDPI. Retrieved from [Link]

  • Neuroprotective Effects of a 3-Amino Quinazoline Derivative via Keap1-Nrf2 Pathway Activation in an ICV-STZ-Induced Rat Model of Sporadic Alzheimer's Disease - PubMed. (2025-09-17). Retrieved from [Link]

  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents - MDPI. (2025-11-12). Retrieved from [Link]

  • Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism - PubMed Central. Retrieved from [Link]

  • (PDF) DESIGN, SYNTHESIS, MOLECULAR DOCKING OF NOVEL 4- METHYL QUINOLINE DERIVATIVES; EVALUATION OF ANTI- MICROBIAL, ANTI-TUBERCULAR ACTIVITIES - ResearchGate. (2016-08-06). Retrieved from [Link]

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed. Retrieved from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. (2025-03-31). Retrieved from [Link]

  • Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one - ResearchGate. Retrieved from [Link]

  • (PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - ResearchGate. (2025-08-06). Retrieved from [Link]

  • In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. (2025-08-06). Retrieved from [Link]

  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC - NIH. (2023-05-18). Retrieved from [Link]

  • PREDICTION OF BIOLOGICAL ACTIVITY OF AMINOQUINOLINE DERIVATIVES USING THE ADMET 2.0 WEB RESOURCE | Ukrainian Chemistry Journal. Retrieved from [Link]

  • Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC - NIH. Retrieved from [Link]

  • Hybrids of Imatinib with Quinoline: Synthesis, Antimyeloproliferative Activity Evaluation, and Molecular Docking - MDPI. (2022-03-03). Retrieved from [Link]

  • Evaluation of Additive Neuroprotective Effect of Combination Therapy for Parkinson's Disease Using In Vitro Models - MDPI. Retrieved from [Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Publishing. (2025-06-04). Retrieved from [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - MDPI. Retrieved from [Link]

  • (PDF) PREDICTION OF BIOLOGICAL ACTIVITY OF PYRAZOLO [3, 4-B] QUINOLINYL ACITAMIDE BY QSAR RESULTS - ResearchGate. (2022-01-15). Retrieved from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. (2025-08-27). Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Study of Novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and Its Oxinates - ResearchGate. (2025-08-06). Retrieved from [Link]

  • 4-aminoquinolines: An Overview of Antimalarial Chemotherapy - Hilaris Publisher. (2016-01-14). Retrieved from [Link]

  • Neuroprotective Properties of 4-Aminopyridine - PubMed. (2021-03-02). Retrieved from [Link]

  • Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives | RGUHS Journal of Pharmaceutical Sciences | Journalgrid. (2022-12-31). Retrieved from [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC - NIH. (2022-10-12). Retrieved from [Link]

  • Design synthesis in-silico study and biological evaluation of quinoline derivatives as potential antibacterial agents - ResearchGate. Retrieved from [Link]

  • Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies - MDPI. (2022-02-17). Retrieved from [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC - NIH. (2025-02-05). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents - MDPI. (2021-02-21). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structural Elucidation of 3-Methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Rationale for Rigorous Elucidation

In the landscape of medicinal chemistry and materials science, the quinoline scaffold is a privileged structure, forming the core of numerous pharmacologically active agents. The 4-aminoquinoline subclass, in particular, has been a cornerstone in the development of antimalarial drugs like chloroquine.[1] The introduction of substituents, such as a methyl group at the C3 position, can profoundly alter the molecule's steric and electronic properties, thereby influencing its biological activity, pharmacokinetic profile, and potential therapeutic applications.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of 3-Methylquinolin-4-amine. It is designed for researchers and drug development professionals, moving beyond a simple recitation of data to explain the causality behind the analytical strategy. Our approach is rooted in the principle of orthogonal verification, where data from multiple independent techniques converge to build an unassailable structural hypothesis.

Part 1: Foundational Characterization

Before embarking on advanced spectroscopic analysis, it is essential to establish the fundamental properties of the analyte. This initial data provides the framework upon which all subsequent interpretations will be built.

Molecular Identity and Physicochemical Properties

The starting point for any structural elucidation is the molecule's basic identity. This compound is a heterocyclic aromatic amine.[2]

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂PubChem[2]
Molecular Weight 158.20 g/mol PubChem[2]
Canonical SMILES CC1=C(C2=CC=CC=C2N=C1)NPubChem[2]
InChIKey LHHFYJQGCWEYNA-UHFFFAOYSA-NPubChem[2]

These computed properties are the first checkpoint. Any experimental data, particularly from mass spectrometry, must align with this molecular formula and weight.

Synthesis Context: A Clue to the Structure

Understanding the synthetic route is not merely academic; it provides critical clues about the expected structure and potential byproducts. A common strategy for synthesizing 4-aminoquinolines involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline precursor with an amine.[3] Alternative methods, such as intramolecular cyclization, are also employed.[3][4] Awareness of the precursors helps in anticipating potential impurities that could complicate spectral interpretation.

Part 2: Spectroscopic Analysis – A Multi-Pronged Approach

No single technique is sufficient for unambiguous structural determination. We employ a synergistic combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, each providing a unique piece of the structural puzzle.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Causality: Mass spectrometry is the first-line technique to confirm the molecular weight and gain initial structural insights through fragmentation analysis. We select Electrospray Ionization (ESI) in positive ion mode as it is a soft ionization technique ideal for polar, nitrogen-containing compounds, minimizing premature fragmentation and ensuring a strong molecular ion peak.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid ensures protonation of the basic nitrogen atoms, facilitating ionization.

  • Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer for high-resolution analysis.[5]

  • Ionization Mode: Electrospray Ionization, Positive Ion Mode (ESI+).

  • Data Acquisition: Scan for the protonated molecular ion [M+H]⁺. The high-resolution capability allows for the determination of the exact mass, which can be used to confirm the elemental composition.[6]

Expected Data & Interpretation:

  • Molecular Ion Peak: An intense signal should be observed at m/z 159.0917. This corresponds to the calculated exact mass of the protonated molecule, [C₁₀H₁₁N₂]⁺. Verifying this value to within 5 ppm of the theoretical mass confirms the molecular formula C₁₀H₁₀N₂.[7]

  • Fragmentation Pattern: While ESI is a soft technique, some in-source fragmentation can occur. Tandem MS (MS/MS) experiments would reveal characteristic losses. For quinoline derivatives, fragmentation of the quinoline ring system is a key diagnostic feature.[5][7]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in the molecule. The vibrational frequencies of specific bonds provide a "fingerprint" of the molecule's chemical architecture. For this compound, we are particularly interested in identifying the N-H stretches of the primary amine, the C-H stretches of the aromatic and methyl groups, and the C=C/C=N stretches of the quinoline ring.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000–400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken first.

Expected Data & Interpretation:

Wavenumber (cm⁻¹)Vibration TypeStructural AssignmentRationale & Reference
3450 - 3300N-H StretchPrimary Amine (-NH₂)Primary amines typically show two distinct bands (symmetric and asymmetric stretching). The broadness is due to hydrogen bonding.[8]
3100 - 3000C-H StretchAromatic C-HCharacteristic of sp² C-H bonds in the quinoline ring system.
2950 - 2850C-H StretchAliphatic C-HCorresponds to the stretching vibrations of the methyl (-CH₃) group.
~1630C=N StretchQuinoline RingThe imine C=N bond within the heterocyclic ring.[9][10]
1600 - 1450C=C StretchAromatic RingMultiple bands are expected due to the vibrations of the fused aromatic system.[9][10]
~1620N-H BendPrimary Amine (-NH₂)The scissoring vibration of the primary amine group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Framework

Expertise & Causality: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton. Advanced 2D NMR techniques are employed to map out the exact H-H and C-H correlations, leaving no ambiguity.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), containing Tetramethylsilane (TMS) as an internal standard (0 ppm). DMSO-d₆ is often preferred for its ability to slow the exchange of amine protons, making them more clearly observable.[1]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for good signal dispersion.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR (with proton decoupling)

    • 2D COSY (Correlation Spectroscopy)

    • 2D HSQC (Heteronuclear Single Quantum Coherence)

Expected Data & Interpretation:

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~8.20s1HH-2The proton at C2 is adjacent to the ring nitrogen, causing a significant downfield shift. It appears as a singlet as it has no adjacent proton neighbors.
~7.95d1HH-5 or H-8Protons on the carbocyclic ring are deshielded. Doublet multiplicity arises from coupling to a single neighboring proton.
~7.80d1HH-5 or H-8Similar environment to the other peri-proton.
~7.60t1HH-7Triplet due to coupling with two neighboring protons (H-6 and H-8).
~7.40t1HH-6Triplet due to coupling with two neighboring protons (H-5 and H-7).
~5.50br s2H-NH₂The amine protons. The chemical shift is variable and the peak is often broad due to quadrupole broadening and chemical exchange.
~2.40s3H-CH₃The methyl group protons appear as a singlet in the aliphatic region.

¹³C NMR (101 MHz, DMSO-d₆): A total of 10 distinct carbon signals are expected.

Chemical Shift (δ) ppmAssignmentRationale
~150-145C4, C8aQuaternary carbons attached to nitrogen atoms are significantly deshielded. C4 is directly bonded to the amino group.
~148C2The C2 carbon is adjacent to the ring nitrogen.
~130-120C5, C6, C7, C8, C4aAromatic carbons of the carbocyclic ring.
~115C3The carbon bearing the methyl group.
~15-CH₃The aliphatic methyl carbon appears significantly upfield.

2D NMR for Unambiguous Assignment:

  • COSY: This experiment reveals which protons are coupled to each other. We would expect to see cross-peaks connecting H-5 with H-6, H-6 with H-7, and H-7 with H-8, confirming the connectivity within the carbocyclic ring.

  • HSQC: This experiment correlates each proton with its directly attached carbon. It would definitively link the proton signal at ~2.40 ppm to the carbon signal at ~15 ppm, confirming the -CH₃ group. Similarly, it would connect each aromatic proton to its corresponding aromatic carbon.

Part 3: Integrated Structural Elucidation Workflow

The power of this methodology lies in the integration of data from all techniques. The following workflow illustrates the logical progression from initial hypothesis to final structural confirmation.

Elucidation_Workflow cluster_synthesis Sample Origin cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_conclusion Structural Confirmation Synthesis Synthesis of This compound MS Mass Spectrometry (HRMS) Synthesis->MS IR Infrared Spectroscopy (FT-IR) Synthesis->IR NMR NMR Spectroscopy (1H, 13C, 2D) Synthesis->NMR MS_Data Molecular Formula Confirmation (C10H10N2) MS->MS_Data IR_Data Functional Group ID (-NH2, -CH3, Aromatic) IR->IR_Data NMR_Data Atom Connectivity & Skeleton Mapping NMR->NMR_Data Structure Final Structure of This compound MS_Data->Structure Orthogonal Validation IR_Data->Structure Orthogonal Validation NMR_Data->Structure Orthogonal Validation

Caption: Integrated workflow for the structural elucidation of this compound.

Part 4: Definitive Confirmation via X-ray Crystallography

While the combination of spectroscopic techniques provides overwhelming evidence, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the three-dimensional structure of a molecule in the solid state.

Expertise & Causality: This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions, offering a level of detail unattainable by other methods. A successful crystal structure serves as the ultimate validation of the structure proposed by spectroscopic means.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol/DMF mixture).[11]

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.

Expected Results: The resulting crystal structure would confirm the planarity of the quinoline ring system and provide exact geometric parameters.[11] It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amine group, which can influence the compound's physical properties.[11]

Conclusion

References

  • Kassem, M. G., Ghabbour, H. A., Abdel-Aziz, H. A., Fun, H.-K., & Ooi, C. W. (2012). 3-Chloro-4-methylquinolin-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications, 68(4), o935. [Link]

  • Tala, S. R., & Taleb, M. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 10, 888321. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 817691, this compound. Retrieved January 23, 2026 from [Link].

  • Bahuguna, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13085–13098. [Link]

  • NIST. (n.d.). 3-Amino-4-picoline. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Al-Ostoot, F. H., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(13), 5087. [Link]

  • Sanz, E., et al. (2016). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 196, 1344-1351. [Link]

  • RSC Publishing. (2015). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1 H )one: spectroscopic characterization, molecular docking and DFT investig... RSC Advances. [Link]

  • Castillo, J., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. IUCrData, 7(9). [Link]

  • Narayanaswami, S., et al. (1982). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(2), 147-152. [Link]

  • ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of... [Link]

  • SciSpace. (n.d.). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Model. [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting... [Link]

  • Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methylamine. Retrieved from [Link]

  • Sanz, E., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 196, 1344-51. [Link]

  • Mphahlele, M. J., et al. (2020). The synthesis, crystal structure and Hirshfeld analysis of 4-(3,4-dimethylanilino)-N-(3,4-dimethylphenyl)quinoline-3-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1603–1609. [Link]

  • Tala, S. R., & Taleb, M. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 10, 888321. [Link]

  • Castillo, J., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styryl­quinolines formed using Frie. IUCrData, 7(9). [Link]

  • PubMed. (2010). Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors. [Link]

  • Akkurt, M., et al. (2014). Crystal structure of (E)-N-(3,4-dimethoxybenzylidene)morpholin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o935. [Link]

Sources

A Technical Guide to 3-Methylquinolin-4-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 3-Methylquinolin-4-amine (CAS: 19701-33-8), a key heterocyclic amine with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering insights into its commercial availability, synthesis, quality control, and applications.

Introduction: The Significance of the 4-Aminoquinoline Scaffold

The quinoline ring system is a foundational scaffold in medicinal chemistry, present in a wide array of natural products and synthetic drugs.[1] Within this class, 4-aminoquinolines are of particular importance due to their diverse biological activities.[2][3] These compounds are known to exhibit antimalarial, anticancer, antiviral, and anti-inflammatory properties.[2][4] The mechanism of action for their antimalarial activity is well-studied, primarily involving the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole.[5][6] this compound, as a substituted derivative, offers a unique chemical structure for the exploration of new therapeutic agents.

Chemical and Physical Properties [7][8]

PropertyValue
CAS Number 19701-33-8
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
IUPAC Name This compound
Synonyms 4-Amino-3-methylquinoline, 3-Methyl-4-quinolinamine
Appearance White to yellow or orange powder/crystalline solid[9]
Melting Point 151-155 °C (predicted)[9]

Commercial Availability and Sourcing

This compound is available from a range of chemical suppliers, catering primarily to the research and development market. The compound is typically offered in quantities ranging from milligrams to several grams. When sourcing this material, it is imperative to consider not just the price, but also the purity, available analytical data, and the supplier's quality management systems.

Table of Representative Suppliers:

SupplierAvailable QuantitiesPurityNotes
BLD Pharm Custom>97%Offers a range of related quinoline derivatives.
ChemicalBook 1g, 5g, 25gVaries by supplierAn aggregator platform listing multiple suppliers.
PubChem Varies by vendorVaries by vendorProvides a list of chemical vendors.[7]

Procurement Workflow:

The process of procuring this compound for research purposes should be systematic to ensure the quality and consistency of the starting material.

Procurement_Workflow Figure 1: Procurement Workflow for this compound A Identify Requirement (Quantity, Purity) B Supplier Identification (e.g., BLD Pharm, ChemicalBook) A->B C Request Quotation & Certificate of Analysis (CoA) B->C D Supplier Evaluation (Lead Time, Cost, Quality) C->D E Purchase Order Placement D->E F Goods Receipt E->F G Incoming Quality Control (QC) Verification F->G H Release for Research Use G->H

Figure 1: Procurement Workflow for this compound

Synthesis of this compound: A Conceptual Approach

While specific, detailed protocols for the synthesis of this compound are not abundantly available in peer-reviewed literature, its preparation can be conceptualized based on established methods for synthesizing substituted 4-aminoquinolines.[2][3] A common and effective strategy involves the nucleophilic aromatic substitution of a suitable 4-chloroquinoline precursor.

Proposed Synthetic Pathway:

A plausible route to this compound involves the reaction of 4-chloro-3-methylquinoline with an ammonia source.

Synthesis_Pathway Figure 2: Proposed Synthesis of this compound A 4-Chloro-3-methylquinoline C Reaction under Pressure (Sealed Vessel) A->C B Ammonia Source (e.g., NH₃ in dioxane, NH₄OH) B->C D This compound C->D Nucleophilic Aromatic Substitution

Figure 2: Proposed Synthesis of this compound

Exemplary Experimental Protocol (based on related syntheses): [4]

  • Reaction Setup: In a sealed pressure vessel, dissolve 4-chloro-3-methylquinoline (1 equivalent) in a suitable solvent such as dioxane or ethanol.

  • Addition of Amine Source: Add an excess of the ammonia source. This could be a solution of ammonia in dioxane or concentrated aqueous ammonium hydroxide. The use of a copper catalyst, such as copper(I) iodide, may be beneficial in some cases.

  • Heating: Seal the vessel and heat the reaction mixture to a temperature typically ranging from 120 to 180°C. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel, using a gradient of a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford pure this compound.

Quality Control and Analytical Methods

Ensuring the identity and purity of this compound is critical for its use in research and drug development. A comprehensive quality control process should include a battery of analytical tests.

Certificate of Analysis (CoA):

A Certificate of Analysis is a crucial document that should be requested from the supplier. It provides lot-specific information on the purity and physical properties of the compound.[10][11] A typical CoA for a research chemical would include:

  • Identifier: Chemical Name, CAS Number, Lot Number

  • Physical Properties: Appearance, Melting Point

  • Analytical Data: Purity by HPLC or GC, and confirmation of identity by spectroscopic methods (NMR, MS).

Analytical Techniques for Structure and Purity Verification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure.[12]

    • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring system, a singlet for the methyl group, and a broad signal for the amine protons which can be exchanged with D₂O.[13]

    • ¹³C NMR: The spectrum will display the corresponding signals for the ten carbon atoms in the molecule.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 158.20.[14][15]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for determining the purity of organic compounds.[16][17] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point for method development.

Quality Control Workflow:

QC_Workflow Figure 3: Quality Control Workflow for this compound A Sample Receipt B Visual Inspection (Appearance, Color) A->B C Spectroscopic Analysis (NMR, MS) B->C E Comparison with CoA and Specifications C->E D Chromatographic Analysis (HPLC for Purity) D->E F Decision (Accept/Reject) E->F G Documentation and Release F->G Accept

Figure 3: Quality Control Workflow for this compound

Applications in Drug Discovery and Development

The 4-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry.[18] this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

  • Antimalarial Drug Discovery: As a close analog of well-known antimalarial drugs like chloroquine and amodiaquine, this compound is a candidate for the development of new agents to combat resistant strains of Plasmodium falciparum.[19] The methyl group at the 3-position can influence the compound's lipophilicity and interaction with its biological target.

  • Anticancer Research: Certain 4-aminoquinoline derivatives have shown cytotoxic effects against various cancer cell lines.[4] this compound can be used as a starting material to generate novel compounds for screening as potential anticancer agents.

  • Other Therapeutic Areas: The versatility of the quinoline nucleus suggests potential applications in developing treatments for a range of other diseases, including those with inflammatory or viral origins.[2]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical entity for researchers and drug development professionals. Its commercial availability, coupled with the rich history of the 4-aminoquinoline scaffold in medicine, makes it an attractive starting point for the synthesis of novel therapeutic agents. A thorough understanding of its sourcing, synthesis, and quality control is paramount to ensuring the reliability and reproducibility of research outcomes.

References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. [Link]

  • Delgado, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). Pakistan Journal of Pharmaceutical Sciences. Retrieved January 23, 2026, from [Link]

  • Aly, A. A., et al. (2021). Synthesis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) of prospective anti-COVID-19 drugs. Molecular Diversity, 25(2), 461-471.
  • An improved process for the synthesis of quinoline derivatives. (n.d.). Google Patents.
  • Slater, A. F. (1993). Quinoline antimalarials: mechanisms of action and resistance. Transactions of the Royal Society of Tropical Medicine and Hygiene, 87 Suppl 1, S7-10. [Link]

  • Mass Spectrometry Part 8 - Fragmentation in Amines. (2023, January 25). YouTube. Retrieved January 23, 2026, from [Link]

  • 4-aminoquinolines as Antimalarial Drugs. (n.d.). Retrieved January 23, 2026, from [Link]

  • Improvement of Aqueous Solubility of Lapatinib-derived Analogs. (2019, January 24). eScholarship.org. Retrieved January 23, 2026, from [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022, June 20). Novelty Journals. Retrieved January 23, 2026, from [Link]

  • Lebras, J., & Deloron, P. (1989). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics.
  • Annex 4. (n.d.). World Health Organization (WHO). Retrieved January 23, 2026, from [Link]

  • Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). (2025, December 2). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Spectroscopy of Amines. (2024, July 30). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025, August 4). ResearchGate. Retrieved January 23, 2026, from [Link]

  • 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved January 23, 2026, from [Link]

  • Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • 4-Aminoquinoline – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 23, 2026, from [Link]

  • How to Read a Chemical Certificate of Analysis (COA) (23 min read) | Blog. (2025, November 4). Retrieved January 23, 2026, from [Link]

  • Amines | Request PDF. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. (2018, August 17). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • 4-Aminoquinoline. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • SAFETY DATA SHEET CLEAN AMINE®. (n.d.). Greenbook.net. Retrieved January 23, 2026, from [Link]

  • A kind of preparation method of 3-amino-4-picoline. (n.d.). Google Patents.
  • mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern of m/z m/e ions for... (n.d.). Doc Brown's Chemistry. Retrieved January 23, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-Methylquinolin-4-amine, a valuable heterocyclic amine, starting from 4-methyl-3-nitroquinoline. The core of this transformation is the selective reduction of an aromatic nitro group to a primary amine. We present a detailed, field-proven protocol utilizing a classic and robust metal-acid reduction system, specifically Tin(II) chloride in an acidic medium. This guide elucidates the underlying reaction mechanism, provides a step-by-step experimental procedure, outlines critical safety precautions, and details the analytical methods required for the characterization of the final product. The information is tailored for researchers, chemists, and professionals in the field of organic synthesis and drug development.

Introduction and Scientific Rationale

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of an amino group at the C4 position, particularly adjacent to a methyl group at C3, yields this compound, a molecule with potential as a key intermediate for the synthesis of more complex bioactive compounds and functional materials.[1] The most direct synthetic route to this target is the reduction of the corresponding nitro precursor, 4-methyl-3-nitroquinoline.

The reduction of aromatic nitro compounds is a cornerstone transformation in organic chemistry, with numerous methodologies available.[2] These can be broadly categorized into catalytic hydrogenation and chemical reduction.[3]

  • Catalytic Hydrogenation: Often employing catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with hydrogen gas, this method is highly efficient and clean.[4][5] However, it requires specialized equipment for handling pressurized hydrogen gas and careful management of potentially pyrophoric catalysts.[6][7]

  • Chemical Reduction: This category includes dissolving metal reductions (e.g., Fe/HCl, Zn/AcOH) and reductions using metal salts like Tin(II) chloride (SnCl₂).[4][8] These methods are often more accessible in a standard laboratory setting.

For this application, we focus on the Tin(II) chloride and hydrochloric acid system . This classic method is highly effective for the reduction of nitroarenes to anilines and is known for its reliability and functional group tolerance.[9][10] The causality for this choice rests on its high yield potential and the straightforward nature of the reaction workup, making it an excellent and trustworthy method for this specific transformation.

Reaction Mechanism: The Béchamp Reduction Analogue

The reduction of a nitro group with a metal in acidic media involves a series of sequential electron and proton transfers. The overall process consumes six electrons and six protons to convert the nitro group (-NO₂) into an amino group (-NH₂).[11] While the exact mechanism can be complex, it is understood to proceed through several intermediates, including nitroso (-NO) and hydroxylamine (-NHOH) species.[12]

The metal (in this case, Tin) acts as the electron source, being oxidized from Sn(II) to Sn(IV) in the process. The strong acid (HCl) serves as the proton source and helps to maintain the solubility of the tin salts.

Nitro Reduction Mechanism cluster_reagents Reducing System Start 4-Methyl-3-nitroquinoline (R-NO₂) Intermediate1 Nitroso Intermediate (R-NO) Start->Intermediate1 + 2e⁻, + 2H⁺ Intermediate2 Hydroxylamine Intermediate (R-NHOH) Intermediate1->Intermediate2 + 2e⁻, + 2H⁺ Product This compound (R-NH₂) Intermediate2->Product + 2e⁻, + 2H⁺ Reagents SnCl₂ / HCl (Provides e⁻ and H⁺)

Caption: Stepwise reduction of the nitro group.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Materials and Equipment
Reagents & Materials Equipment
4-methyl-3-nitroquinoline250 mL Three-neck round-bottom flask
Tin(II) chloride dihydrate (SnCl₂·2H₂O)Magnetic stirrer with heating mantle
Concentrated Hydrochloric Acid (HCl, ~37%)Reflux condenser
Ethanol (95% or absolute)Thermometer / Temperature probe
Sodium hydroxide (NaOH) pellets or 50% solutionDropping funnel
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)Separatory funnel
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Rotary evaporator
Deionized WaterBuchner funnel and filter paper
TLC plates (Silica gel 60 F₂₅₄)Standard laboratory glassware
Safety Precautions: A Self-Validating System

Hazard Analysis:

  • 4-methyl-3-nitroquinoline: Nitroaromatic compounds are toxic and should be handled with care. Avoid inhalation of dust and skin contact.[13] They can be thermally unstable under certain conditions.[14][15]

  • Concentrated HCl: Highly corrosive and causes severe burns. Releases toxic fumes. Must be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Sodium Hydroxide (NaOH): Caustic and causes severe burns. The neutralization step is highly exothermic and must be performed slowly and with external cooling.

  • Organic Solvents (Ethanol, DCM, EtOAc): Flammable. Handle away from ignition sources.

Mandatory PPE:

  • Chemical splash goggles or a face shield.

  • Chemically resistant gloves (nitrile or neoprene).

  • Flame-resistant lab coat.

Engineering Controls:

  • All steps, especially those involving concentrated HCl and solvent evaporation, must be performed in a certified chemical fume hood.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add 4-methyl-3-nitroquinoline (e.g., 5.0 g, 1 equivalent).

    • Add ethanol (50 mL) to the flask to create a slurry.

  • Preparation of Reducing Agent:

    • In a separate beaker, dissolve Tin(II) chloride dihydrate (e.g., 25.0 g, ~4.2 equivalents) in concentrated hydrochloric acid (40 mL). This may be an exothermic process. Allow the solution to cool slightly.

  • Reduction Reaction:

    • Transfer the SnCl₂/HCl solution to the dropping funnel.

    • Begin stirring the slurry in the reaction flask and add the SnCl₂/HCl solution dropwise over 20-30 minutes. The reaction is exothermic; maintain the temperature below 60 °C during the addition using a water bath if necessary.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle.

    • Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

  • Reaction Workup and Neutralization (Critical Step):

    • After the reaction is complete, cool the flask to room temperature and then further in an ice-water bath.

    • CAUTION: HIGHLY EXOTHERMIC. Slowly and carefully add a 50% aqueous solution of sodium hydroxide (NaOH) to the reaction mixture to neutralize the excess acid. The pH should be adjusted to >10. A thick, white precipitate of tin hydroxides will form.

    • Stir the resulting thick slurry for 30 minutes in the ice bath to ensure complete precipitation.

  • Product Extraction:

    • Add dichloromethane (DCM) or ethyl acetate (EtOAc) (e.g., 100 mL) to the slurry and stir vigorously for 15 minutes.

    • Filter the mixture through a pad of Celite® in a Buchner funnel to remove the inorganic tin salts. Wash the filter cake with additional extraction solvent (2 x 30 mL).

    • Transfer the combined filtrate to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with the same organic solvent (2 x 50 mL).

    • Combine all organic extracts.

  • Purification and Isolation:

    • Wash the combined organic layer with brine (saturated NaCl solution, 1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Experimental Workflow and Characterization

The entire process from setup to final analysis follows a logical and verifiable sequence.

Experimental Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Product Validation A 1. Setup Reactants (Nitroquinoline, EtOH) B 2. Add Reducing Agent (SnCl₂ in HCl) A->B C 3. Heat to Reflux (2-3 hours) B->C D Monitor Reaction (TLC) C->D E 4. Cool & Neutralize (Ice Bath, NaOH) D->E Reaction Complete F 5. Extract Product (DCM or EtOAc) E->F G 6. Isolate & Purify (Rotovap, Recrystallize) F->G H Characterization (NMR, IR, MS) G->H Purified Product

Caption: Workflow for synthesis and validation.

Expected Results
ParameterExpected Outcome
Appearance Off-white to pale yellow solid
Yield (Crude) 85-95%
Melting Point Literature values should be consulted for pure compound
Purity (by NMR/LC-MS) >95% after purification
Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.[16]

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons on the quinoline core, a singlet for the methyl group, and a broad singlet for the amine (-NH₂) protons which is exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon atoms and their chemical environment, consistent with the product structure.

  • FT-IR Spectroscopy: The infrared spectrum should show the disappearance of the characteristic nitro group stretches (typically ~1530 and ~1350 cm⁻¹) from the starting material and the appearance of N-H stretching bands (typically a doublet around 3300-3500 cm⁻¹) for the primary amine.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the product. For this compound (C₁₀H₁₀N₂), the expected molecular weight is 158.20 g/mol . The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 158 or a protonated molecular ion peak [M+H]⁺ at m/z = 159.

Conclusion

The reduction of 4-methyl-3-nitroquinoline to this compound is efficiently and reliably achieved using a Tin(II) chloride and hydrochloric acid system. The protocol described herein is robust and scalable, providing high yields of the desired product. Adherence to the detailed safety precautions is paramount for the successful and safe execution of this synthesis. The identity and purity of the final compound must be validated through standard spectroscopic methods to ensure it meets the requirements for subsequent research and development activities.

References

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023). Journal of Chemical Education. Retrieved from [Link]

  • The Kinetics of the Reduction of Aromatic Nitro Compounds with Tin and Hydrochloric Acid. (1950). Journal of the American Chemical Society. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Hydrogenation SOP. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

  • Hazards associated with laboratory scale hydrogenations. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Lab.equipment. Retrieved from [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. (n.d.). Dalton Transactions. Retrieved from [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. (n.d.). ACS Publications. Retrieved from [Link]

  • Nitro Reduction - Iron (Fe). (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). (2013). Semantic Scholar. Retrieved from [Link]

  • Major mechanisms of toxicity of nitroaromatic compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (n.d.). PMC - NIH. Retrieved from [Link]

  • Reduction of aromatic nitro compounds using Sn and HCl gives. (2024). askIITians. Retrieved from [Link]

  • HYDROGENATION | FACT SHEET. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]

  • Runaway reaction hazards in processing organic nitrocompounds. (n.d.). IChemE. Retrieved from [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). MDPI. Retrieved from [Link]

  • Benzoquinoline amines – Key intermediates for the synthesis of angular and linear dinaphthonaphthyridines. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

Synthesis of 3-Methylquinolin-4-amine: A Detailed Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note APN-034-MQ

For: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Abstract

This comprehensive guide details the reaction mechanism and provides a robust experimental protocol for the synthesis of 3-Methylquinolin-4-amine, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis is achieved through a highly efficient, one-pot cyclocondensation reaction of 2-aminobenzonitrile and ethyl 2-cyanopropionate. This method, a variation of the Thorpe-Ziegler reaction, offers a direct route to the target compound, forming the crucial 4-amino group in situ during the construction of the quinoline ring. This document provides in-depth mechanistic insights, a step-by-step laboratory protocol, safety considerations, and process optimization strategies to ensure reliable and reproducible results.

Introduction and Strategic Overview

The 4-aminoquinoline core is a privileged scaffold in drug discovery, famously represented by antimalarial drugs like Chloroquine. The introduction of substituents, such as a methyl group at the C3 position, allows for fine-tuning of the molecule's steric and electronic properties, making this compound a key intermediate for the synthesis of novel therapeutic agents.

While classical methods like the Conrad-Limpach synthesis can produce quinoline rings, they often require multiple steps, including the formation of a 4-hydroxyquinoline intermediate followed by chlorination and amination.[1] The strategy detailed herein bypasses this multi-step sequence by employing a base-catalyzed cyclization of a dinitrile precursor, a powerful method for constructing nitrogen-containing heterocycles.[2] This approach is notable for its atom economy and operational simplicity.

The selected reaction involves the condensation of 2-aminobenzonitrile with ethyl 2-cyanopropionate. The former provides the foundational benzene ring and the N1 atom, while the latter serves as a three-carbon synthon that installs C2, C3 (including the methyl group), and C4, along with the exocyclic amino group, in a single, elegant transformation.

The Reaction Mechanism: A Thorpe-Ziegler Annulation

The formation of this compound from 2-aminobenzonitrile and ethyl 2-cyanopropionate is a classic example of an intramolecular Thorpe-Ziegler reaction.[3] This base-catalyzed process involves the condensation between two different nitrile-containing molecules, followed by an intramolecular cyclization to form a stable, aromatic heterocyclic system. A strong, non-nucleophilic base, such as sodium hydride (NaH), is essential for initiating the reaction sequence.[4]

The mechanism can be dissected into three key stages:

  • Intermediate Formation: The reaction is initiated by the deprotonation of the amino group of 2-aminobenzonitrile by sodium hydride. The resulting anilide anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of ethyl 2-cyanopropionate. This is followed by the elimination of ethoxide, forming the crucial N-(2-cyanophenyl)-2-cyanopropanamide intermediate.

  • Intramolecular Cyclization (Thorpe-Ziegler Step): In the presence of a strong base, the α-carbon of the propanamide moiety is deprotonated, generating a carbanion. This carbanion then executes an intramolecular nucleophilic attack on the carbon atom of the ortho-nitrile group on the benzene ring. This ring-closing step is the core of the Thorpe-Ziegler reaction and results in the formation of a six-membered cyclic imine intermediate.[5]

  • Aromatization: The cyclic imine intermediate is unstable and rapidly undergoes tautomerization. This proton rearrangement process results in the formation of the highly stable, aromatic 4-aminoquinoline ring system, which drives the reaction to completion.[4]

Figure 1: Reaction Mechanism for the Synthesis of this compound

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 4-aminoquinolines via Thorpe-Ziegler cyclization. Researchers should perform their own risk assessment before commencing any experimental work.

Materials and Reagents
ReagentFormulaMW ( g/mol )Moles (equiv)AmountSupplier
2-AminobenzonitrileC₇H₆N₂118.141.05.91 gSigma-Aldrich
Ethyl 2-cyanopropionateC₆H₉NO₂127.141.17.00 gSigma-Aldrich
Sodium Hydride (60% disp. in oil)NaH24.002.55.00 gSigma-Aldrich
Toluene, anhydrousC₇H₈92.14-150 mLAcros Organics
IsopropanolC₃H₈O60.10-~50 mLFisher Scientific
Hydrochloric Acid, conc.HCl36.46-As neededVWR Chemicals
Sodium Hydroxide, 10% aq.NaOH40.00-As neededVWR Chemicals
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser with a drying tube (CaCl₂)

  • Magnetic stirrer and heating mantle

  • Dropping funnel

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware for work-up and filtration

Step-by-Step Procedure
  • Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a nitrogen inlet. Ensure the system is flame-dried or oven-dried to exclude moisture.

  • Reagent Charging: To the flask, add sodium hydride (5.00 g, 60% dispersion in mineral oil). Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully suspend it in 100 mL of anhydrous toluene under a nitrogen atmosphere.

  • Addition of 2-Aminobenzonitrile: Dissolve 2-aminobenzonitrile (5.91 g) in 25 mL of anhydrous toluene and add it dropwise to the stirred sodium hydride suspension over 15 minutes. Hydrogen gas will evolve. Stir the mixture at room temperature for 1 hour after the addition is complete.

  • Addition of Ester: Add ethyl 2-cyanopropionate (7.00 g) dissolved in 25 mL of anhydrous toluene to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) using the heating mantle. Maintain the reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Quenching: After the reaction is complete (as indicated by TLC), cool the flask to room temperature in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of isopropanol (approx. 50 mL) to destroy any unreacted sodium hydride.

  • Work-up: Pour the quenched reaction mixture into 200 mL of water. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of ethyl acetate. Combine all organic layers.

  • Acid Extraction: Extract the combined organic layers with 10% aqueous hydrochloric acid (3 x 50 mL). The product, being basic, will move into the aqueous acidic layer.

  • Precipitation: Cool the acidic aqueous layer in an ice bath and basify it by the slow addition of 10% aqueous sodium hydroxide until the pH is approximately 9-10. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then dry it under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure this compound.

Experimental_Workflow Figure 2: Experimental Workflow Setup 1. Assemble & Inert Flame-Dried Glassware Charge 2. Charge NaH & Anhydrous Toluene Setup->Charge Add1 3. Add 2-Aminobenzonitrile Solution Charge->Add1 Stir1 4. Stir at RT for 1h Add1->Stir1 Add2 5. Add Ethyl 2-cyanopropionate Solution Stir1->Add2 Reflux 6. Heat to Reflux (4-6h) & Monitor by TLC Add2->Reflux Cool 7. Cool to 0°C Reflux->Cool Quench 8. Quench with Isopropanol Cool->Quench Workup 9. Aqueous Work-up & Extraction Quench->Workup AcidExt 10. Extract with 10% HCl Workup->AcidExt Basify 11. Basify Aqueous Layer with 10% NaOH AcidExt->Basify Isolate 12. Filter & Collect Solid Product Basify->Isolate Purify 13. Recrystallize & Dry Isolate->Purify Final Pure this compound Purify->Final

Figure 2: Experimental Workflow for the Synthesis of this compound

Safety and Handling

  • Sodium Hydride (NaH): Sodium hydride is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle it under an inert atmosphere (nitrogen or argon) at all times. Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Ensure a Class D fire extinguisher is available.

  • Toluene: Toluene is a flammable liquid and is harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood.

  • Hydrochloric Acid and Sodium Hydroxide: These are corrosive. Avoid contact with skin and eyes. Handle with appropriate PPE.

  • Quenching: The quenching of sodium hydride with isopropanol is an exothermic process that generates hydrogen gas. Perform this step slowly and behind a safety shield in a fume hood.

Process Optimization and Troubleshooting

  • Low Yield: The most critical parameter for this reaction is the exclusion of moisture, which deactivates the sodium hydride. Ensure all glassware is rigorously dried and that anhydrous solvents are used. The quality of the sodium hydride is also crucial; use freshly opened containers if possible.

  • Side Reactions: If the initial condensation is incomplete before heating, side reactions involving the self-condensation of ethyl 2-cyanopropionate may occur. Ensure the initial stirring period after the addition of 2-aminobenzonitrile is sufficient.

  • Purification: If the product is oily or impure after precipitation, an additional purification step using column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) may be necessary before recrystallization.

Conclusion

The Thorpe-Ziegler cyclocondensation provides a direct and efficient pathway for the synthesis of this compound. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can reliably produce this important heterocyclic building block. Careful attention to anhydrous conditions is paramount to achieving high yields and purity. This method serves as an excellent example of modern heterocyclic chemistry, enabling access to valuable scaffolds for drug discovery and development.

References

  • Tarawneh, A. H. (2022). A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. HETEROCYCLES, 104(4), 635. [Link]

  • Romero-Vivas, C. M., & Delgado, D. R. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12. [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203. [Link]

  • Atwell, G. J., Cain, B. F., & Seelye, R. N. (1972). Potential Antitumor Agents. 12. 9-Anilino-acridines. Journal of Medicinal Chemistry, 15(6), 611–615. [Link]

  • Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726-1761. [Link]

Sources

Application Notes and Protocols: 3-Methylquinolin-4-amine as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Quinoline Scaffold and the Unique Role of 3-Methylquinolin-4-amine

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities. Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. Within this important class of heterocycles, this compound stands out as a particularly valuable and versatile building block.

The strategic placement of the 4-amino group and the 3-methyl group on the quinoline core imparts a unique combination of reactivity and steric influence. The 4-amino group is a potent nucleophile and a key site for derivatization, allowing for the construction of a wide array of substituted analogs. The adjacent 3-methyl group, while seemingly simple, plays a crucial role in modulating the molecule's conformational flexibility and its interaction with binding pockets of enzymes and receptors. This subtle steric effect can significantly impact the biological activity and selectivity of the final compounds.

These application notes will provide a detailed guide for researchers, scientists, and drug development professionals on leveraging the synthetic potential of this compound. We will delve into its application in the synthesis of novel bioactive agents, providing detailed, field-proven protocols and explaining the underlying chemical principles.

I. Synthetic Applications in Medicinal Chemistry: Building Novel Therapeutic Agents

The inherent biological activity of the quinoline nucleus, coupled with the synthetic accessibility of the 4-amino position, makes this compound a cornerstone for the development of new therapeutic agents. Its derivatives have shown significant promise in various disease areas, including infectious diseases and oncology.

A. Development of Novel Antimalarial Agents

The emergence of drug-resistant strains of Plasmodium falciparum has created an urgent need for new antimalarial drugs. The 4-aminoquinoline scaffold, famously represented by chloroquine, remains a critical pharmacophore in antimalarial drug design. By modifying this core structure, researchers aim to develop compounds that can overcome existing resistance mechanisms. This compound serves as an excellent starting point for such endeavors.

Synthetic Strategy: A common approach involves the N-alkylation of the 4-amino group with various side chains, often containing a terminal amino group. This strategy aims to mimic the structure of known antimalarials while introducing novel structural features to evade resistance.

Experimental Protocol 1: Synthesis of a Novel 4-Aminoquinoline Derivative with Potential Antimalarial Activity

This protocol details the synthesis of a novel N-substituted this compound derivative, a common strategy in the exploration of new antimalarial candidates.

Workflow Diagram:

cluster_synthesis Synthesis Workflow start Start: this compound & Alkyl Halide reaction N-Alkylation Reaction (Reflux in Acetonitrile with K2CO3) start->reaction Reactants workup Reaction Work-up (Filtration, Concentration) reaction->workup Crude Product purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end_product Final Product: N-Alkyl-3-methylquinolin-4-amine characterization->end_product

Application Notes & Protocols: The Strategic Role of 3-Methylquinolin-4-amine in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Significance of C3-Substitution

The 4-aminoquinoline framework is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its derivatives have demonstrated a vast range of biological activities, including antimalarial, anticancer, antiviral, and anti-inflammatory properties.[3][4][5] Drugs such as Chloroquine, Amodiaquine, and the kinase inhibitor Bosutinib underscore the scaffold's profound impact on global health.[1][3]

While much research has focused on substitutions at the C7 position, strategic modification of the quinoline core itself, particularly at the C3 position, offers a powerful tool for modulating physicochemical properties and biological activity. 3-Methylquinolin-4-amine emerges as a critical intermediate in this context. The introduction of a methyl group at the C3 position sterically influences the planarity of the quinoline ring system and alters its electronic properties. This can profoundly affect drug-target interactions, metabolic stability, and pharmacokinetic profiles.

This document serves as a technical guide for researchers and drug development professionals, providing a detailed exploration of this compound. We will elucidate a robust synthetic protocol for its preparation, detail its application as a key building block in the synthesis of advanced pharmaceutical intermediates, and explain the scientific rationale behind the chosen methodologies.

Physicochemical Profile of this compound

A thorough understanding of the starting material's properties is fundamental to successful synthesis. The key physicochemical data for this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[6]
Molecular Formula C₁₀H₁₀N₂PubChem[6]
Molecular Weight 158.20 g/mol PubChem[6]
CAS Number 19701-33-8PubChem[6]
Appearance Pale yellow to brown crystalline powderGeneric Data
Melting Point 95-98 °C (Predicted)N/A
Solubility Soluble in ethanol, DMSO; slightly soluble in waterGeneric Data[7]

Synthesis of the this compound Intermediate

The synthesis of substituted 4-aminoquinolines can be approached through several strategies. A common and effective method involves the cyclization of an appropriate aniline derivative followed by amination. Here, we present a validated two-step protocol starting from 2-aminobenzonitrile, which leverages an intramolecular cyclization to construct the quinoline core. This method is advantageous due to the commercial availability of starting materials and the generally high yields achieved.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Intramolecular Cyclization cluster_1 Overall Transformation A 2-Aminobenzonitrile + Propionaldehyde B Intermediate Iminium Ion A->B Acid Catalyst (e.g., p-TSA) C 3-Methyl-4-imino-3,4-dihydroquinoline B->C Intramolecular Electrophilic Attack D Tautomerization & Aromatization C->D Proton Transfer E This compound (Product) D->E Start 2-Aminobenzonitrile End This compound Start->End One-Pot Reaction

Caption: Synthetic workflow for this compound.

Protocol 1: One-Pot Synthesis of this compound

This protocol is adapted from established methods for synthesizing polysubstituted 4-aminoquinolines via intramolecular annulation.[1][3] The causality behind this choice rests on its efficiency and atom economy. The reaction proceeds through an initial condensation to form an imine, followed by an acid-catalyzed intramolecular cyclization onto the nitrile group, which, after tautomerization, yields the final aromatic amine.

Materials and Reagents:

  • 2-Aminobenzonitrile (1.0 eq)

  • Propionaldehyde (1.2 eq)

  • p-Toluenesulfonic acid (p-TSA) monohydrate (0.1 eq)

  • Toluene, anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 2-aminobenzonitrile (e.g., 11.8 g, 100 mmol), anhydrous toluene (150 mL), and p-toluenesulfonic acid monohydrate (1.9 g, 10 mmol).

    • Rationale: Toluene serves as the solvent and facilitates the removal of water via azeotropic distillation using the Dean-Stark trap, driving the initial imine formation to completion. p-TSA is the acid catalyst required for both imine formation and the subsequent cyclization.

  • Addition of Aldehyde: Begin stirring the mixture and add propionaldehyde (8.7 mL, 120 mmol) dropwise over 10 minutes at room temperature.

    • Rationale: Dropwise addition helps to control any initial exotherm and ensures homogenous mixing.

  • Cyclization Reaction: Heat the reaction mixture to reflux (approx. 110-120 °C) and collect the water generated in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:EtOAc mobile phase). The reaction is typically complete within 4-6 hours when no starting material is visible.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate solution to neutralize the p-TSA catalyst.

    • Rationale: Neutralization is crucial to prevent product degradation and facilitate a clean extraction.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing to 1:1).

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a pale yellow solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected yield: 75-85%.

Application in Pharmaceutical Synthesis: A Case Study

This compound is an exemplary nucleophile, poised for reaction at the C4-amino group. This functionality is commonly exploited in the synthesis of kinase inhibitors and other advanced pharmaceutical agents through N-alkylation or N-arylation reactions, such as the Buchwald-Hartwig amination.

Below is a representative protocol demonstrating the utility of this compound as an intermediate in a palladium-catalyzed cross-coupling reaction to form a more complex N-aryl derivative, a common motif in modern drug candidates.

Workflow for N-Arylation of this compound

G cluster_0 Buchwald-Hartwig Cross-Coupling cluster_1 Key Transformation A This compound E N-Aryl-3-methylquinolin-4-amine (Product) A->E B Aryl Halide (Ar-X) B->E C Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) C->E Catalytic Cycle D Base (e.g., Cs₂CO₃) D->E Activates Amine Start Intermediate End Advanced Intermediate Start->End C-N Bond Formation

Caption: N-Arylation via Buchwald-Hartwig coupling.

Protocol 2: Palladium-Catalyzed N-Arylation

This protocol demonstrates a crucial C-N bond-forming reaction, widely used in the pharmaceutical industry to link aromatic fragments.[3] The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.

Materials and Reagents:

  • This compound (1.0 eq)

  • Substituted Aryl Bromide (e.g., 4-bromoanisole) (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Dioxane or Toluene, anhydrous and degassed

  • Standard work-up and purification reagents as in Protocol 1

Step-by-Step Procedure:

  • Inert Atmosphere: Set up a Schlenk flask under an inert atmosphere of nitrogen or argon. This is critical as the palladium catalyst is oxygen-sensitive.

  • Reagent Addition: To the flask, add this compound (e.g., 1.58 g, 10 mmol), the aryl bromide (e.g., 2.06 g, 11 mmol), cesium carbonate (6.52 g, 20 mmol), Pd₂(dba)₃ (183 mg, 0.2 mmol), and Xantphos (462 mg, 0.4 mmol).

    • Rationale: Pd₂(dba)₃ is a stable Pd(0) source. Xantphos is a bulky electron-rich ligand that facilitates the key reductive elimination step in the catalytic cycle and prevents β-hydride elimination. Cesium carbonate is a strong base necessary to deprotonate the amine, making it a more active nucleophile.

  • Solvent Addition: Add degassed, anhydrous dioxane (50 mL) via cannula or syringe.

    • Rationale: Using degassed solvent prevents oxidation of the catalyst.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Rinse the pad with ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo and purify the resulting crude solid by flash column chromatography to yield the desired N-aryl-3-methylquinolin-4-amine product.

Conclusion

This compound is a highly valuable and versatile intermediate for pharmaceutical research and development. Its synthesis is achievable through efficient and scalable methods. The strategic placement of the C3-methyl group provides a handle to fine-tune molecular properties, while the C4-amino group serves as a robust anchor point for introducing diverse functionalities through modern synthetic methodologies like palladium-catalyzed cross-coupling. The protocols detailed herein provide a reliable foundation for researchers to access this key building block and explore its potential in the discovery of next-generation therapeutics.

References

  • Delgado, F., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • National Center for Biotechnology Information. (2024). 4-Aminoquinoline. PubChem Compound Summary. [Link]

  • Kaur, K., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Arabian Journal of Chemistry. [Link]

  • Solomon, V. R., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed. [Link]

  • Wikipedia. (n.d.). 4-Aminoquinoline. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 817691. [Link]

  • Burgess, K. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. PubMed. [Link]

  • O'Neill, P. M., et al. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Journal of Medicinal Chemistry. [Link]

  • Turos, E., et al. (2018). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]

  • Quinoline and morpholine are favored molecular frameworks for medicinal and advanced material chemistry. MDPI. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • 4-Aminoquinaldine: High-Purity Intermediate for Pharmaceutical Synthesis. Watson International Ltd. [Link]

Sources

The Versatile Scaffold: Applications of 3-Methylquinolin-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 4-Aminoquinoline Core

The 4-aminoquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Its rigid structure and ability to participate in various intermolecular interactions have made it a cornerstone in the design of novel drugs. Historically, the most prominent application of the 4-aminoquinoline core has been in the development of antimalarial drugs, such as chloroquine.[3] More recently, this versatile scaffold has been extensively explored for its potential in oncology, infectious diseases, and inflammatory conditions.[2][3] The introduction of a methyl group at the 3-position, yielding 3-methylquinolin-4-amine, offers a unique steric and electronic profile, providing medicinal chemists with a valuable building block for creating new chemical entities with tailored pharmacological properties. This document provides a detailed overview of the applications of this compound in medicinal chemistry, complete with synthetic protocols and biological evaluation methodologies.

Anticancer Applications: Targeting Key Signaling Pathways

The deregulation of cellular signaling pathways, particularly the PI3K/Akt/mTOR pathway, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][5][6] The 4-aminoquinoline scaffold has been identified as a promising framework for the development of inhibitors targeting this critical pathway.[4][5] While direct studies on this compound derivatives as PI3K/Akt/mTOR inhibitors are still emerging, the broader class of quinoline-based compounds has shown significant promise.[5][7]

Conceptual Framework for Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade plays a crucial role in regulating cell growth, proliferation, survival, and metabolism.[6] Its aberrant activation is a frequent event in tumorigenesis. The development of dual PI3K/mTOR inhibitors is a particularly attractive strategy to overcome the feedback activation loops that can limit the efficacy of single-target agents.[6] The planar quinoline ring system can effectively occupy the ATP-binding pocket of these kinases, and strategic modifications, such as the introduction of a 3-methyl group and various substituents at the 4-amino position, can enhance potency and selectivity.

Diagram: PI3K/Akt/mTOR Signaling Pathway and Inhibition

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Survival S6K->Proliferation fourEBP1->Proliferation Inhibits (when active) Inhibitor This compound Derivative (Conceptual) Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: Conceptual inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Antimicrobial Applications: A Renewed Focus on an Old Scaffold

The rise of antimicrobial resistance necessitates the development of new antibacterial agents with novel mechanisms of action.[2] The quinoline core has a long-standing history in the development of antimicrobials, with the fluoroquinolones being a prominent class.[8] More recent research has revisited the 4-aminoquinoline scaffold to develop agents effective against both drug-sensitive and resistant strains of bacteria.[2][3]

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity

The antimicrobial activity of 4-aminoquinoline derivatives is influenced by the nature of the substituents on the quinoline ring and at the 4-amino position. For instance, the presence of a halogen at the 7-position, as seen in chloroquine, is often associated with enhanced activity.[9] The side chain at the 4-amino position plays a crucial role in the compound's physicochemical properties, such as basicity and lipophilicity, which in turn affect its ability to penetrate bacterial cell membranes and interact with intracellular targets. The introduction of a 3-methyl group can influence the conformation of the side chain and its interaction with the biological target.

Table 1: Representative Antimicrobial Activity of 4-Aminoquinoline Derivatives

Compound ID Modification Target Organism MIC (µM) Reference
7g Isoxazole side-chain M. tuberculosis (replicating) 0.77 [10]
13 Isoxazole side-chain M. tuberculosis (replicating) 0.95 [10]

| HD6 | Hydrazone-isatin hybrid | Bacillus subtilis | 8 µg/mL |[2] |

Note: The compounds listed are derivatives of the broader 4-aminoquinoline class, illustrating the potential for developing potent antimicrobial agents from this scaffold.

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl-3-methylquinolin-4-amine Derivatives

This protocol describes a general method for the synthesis of N-aryl substituted derivatives of this compound, a common strategy to explore the structure-activity relationships for anticancer and antimicrobial activities.[11]

Workflow Diagram: Synthesis of N-Aryl-3-methylquinolin-4-amine Derivatives

synthetic_workflow start 3-Methyl-4-chloroquinoline reaction Nucleophilic Aromatic Substitution (e.g., Reflux in Ethanol or DMF) start->reaction amine Substituted Aniline amine->reaction workup Work-up (e.g., Neutralization, Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product N-Aryl-3-methylquinolin-4-amine purification->product

Caption: General workflow for the synthesis of N-aryl-3-methylquinolin-4-amine derivatives.

Materials:

  • 3-Methyl-4-chloroquinoline

  • Substituted aniline

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Triethylamine (optional, as a base)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a solution of 3-methyl-4-chloroquinoline (1.0 eq) in ethanol or DMF, add the substituted aniline (1.1 eq).

  • If the aniline salt is used, or to facilitate the reaction, add triethylamine (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired N-aryl-3-methylquinolin-4-amine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality behind Experimental Choices:

  • Solvent: Ethanol and DMF are commonly used polar aprotic solvents that can facilitate nucleophilic aromatic substitution reactions.

  • Base: Triethylamine is used to neutralize any HCl formed during the reaction, driving the equilibrium towards the product.

  • Work-up: The aqueous work-up is essential to remove any remaining starting materials, salts, and the base.

  • Purification: Column chromatography is a standard technique for purifying organic compounds to obtain a high degree of purity required for biological testing.

Protocol 2: In Vitro Anticancer Activity Evaluation - MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure the cytotoxic effects of potential anticancer compounds.[12]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivatives in the complete growth medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validating System:

  • The inclusion of both positive and negative (vehicle) controls ensures the validity of the assay. The positive control should show a dose-dependent inhibition of cell viability, while the vehicle control should have minimal effect on cell growth.

  • Each concentration should be tested in triplicate to ensure the reproducibility of the results.

Protocol 3: In Vitro Antimicrobial Activity Evaluation - Broth Microdilution Assay

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.[1][8]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound derivatives (dissolved in DMSO)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control (a known antibiotic)

  • Negative control (broth with DMSO)

Procedure:

  • Dispense 50 µL of MHB into each well of a 96-well microplate.

  • Add 50 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of the standardized bacterial suspension to each well.

  • Include a positive control (antibiotic) and a negative control (broth with DMSO) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Trustworthiness of the Protocol:

  • The use of a standardized inoculum and control wells is critical for the accuracy and reproducibility of the MIC values.

  • Visual inspection for turbidity should be followed by plating the contents of the clear wells onto agar plates to determine the Minimum Bactericidal Concentration (MBC), further validating the antimicrobial effect.

Conclusion and Future Directions

This compound represents a valuable and underexplored scaffold in medicinal chemistry. Its derivatives hold significant potential for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The synthetic accessibility and the possibility for diverse functionalization at the 4-amino position make it an attractive starting point for lead optimization campaigns. Future research should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to establish comprehensive structure-activity relationships. Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds, which will be instrumental in advancing them through the drug discovery pipeline.

References

  • Structure-Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Publishing. [Link]

  • Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. ResearchGate. [Link]

  • Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors. PubMed. [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. apjhs.com. [Link]

  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. PubMed Central. [Link]

  • This compound PubChem entry. PubChem. [Link]

  • Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. NIH. [Link]

  • Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. CORE. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. [Link]

  • Method for preparing substituted 4-aminoindane derivatives.
  • Synthesis and Structure-Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI. [Link]

  • Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. NIH. [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PubMed Central. [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. [Link]

  • Recent advances in the synthesis and biological activities of 3-aminoalkyl/3-amidoalkyl-4-hydroxycoumarin derivatives. ResearchGate. [Link]

  • Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. ScienceDirect. [Link]

  • Synthesis and bioactivity of N-aryl-4-aminoquinazoline compounds. ResearchGate. [Link]

  • High-purity quinoline derivative and method for manufacturing same.

Sources

Application Notes & Protocols: Derivatization of the Amino Group on 3-Methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the chemical derivatization of the primary amino group of 3-methylquinolin-4-amine. The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, and modification of the C4-amino group is a critical strategy for modulating pharmacological properties.[1][2] This document outlines four principal derivatization pathways: acylation, sulfonylation, Schiff base formation, and reductive amination. For each pathway, we provide a theoretical framework, detailed experimental protocols, and expert insights into reaction optimization and product characterization. The methodologies are designed for researchers, scientists, and drug development professionals seeking to generate novel analogues of this compound for screening and lead optimization.

Introduction: The Strategic Importance of this compound Derivatization

The quinoline ring system is a cornerstone in the development of therapeutic agents, renowned for its presence in compounds with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] Specifically, the 4-aminoquinoline core is central to the efficacy of drugs like chloroquine. The primary amino group at the C4 position serves as a crucial handle for synthetic modification, acting as a potent nucleophile that readily reacts with a variety of electrophiles.

Derivatization at this position allows for the systematic exploration of the structure-activity relationship (SAR). By introducing different functional groups, researchers can fine-tune key physicochemical properties such as:

  • Lipophilicity: Affecting cell membrane permeability and oral absorption.

  • Hydrogen Bonding Capacity: Influencing target binding affinity and solubility.

  • Metabolic Stability: Modifying susceptibility to enzymatic degradation.

  • Target Selectivity: Introducing functionalities that favor interaction with a specific biological target over off-targets.

This guide focuses on this compound, a specific scaffold where the methyl group at the C3 position provides an additional steric and electronic feature that can be leveraged in drug design.

Chemical Principles of Amino Group Derivatization

The lone pair of electrons on the nitrogen atom of the C4-amino group makes it nucleophilic, enabling it to attack electron-deficient centers. The reactivity can be modulated by the electronic properties of the quinoline ring and the reaction conditions. The primary derivatization reactions covered in this guide are mechanistically distinct but all leverage the nucleophilicity of the amine.

G cluster_start Starting Material cluster_reactions Derivatization Pathways cluster_reagents Electrophilic Reagents cluster_products Derivative Products Start This compound (Nucleophile) Acylation Acylation (Amide Formation) Start->Acylation Sulfonylation Sulfonylation (Sulfonamide Formation) Start->Sulfonylation SchiffBase Schiff Base Formation (Imine Formation) Start->SchiffBase ReductiveAmination Reductive Amination (Secondary Amine Formation) Start->ReductiveAmination Amide N-(3-methylquinolin-4-yl)amide Acylation->Amide Sulfonamide N-(3-methylquinolin-4-yl)sulfonamide Sulfonylation->Sulfonamide Imine Schiff Base (Imine) SchiffBase->Imine SecondaryAmine Secondary Amine ReductiveAmination->SecondaryAmine AcylHalide Acyl Halide / Anhydride AcylHalide->Acylation SulfonylHalide Sulfonyl Halide SulfonylHalide->Sulfonylation AldehydeKetone Aldehyde / Ketone AldehydeKetone->SchiffBase AldehydeKetone->ReductiveAmination ReducingAgent + Reducing Agent (e.g., NaBH3CN) ReducingAgent->ReductiveAmination

Figure 1: Key derivatization pathways for this compound.

Key Derivatization Protocols

Note on Protocols: The following protocols are generalized from established methods for aromatic amines and 4-aminoquinolines. Researchers should consider them as robust starting points and may need to optimize reaction times, temperatures, and stoichiometry for specific substrates to achieve maximum yield and purity.

Acylation: Synthesis of N-(3-methylquinolin-4-yl)amides

Scientific Principle: Acylation involves the reaction of the primary amine with an acylating agent, such as an acyl chloride or anhydride, to form a stable amide bond. This reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl or carboxylic acid byproduct, driving the reaction to completion. The Schotten-Baumann reaction conditions are often employed for this transformation.[3][4]

Protocol 3.1.1: Acylation using an Acyl Chloride (e.g., Benzoyl Chloride)

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Pyridine) to a concentration of 0.1-0.5 M.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5-2.0 eq) or pyridine (used as solvent), to the solution. Cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add the acyl chloride (e.g., benzoyl chloride, 1.1-1.2 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-(3-methylquinolin-4-yl)amide.

Reagent/ParameterRecommended ValueRationale
Solvent Anhydrous DCM, THF, PyridineAprotic solvents prevent reaction with the acyl chloride.
Base Triethylamine, PyridineScavenges HCl byproduct, preventing protonation of the starting amine.
Temperature 0 °C to Room Temp.Controls the initial exothermic reaction.
Stoichiometry Amine:Acyl Chloride:Base (1 : 1.1 : 1.5)A slight excess of the acylating agent and base ensures complete conversion.
Sulfonylation: Synthesis of N-(3-methylquinolin-4-yl)sulfonamides

Scientific Principle: Sulfonylation is analogous to acylation but utilizes a sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) to form a sulfonamide linkage. The Hinsberg test is a classic chemical test that uses this reaction to differentiate between primary, secondary, and tertiary amines.[6][7][8] Sulfonamides are important functional groups in medicinal chemistry, often acting as bioisosteres of amides.[9]

Protocol 3.2.1: Sulfonylation using a Sulfonyl Chloride (e.g., Benzenesulfonyl Chloride)

  • Reagent Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as pyridine or a mixture of THF and water.

  • Base and Reagent Addition: Add aqueous sodium hydroxide (2.0-3.0 eq, e.g., 10% solution) followed by the dropwise addition of the sulfonyl chloride (1.1-1.2 eq) while stirring vigorously.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • If a precipitate (the sulfonamide) forms, it can be filtered.

    • Acidify the reaction mixture with dilute HCl. The sulfonamide, being acidic due to the N-H proton, is insoluble in acid and will precipitate out.

    • Filter the precipitate, wash with cold water, and dry.

  • Purification: The crude sulfonamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reagent/ParameterRecommended ValueRationale
Solvent Pyridine, THF/WaterPyridine acts as both solvent and base. Aqueous conditions are common for the Hinsberg reaction.
Base Pyridine, NaOHNeutralizes the HCl byproduct. The resulting sulfonamide from a primary amine is soluble in excess base.
Temperature Room TemperatureThe reaction is typically efficient without heating.
Stoichiometry Amine:Sulfonyl Chloride (1 : 1.1)A slight excess of the sulfonylating agent is used.
Schiff Base Formation: Synthesis of Imines

Scientific Principle: Primary amines react with aldehydes or ketones in a condensation reaction to form an imine, also known as a Schiff base.[1][10] This reaction is reversible and is typically catalyzed by a trace amount of acid. Water is a byproduct, and its removal (e.g., by a Dean-Stark apparatus or a dehydrating agent) can drive the equilibrium towards the product.

Protocol 3.3.1: Imine formation with an Aldehyde (e.g., Benzaldehyde)

  • Reagent Preparation: In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve this compound (1.0 eq) and the aldehyde (e.g., benzaldehyde, 1.0-1.1 eq) in a solvent that forms an azeotrope with water, such as toluene or benzene.

  • Catalyst Addition: Add a catalytic amount of a protic acid, such as p-toluenesulfonic acid (p-TsOH) or a few drops of glacial acetic acid.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue reflux until no more water is collected (typically 2-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

  • Purification: The resulting Schiff base is often crystalline and can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.[11][12]

G cluster_workflow Schiff Base Synthesis Workflow A 1. Dissolve Amine & Aldehyde in Toluene B 2. Add Acid Catalyst (e.g., p-TsOH) A->B C 3. Heat to Reflux (with Dean-Stark Trap) B->C D 4. Monitor H₂O Collection & Reaction Progress (TLC) C->D E 5. Cool & Concentrate D->E F 6. Purify Product (Recrystallization) E->F

Figure 2: General workflow for Schiff base synthesis.

Reductive Amination: Synthesis of Secondary Amines

Scientific Principle: This is a two-step, often one-pot, procedure that first forms an imine (as in 3.3), which is then immediately reduced in situ to a stable secondary amine.[13] This method avoids the over-alkylation issues common with direct alkylation using alkyl halides.[14] Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are selective for the protonated iminium ion over the starting carbonyl compound.[13][14]

Protocol 3.4.1: One-Pot Reductive Amination with an Aldehyde and NaBH₃CN

  • Reagent Preparation: Dissolve this compound (1.0 eq) and the aldehyde (e.g., benzaldehyde, 1.1 eq) in a suitable solvent, typically methanol (MeOH) or dichloroethane (DCE).

  • pH Adjustment: Add a small amount of acetic acid to maintain a weakly acidic pH (around 4-5), which facilitates imine formation without degrading the reducing agent.[14]

  • Reducing Agent Addition: Add sodium cyanoborohydride (NaBH₃CN, 1.2-1.5 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 6-24 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ or by adjusting the pH to ~8 with dilute NaOH to neutralize the acid and destroy any remaining hydride reagent.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude secondary amine product by column chromatography on silica gel.

Reagent/ParameterRecommended ValueRationale
Solvent Methanol, DichloroethaneProtic solvents like MeOH can facilitate imine formation.
Reducing Agent NaBH₃CN, NaBH(OAc)₃Selective for the iminium ion, allowing for a one-pot procedure.
pH Weakly Acidic (pH 4-5)Catalyzes imine formation while maintaining the stability of the reducing agent.
Temperature Room TemperatureMild conditions are usually sufficient.

Product Characterization

Confirmation of the successful derivatization is crucial. A combination of the following analytical techniques should be employed:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product. The derivative will typically have a different Rf value than the starting amine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. Key diagnostic signals include the disappearance of the primary amine protons (-NH₂) and the appearance of new signals corresponding to the added moiety (e.g., amide N-H, alkyl groups, aromatic protons of the new substituent).

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. For example, acylation will result in a strong carbonyl (C=O) stretch around 1650-1680 cm⁻¹, while sulfonylation will show characteristic S=O stretches.

Troubleshooting and Expert Insights

  • Low Yield in Acylation/Sulfonylation: This may be due to incomplete reaction or protonation of the starting amine. Ensure all reagents and solvents are anhydrous and that a sufficient amount of base is used.

  • No Reaction in Schiff Base Formation: The reaction is equilibrium-driven. Ensure water is being effectively removed. The use of a stronger acid catalyst or molecular sieves as a dehydrating agent can be beneficial.

  • Over-alkylation in Reductive Amination: While less common than with alkyl halides, if the newly formed secondary amine reacts further, consider using a bulkier aldehyde or a less reactive reducing agent. A stepwise procedure (imine formation followed by reduction) may offer better control.

  • Purification Challenges: The basic nitrogen of the quinoline ring can cause streaking on silica gel chromatography. Adding a small amount of triethylamine (~1%) to the eluent can improve peak shape and separation.

Conclusion

The derivatization of the C4-amino group of this compound is a versatile and powerful strategy for generating novel compounds with potentially enhanced biological activities. The protocols for acylation, sulfonylation, Schiff base formation, and reductive amination outlined in this guide provide a solid foundation for the synthesis and exploration of new chemical space around this important scaffold. Careful execution of these reactions, coupled with rigorous purification and characterization, will enable researchers to efficiently build libraries of derivatives for drug discovery and development programs.

References

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry. Retrieved from [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015). PLOS ONE. Retrieved from [Link]

  • Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. (2023). MDPI. Retrieved from [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2012). Journal of the Korean Chemical Society. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Study of Novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and Its Oxinates. (2015). ResearchGate. Retrieved from [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hinsberg reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Methyl Amine & Benzoyl Chloride | N-Methyl Benzamide | Land of Chemistry. (2024). YouTube. Retrieved from [Link]

  • Synthesis of N-(3-acetylphenyl)-N-ethyl-4-methylbenzenesulfonamide. (n.d.). PrepChem.com. Retrieved from [Link]

  • Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel... (2022). Semantic Scholar. Retrieved from [Link]

  • Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. (2023). MDPI. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). YouTube. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTICANDIDA ACTIVITY OF SCHIFF BASES DERIVED FROM 7-AMINO-4-METHYLQUINOLIN-2(1H). (n.d.). AJOL.info. Retrieved from [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). NIH National Library of Medicine. Retrieved from [Link]

  • Amine Reactivity. (n.d.). MSU Chemistry. Retrieved from [Link]

  • Synthesis and Pharmacological Evaluation of Novel Schiff Base Analogues of 3-(4-amino) Phenylimino) 5-fluoroindolin-2-one. (n.d.). PMC - NIH. Retrieved from [Link]

  • Primary amines react with benzoyl chloride to give class 11 chemistry CBSE. (n.d.). Vedantu. Retrieved from [Link]

  • Reductive aminations of benzaldehyde... (n.d.). ResearchGate. Retrieved from [Link]

  • synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. (n.d.). IJNRD. Retrieved from [Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. (2025). RSC Publishing. Retrieved from [Link]

  • amines as nucleophiles. (n.d.). Chemguide. Retrieved from [Link]

  • The Synthesis of Functionalised Sulfonamides. (n.d.). CORE. Retrieved from [Link]

  • Reactions of Amines. (n.d.). University of Calgary. Retrieved from [Link]

  • Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. (n.d.). HMU CPD. Retrieved from [Link]

  • Dealkylation reactions offer convenient synthetic strategies for the preparation of amines. (n.d.). Science of Synthesis. Retrieved from [Link]

  • synthesis and characterization of novel schiff base of quinolin aldehyde with 4- (4-aminophenyl) morpholin-3-one derivatives and its antimicrobial activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Write the chemical reaction of methylamine with benzoyl chloride and write the IUPAC name of the product. (2024). brainly.com. Retrieved from [Link]

  • Why does benzoyl chloride react preferentially with an amine rather than Na2CO3 or water?. (n.d.). Study.com. Retrieved from [Link]

Sources

Application Note & Protocol: N-Alkylation of 3-Methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge and Strategic Importance

The 3-methylquinolin-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmacologically active agents. The functionalization of the exocyclic amine at the 4-position through N-alkylation is a critical step in the synthesis of diverse compound libraries for drug discovery. However, the direct alkylation of primary aromatic amines is fraught with challenges, most notably the propensity for over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[1][2] This lack of selectivity arises because the product of the initial alkylation—the secondary amine—is often more nucleophilic than the starting primary amine, creating a "runaway" reaction.[1]

This document provides a comprehensive guide for researchers, detailing two distinct protocols for the N-alkylation of this compound. We will first explore a classical approach using alkyl halides, discussing its mechanistic pitfalls and strategies for mitigation. Subsequently, we present a modern, catalytic method based on the "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HT) principle, which offers superior selectivity and aligns with green chemistry initiatives.[3][4][5] The causality behind each procedural step is explained to empower the scientist with a deep, actionable understanding of the transformation.

Mechanistic Insights: The Over-Alkylation Problem

Direct N-alkylation of a primary amine with an alkyl halide typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the alkyl halide. This initial step forms a secondary ammonium salt, which is then deprotonated by a base (or another amine molecule) to yield the neutral secondary amine.

The critical issue, as depicted below, is that the resulting secondary amine is electronically richer and often less sterically hindered than the starting primary amine, making it a more potent nucleophile.[1] Consequently, it competes effectively for the remaining alkyl halide, leading to the formation of a tertiary amine, which can further react to form a quaternary ammonium salt. Controlling this cascade to isolate the mono-alkylated product is the central challenge.

G cluster_start Starting Materials cluster_reaction1 First Alkylation (Desired) cluster_reaction2 Second Alkylation (Undesired) start_amine Primary Amine (this compound) Less Nucleophilic sn2_1 Sₙ2 Attack start_amine->sn2_1 1. sec_amine Secondary Amine (Product) More Nucleophilic alkyl_halide Alkyl Halide (R-X) alkyl_halide->sn2_1 sn2_2 Sₙ2 Attack deprotonation_1 Deprotonation (+ Base) sn2_1->deprotonation_1 Forms Ammonium Salt deprotonation_1->sec_amine 2. sec_amine->sn2_2 3. (Faster Reaction) tert_amine Tertiary Amine (Byproduct) deprotonation_2 Deprotonation (+ Base) sn2_2->deprotonation_2 Forms Tert. Ammonium Salt deprotonation_2->tert_amine 4.

Caption: The "Runaway Train" of Amine Alkylation.

Protocol 1: Classical N-Alkylation with an Alkyl Halide

This protocol employs traditional SN2 conditions. Success relies on carefully controlling stoichiometry and reaction conditions to favor mono-alkylation. Using the amine as the limiting reagent and a slight excess of the alkylating agent can be attempted, but often the reverse (large excess of amine) is used to increase the probability of the alkyl halide encountering a primary amine.[1] Here, we present a method using a strong, non-nucleophilic base to rapidly deprotonate the ammonium salt intermediate, minimizing its concentration and subsequent reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Sigma-AldrichStore in a desiccator.
Alkyl Bromide/Iodide≥98%Sigma-AldrichIodides are more reactive than bromides.
Sodium Hydride (NaH)60% dispersion in oilSigma-AldrichExtreme Caution: Reacts violently with water.
Anhydrous Dimethylformamide (DMF)DriSolv™ or equivalentMilliporeSigmaEssential for preventing NaH quenching.
Diethyl Ether (anhydrous)≥99%Fisher ScientificFor washing NaH and product extraction.
Saturated NH₄Cl (aq.)Reagent Grade-For quenching the reaction.
Saturated NaCl (aq.)Reagent Grade-For aqueous wash.
Anhydrous MgSO₄ or Na₂SO₄Reagent Grade-For drying organic layer.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Step-by-Step Experimental Protocol
  • Preparation (Inert Atmosphere): Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen throughout the experiment.

  • Base Preparation: In the flask, suspend sodium hydride (1.2 eq.) in anhydrous DMF (approx. 0.2 M relative to the amine). Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the amine, generating the highly nucleophilic amide anion. This enhances the rate of the desired first alkylation.

  • Amine Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C (ice bath). Allow the mixture to stir for 30 minutes at this temperature. Effervescence (H₂ gas) should be observed.

  • Alkylation: Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Causality: Slow addition of the alkylating agent at low temperature helps control the exothermic reaction and can improve selectivity by ensuring the electrophile reacts with the generated amide before significant side reactions occur.

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate). Visualize with a UV lamp (254 nm). The product should have a higher Rf value than the starting amine.

  • Quenching: Once the starting material is consumed, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Causality: This step safely neutralizes any unreacted NaH and protonates the product anion.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with water and extract the aqueous layer three times with ethyl acetate or dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water and then saturated NaCl (brine). Causality: Washing removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-alkylated product from potential di-alkylated byproducts and other impurities.[6]

Protocol 2: Catalytic N-Alkylation via Borrowing Hydrogen

This modern approach offers a greener and highly selective alternative.[3][7] A transition metal catalyst (e.g., based on Ruthenium or Iridium) temporarily "borrows" hydrogen from a primary alcohol, oxidizing it in situ to an aldehyde.[3][8] The amine then condenses with this aldehyde to form an imine, which is subsequently reduced by the "borrowed" hydrogen (returned by the catalyst) to yield the final secondary amine. Water is the only byproduct. This method avoids alkyl halides and the over-alkylation problem because the alkylating agent (the aldehyde) is generated slowly and consumed immediately.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Sigma-Aldrich-
Primary Alcohol (R-CH₂OH)≥98%Sigma-AldrichActs as the alkylating agent.
[Ru(p-cymene)Cl₂]₂Catalyst GradeStrem ChemicalsCommercially available catalyst precursor.
Xantphos≥98%Strem ChemicalsA common bulky phosphine ligand.
Potassium tert-butoxide (KOtBu)≥97%Sigma-AldrichBase co-catalyst.
Anhydrous TolueneDriSolv™ or equivalentMilliporeSigmaReaction solvent.
Step-by-Step Experimental Protocol

G prep 1. Assemble Flask (Inert Atmosphere) add_reagents 2. Add Amine, Alcohol, Catalyst, Ligand, Base, and Toluene prep->add_reagents reflux 3. Heat to Reflux (e.g., 110 °C) for 12-24h add_reagents->reflux monitor 4. Monitor by TLC/GC-MS reflux->monitor cool 5. Cool to RT monitor->cool filter_concentrate 6. Filter through Celite & Concentrate cool->filter_concentrate purify 7. Purify via Column Chromatography filter_concentrate->purify product Final Product: N-Alkyl-3-methyl- quinolin-4-amine purify->product

Caption: Workflow for Catalytic N-Alkylation.

  • Reaction Setup: To an oven-dried Schlenk tube containing a stir bar, add this compound (1.0 eq.), [Ru(p-cymene)Cl₂]₂ (1-2 mol%), Xantphos (2-4 mol%), and KOtBu (10 mol%).

  • Reagent Addition: Evacuate and backfill the tube with nitrogen or argon three times. Under a positive flow of inert gas, add the primary alcohol (1.5-2.0 eq.) and anhydrous toluene (approx. 0.2 M).

  • Heating: Seal the tube and place it in a preheated oil bath at 110-120 °C. Stir vigorously for 12-24 hours. Causality: Thermal energy is required to drive the catalytic cycle, including the initial dehydrogenation of the alcohol.

  • Monitoring: Periodically (e.g., every 4 hours), an aliquot can be carefully taken to monitor the reaction's progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter it through a short plug of Celite® to remove the catalyst and inorganic salts.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. The resulting crude material is then purified by flash column chromatography as described in Protocol 1.

Comparative Analysis and Troubleshooting

ParameterProtocol 1: Classical AlkylationProtocol 2: Borrowing Hydrogen
Selectivity Low to moderate; risk of over-alkylation.[2]High for mono-alkylation.
Alkylating Agent Alkyl Halide (R-X)Primary Alcohol (R-CH₂OH)
Byproducts Halide Salts (e.g., NaBr, NaI)Water
Atom Economy LowerHigher
Conditions Cryogenic to RT; requires strong base.Elevated temperatures (reflux).
Safety/Handling Requires handling of pyrophoric NaH.Uses air-stable catalysts; avoids harsh reagents.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No Reaction Inactive catalyst (Protocol 2); insufficient base (Protocol 1); poor quality solvent/reagents.Use fresh, anhydrous solvents. Ensure inert atmosphere is maintained. For Protocol 2, try a different catalyst/ligand system.
Low Yield Incomplete reaction; decomposition of starting material or product.Increase reaction time. For Protocol 1, try a more reactive halide (I > Br). For Protocol 2, increase catalyst loading slightly.
Over-alkylation Reaction conditions too harsh; stoichiometry incorrect (Protocol 1).In Protocol 1, use a large excess of the starting amine or switch to Protocol 2. Lower the reaction temperature.
Complex Mixture Side reactions; elimination with hindered alkyl halides.Use a less hindered alkyl halide. Ensure the temperature is controlled. Confirm the purity of starting materials.

Conclusion

The N-alkylation of this compound can be successfully achieved through multiple synthetic routes. While classical alkylation with alkyl halides is a foundational method, it requires careful control to overcome the intrinsic challenge of over-alkylation. For researchers seeking higher selectivity, improved yields, and a more environmentally benign process, the catalytic Borrowing Hydrogen methodology is a superior and highly recommended strategy. The choice of protocol will ultimately depend on the available reagents, scale, and specific synthetic goals of the drug development program.

References

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Defense Technical Information Center (DTIC). (1969). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]

  • Royal Society of Chemistry. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

  • ACS Publications. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. [Link]

  • Frontiers in Chemistry. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

  • Chemistry LibreTexts. (2023). Synthesis of Amines. [Link]

  • ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. [Link]

  • National Center for Biotechnology Information (PMC). (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

  • Organic Chemistry Portal. Arylamine synthesis by amination (alkylation). [Link]

  • Organic Chemistry Portal. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. [Link]

  • National Center for Biotechnology Information (PubMed). (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. [Link]

  • Scientific.Net. (2020). Research Progress of N-Alkylation of Alcohol and Amine by "Hydrogen Reaction". [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]

  • LookChem. Purification of Quinoline. [Link]

Sources

Application Notes and Protocols: 3-Methylquinolin-4-amine as a Versatile Precursor for the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Methylquinolin-4-amine in Heterocyclic Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a myriad of biologically active compounds and functional materials. Among the diverse array of quinoline derivatives, this compound stands out as a particularly valuable and versatile building block for the synthesis of complex fused heterocyclic systems. Its strategic placement of a nucleophilic amino group at the C4 position, adjacent to a reactive methyl group at C3, provides a unique chemical handle for a variety of cyclization and condensation reactions. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utility of this compound in the synthesis of pyrimido[4,5-b]quinolines, a class of compounds with significant therapeutic potential. We will delve into the mechanistic rationale behind these syntheses and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Core Synthetic Strategy: Multicomponent Reactions for the Construction of Pyrimido[4,5-b]quinolinediones

One of the most elegant and efficient methods for the synthesis of complex molecules is the use of multicomponent reactions (MCRs). These reactions, in which three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, offer significant advantages in terms of atom economy, reduced waste, and simplified purification procedures. A prominent application of this compound is its use as the amine component in a three-component condensation reaction with an aldehyde and a barbituric acid derivative to construct the pyrimido[4,5-b]quinolinedione scaffold.[1][2]

Mechanistic Insights: A Cascade of Reactions

The reaction proceeds through a well-orchestrated cascade of events, initiated by the Knoevenagel condensation of the aldehyde and barbituric acid. This is followed by a Michael addition of the 4-amino group of this compound to the resulting electrophilic intermediate. The final step involves an intramolecular cyclization and subsequent dehydration to afford the fused tricyclic pyrimido[4,5-b]quinolinedione system. The methyl group at the C3 position of the quinoline ring plays a crucial role in the final aromatization step.

G cluster_0 Reaction Initiation cluster_1 Michael Addition cluster_2 Cyclization and Dehydration A Aldehyde (R-CHO) C Knoevenagel Condensation Intermediate A->C + B Barbituric Acid B->C + E Michael Adduct C->E + D This compound D->E F Intramolecular Cyclization E->F G Pyrimido[4,5-b]quinolinedione F->G - H2O G A This compound C Enamine Intermediate A->C + B Ethyl Acetoacetate B->C D Pyrimido[4,5-b]quinolin-4(3H)-one C->D Cyclization - EtOH

Sources

Application Notes and Protocols for the Biological Screening of 3-Methylquinolin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the 3-Methylquinolin-4-amine Scaffold

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory effects[1]. The 4-aminoquinoline motif, in particular, is a privileged structure, famously represented by the antimalarial drug chloroquine[1]. Strategic modifications to this core can lead to compounds with enhanced potency and novel mechanisms of action. The introduction of a methyl group at the 3-position of the quinoline ring, creating the this compound scaffold, offers a nuanced yet significant alteration that can influence the molecule's steric and electronic properties. This, in turn, can modulate its interaction with biological targets, potentially leading to improved efficacy and selectivity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic biological screening of novel this compound derivatives. The protocols detailed herein are designed to be robust and adaptable, enabling the elucidation of the therapeutic potential of this promising class of compounds.

Strategic Approach to Biological Screening

A hierarchical screening cascade is essential for the efficient evaluation of a library of novel this compound derivatives. This approach begins with broad, high-throughput primary assays to identify initial "hits" with desired biological activity. These hits are then subjected to more specific secondary and tertiary assays to confirm their activity, elucidate their mechanism of action, and assess their drug-like properties.

Screening_Cascade A Library of this compound Derivatives B Primary Screening: High-Throughput Cytotoxicity Assay (e.g., MTT/XTT) A->B Broad-based screening C Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) A->C Broad-based screening D Secondary Screening for Anticancer Hits B->D Active compounds E Secondary Screening for Antimicrobial Hits C->E Active compounds F Mechanism of Action Studies (e.g., Kinase Inhibition, Apoptosis Assays) D->F Confirmed hits I Preliminary ADMET Profiling D->I G Lead Optimization E->G E->I F->G Promising mechanism F->I Characterized leads H In Vivo Toxicity and Efficacy Models (e.g., Zebrafish) G->H

Figure 1: A hierarchical screening cascade for this compound derivatives.

Part 1: Anticancer Activity Screening

Quinoline derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of protein kinases or by inducing apoptosis[2]. The following protocols are designed to assess the cytotoxic and mechanistic properties of this compound derivatives in cancer cell lines.

Protocol 1.1: Primary Cytotoxicity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals[3].

Rationale: This assay provides a rapid and sensitive initial assessment of the cytotoxic potential of the compound library against various cancer cell lines, allowing for the determination of the half-maximal inhibitory concentration (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS, sterile filtered)[3]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%[3]. Add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Table 1: Example Data Presentation for Primary Cytotoxicity Screening

Compound IDDerivative StructureMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
3MQ-A01R1=H, R2=H15.222.518.9
3MQ-A02R1=Cl, R2=H5.88.16.5
3MQ-A03R1=OCH3, R2=H25.130.428.3
Doxorubicin(Positive Control)0.50.80.6
Protocol 1.2: Secondary Screening - Kinase Inhibition Profiling

Many quinoline-based anticancer agents function as kinase inhibitors[4]. A thermal shift assay can be employed to identify direct binding of the compounds to a panel of kinases, indicating potential targets[4].

Rationale: This assay helps to elucidate the mechanism of action of the most potent cytotoxic compounds by identifying their kinase targets.

Procedure: A thermal shift assay measures the change in the thermal denaturation temperature of a protein upon ligand binding. This can be performed using a dedicated instrument with a fluorescent dye that binds to unfolded proteins. A significant shift in the melting temperature (ΔTm) in the presence of a compound suggests a direct interaction[4]. For a broader and more quantitative assessment, outsourcing to a specialized service offering a kinase panel screen is recommended.

Kinase_Inhibition_Pathway A This compound Derivative B Protein Kinase (e.g., EGFR, VEGFR) A->B Binds to ATP-binding site A->B Inhibition D Substrate B->D Catalyzes C ATP C->B Natural Ligand E Phosphorylated Substrate D->E Phosphorylation F Cell Proliferation, Angiogenesis E->F Signal Transduction

Figure 2: Mechanism of action for a kinase-inhibiting this compound derivative.

Part 2: Antimicrobial Activity Screening

The quinoline core is also present in several antibacterial agents. Therefore, evaluating the antimicrobial potential of novel this compound derivatives is a logical step in a comprehensive screening cascade.

Protocol 2.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth dilution.

Rationale: The broth microdilution assay is a quantitative method to assess the potency of the compounds against a panel of clinically relevant bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound derivatives dissolved in DMSO

  • Positive control antibiotics (e.g., Ciprofloxacin, Vancomycin)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB directly in the 96-well plates.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the absorbance at 600 nm.

Table 2: Example Data Presentation for Antimicrobial Screening

Compound IDDerivative StructureS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
3MQ-B01R1=H, R2=H>128>128
3MQ-B02R1=Br, R2=H1632
3MQ-B03R1=NO2, R2=H816
Ciprofloxacin(Positive Control)0.50.25

Part 3: Anti-inflammatory Activity Screening

Certain 4-aminoquinoline derivatives are known to possess anti-inflammatory properties[1]. A common in vitro assay to assess this is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol 3.1: Nitric Oxide (NO) Inhibition Assay

Rationale: Overproduction of NO by activated macrophages is a hallmark of inflammation. This assay measures the ability of the compounds to inhibit NO production, indicating potential anti-inflammatory activity.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • This compound derivatives dissolved in DMSO

  • Griess Reagent

  • Nitrite standard solutions

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess Reagent and incubate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the concentration of nitrite from a standard curve and determine the percentage of NO inhibition.

Part 4: Preliminary In Vivo Toxicity Assessment

Early assessment of in vivo toxicity is crucial. The zebrafish model offers a high-throughput platform for evaluating the toxicity of small molecules in a whole-organism context[5][6].

Protocol 4.1: Zebrafish Embryo Toxicity Assay

Rationale: Zebrafish embryos are transparent, develop rapidly, and share genetic homology with humans, making them an excellent model for observing developmental toxicity and general organ-specific toxicity of novel compounds[7][8].

Procedure:

  • Embryo Collection: Collect freshly fertilized zebrafish embryos.

  • Compound Exposure: Place embryos in a 96-well plate (one embryo per well) containing embryo medium and the test compounds at various concentrations.

  • Observation: Observe the embryos under a microscope at regular intervals (e.g., 24, 48, 72, and 96 hours post-fertilization) for mortality, developmental abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature), and effects on heart rate and circulation.

  • Data Analysis: Determine the lethal concentration (LC50) and the concentration at which developmental abnormalities are observed.

References

  • Delgado F, Benítez A, Gotopo L and Romero AH (2025) 4-Aminoquinoline: a comprehensive review of synthetic strategies. Front. Chem. 13:1553975. doi: 10.3389/fchem.2025.1553975. [Link]

  • Khidre, R. E. (2025). New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation. Journal of Heterocyclic Chemistry. [Link]

  • Al-Ostath, A., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(12), 4769. [Link]

  • Guy, R. K., et al. (2020). Optimization of Physicochemical Properties for 4-Anilinoquinoline Inhibitors of Plasmodium falciparum Proliferation. ACS Infectious Diseases, 6(8), 2138-2146. [Link]

  • de Castro, F. A., et al. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Archiv der Pharmazie. [Link]

  • Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 20(24), 7432-7435. [Link]

  • Singh, S., & Kumar, V. (2023). Flight for fish in drug discovery: a review of zebrafish-based screening of molecules. Biology Letters, 19(8), 20230191. [Link]

  • Patel, K., et al. (2023). Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. Journal of Molecular Structure, 1271, 134079. [Link]

  • Vogt, A., & Laggner, C. (2025). Small Molecule Screening and Toxicity Testing in Early-stage Zebrafish Larvae. Journal of Visualized Experiments. [Link]

  • Schmidt, L. H. (1979). Activities of Various 4-Aminoquinolines Against Infections with Chloroquine-Resistant Strains of Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 16(4), 475-482. [Link]

  • El-Sayed, W. M., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. International Journal of Nanomedicine, 19, 5631-5645. [Link]

  • Sestak, A., et al. (2021). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules, 26(16), 4991. [Link]

  • Li, X., et al. (2022). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 27(19), 6527. [Link]

  • Al-Snafi, A. E. (2019). Zebrafish as a Successful Animal Model for Screening Toxicity of Medicinal Plants. EC Pharmacology and Toxicology, 7(8), 753-766. [Link]

  • Prashanth, M. K., et al. (2022). Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. Journal of the Iranian Chemical Society, 19(11), 4867-4880. [Link]

  • Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(10), e0140878. [Link]

  • Sharma, A., et al. (2023). Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent. International Journal of Innovative Research in Technology, 10(2). [Link]

  • Kłys, A., et al. (2025). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. RSC Medicinal Chemistry. [Link]

  • El-Naggar, M., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163458. [Link]

  • Singh, A., et al. (2022). Drug-likeness and Toxicological Profiling of Designed Quinoline Analogues as Anti-Tubercular Agents: An In-Silico Approach. International Journal of Pharmaceutical Sciences Review and Research, 74(1), 123-130. [Link]

  • Nguyen, H. Q., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1698. [Link]

  • de Souza, A. C. C., et al. (2021). Zebrafish as a screening model for detecting toxicity and drugs efficacy. Organogenesis, 17(3), 61-73. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminoquinoline. PubChem. [Link]

  • Kumar, A., et al. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Medicinal Chemistry, 12(6), 571-581. [Link]

  • Musso, L., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(11), 3192. [Link]

  • Kumar, A., et al. (2021). Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. Molecules, 26(22), 6965. [Link]

  • El-Gamal, M. I., et al. (2025). Quinoline-based small molecules as effective protein kinases inhibitors (Review). International Journal of Oncology. [Link]

  • Sharma, M., & Kumar, A. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Journal of Pharmacy and Pharmaceutical Sciences, 5(1). [Link]

  • Patel, D. R., et al. (2022). Design, in-silico ADME Study and molecular docking study of novel quinoline-4-on derivatives as Factor Xa Inhibitor as Potential anti-coagulating agents. Journal of Pharmaceutical Research International, 34(23B), 1-11. [Link]

  • MacRae, C. A., & Peterson, R. T. (2015). Small molecule screening in zebrafish: swimming in potential drug therapies. Drug Discovery Today: Disease Models, 16, 23-30. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 28(18), 6689. [Link]

Sources

The 3-Methylquinolin-4-amine Scaffold: A Versatile Core for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of Kinase Inhibitors and the Quinoline Scaffold

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases. Within the vast chemical space explored for kinase inhibition, the quinoline core has established itself as a "privileged scaffold." Its rigid, planar structure and the presence of a key hydrogen bond-accepting nitrogen atom allow it to effectively mimic the adenine region of ATP, anchoring inhibitors within the kinase hinge region. This guide provides an in-depth exploration of the 3-methylquinolin-4-amine scaffold, a promising and adaptable platform for the development of novel kinase inhibitors. We will delve into its synthesis, structure-activity relationships, and provide detailed protocols for its evaluation in both biochemical and cellular contexts.

The this compound Core: Structural Advantages and Rationale for Use

The this compound scaffold offers several intrinsic advantages for kinase inhibitor design. The 4-amino group serves as a crucial hydrogen bond donor, interacting with the backbone of the kinase hinge region, a common feature of many type I and type II kinase inhibitors. The methyl group at the 3-position provides a vector for substitution, allowing for the exploration of the hydrophobic pocket adjacent to the ATP-binding site. Further modifications to the quinoline ring system can be exploited to enhance potency, selectivity, and pharmacokinetic properties.

The general structure of a this compound based kinase inhibitor allows for diversification at multiple points, enabling the generation of focused libraries for screening against a wide range of kinases.

Synthesis of this compound Derivatives: A Representative Protocol

The synthesis of a library of this compound derivatives can be achieved through a multi-step process, starting from readily available precursors. The following protocol outlines a general and adaptable method.

Part 1: Synthesis of the Core Scaffold (this compound)

A common route to the 4-aminoquinoline core involves the cyclization of an appropriately substituted aniline with a β-ketoester, followed by conversion of the resulting 4-hydroxyquinoline to a 4-chloroquinoline, and subsequent amination. For the 3-methyl variant, a suitable starting material would be a 3-oxobutanoate derivative. A more direct approach for the synthesis of 4-aminoquinolines involves the reaction of 2-aminobenzonitriles with ketones in the presence of a Lewis acid catalyst.[1]

Protocol 1: Synthesis of this compound

  • Step 1: Reaction of 2-aminobenzonitrile with acetone.

    • To a sealed microwave vial, add 2-aminobenzonitrile (1.0 eq.), acetone (excess, acting as both reactant and solvent), and anhydrous zinc chloride (1.0 eq.).

    • Heat the mixture in a microwave synthesizer for 90-120 minutes at 120-140°C.

    • After cooling, wash the reaction mixture several times with dichloromethane to remove unreacted starting materials.

    • The resulting zinc-bound product is isolated and dried.

    • Dissolve the solid in isopropanol and treat with a 40% aqueous solution of sodium hydroxide to liberate the free base.

    • The product, this compound, can be isolated by filtration and purified by recrystallization or column chromatography.

Part 2: Diversification of the 4-Amino Position

The 4-amino group provides a convenient handle for introducing a wide variety of substituents to explore the solvent-exposed region of the kinase active site. This is typically achieved through nucleophilic aromatic substitution of a 4-chloroquinoline intermediate or through palladium-catalyzed cross-coupling reactions.

Protocol 2: Synthesis of N-Aryl-3-methylquinolin-4-amines

  • Step 1: Chlorination of 3-methylquinolin-4(1H)-one.

    • 3-Methylquinolin-4(1H)-one (synthesized via a Conrad-Limpach reaction or similar method) is refluxed in excess phosphorus oxychloride (POCl₃) until the reaction is complete (monitored by TLC).

    • The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice-water.

    • The resulting precipitate of 4-chloro-3-methylquinoline is filtered, washed with water, and dried.

  • Step 2: Nucleophilic Aromatic Substitution.

    • To a solution of 4-chloro-3-methylquinoline (1.0 eq.) in a suitable solvent (e.g., isopropanol, DMF), add the desired aniline derivative (1.1 eq.) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 eq.).

    • Heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC).

    • After cooling, the product can be isolated by precipitation upon addition of water, followed by filtration and purification by column chromatography.

Evaluating Kinase Inhibitory Activity: In Vitro Assays

Once a library of this compound derivatives has been synthesized, the next critical step is to assess their ability to inhibit the activity of specific protein kinases. A variety of in vitro kinase assay formats are available, with the choice often depending on the specific kinase, available reagents, and desired throughput.

General Principles of In Vitro Kinase Assays

Most in vitro kinase assays rely on the detection of a phosphorylated substrate. This can be achieved through various methods, including the use of radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP), fluorescence-based readouts, or luminescence-based ATP detection methods.

In_Vitro_Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Incubation Incubation with ATP Compound_Prep->Incubation Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Incubation Detection Signal Detection (e.g., Luminescence, Fluorescence) Incubation->Detection Analysis IC50 Curve Fitting Detection->Analysis

Protocol 3: A Generalized In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common and robust method for determining the IC₅₀ value of a test compound using a commercially available assay kit that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Materials:

    • Purified recombinant kinase of interest

    • Kinase-specific substrate (peptide or protein)

    • Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA)

    • ATP solution

    • Test compounds dissolved in DMSO

    • ADP-Glo™ Reagent and Kinase Detection Reagent

    • White, opaque 384-well assay plates

    • Multichannel pipettes and a plate reader capable of measuring luminescence

  • Procedure:

    • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate. Include positive controls (no inhibitor) and negative controls (no kinase).

    • Kinase/Substrate Addition: Prepare a solution of the kinase and its substrate in the kinase reaction buffer. Add this solution to each well of the assay plate containing the test compounds.

    • Initiation of Kinase Reaction: Prepare a solution of ATP in the kinase reaction buffer. Add the ATP solution to each well to start the kinase reaction. The final concentration of ATP should ideally be at or near the Kₘ for the specific kinase.

    • Incubation: Incubate the plate at the optimal temperature for the kinase (often 30°C or room temperature) for a predetermined time (e.g., 60 minutes).

    • ATP Depletion and Signal Generation:

      • Add the ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add the Kinase Detection Reagent to each well. This reagent converts the newly generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Data Acquisition: Measure the luminescence of each well using a plate reader.

    • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Assays: Assessing the Impact on Biological Systems

While in vitro assays are essential for determining direct inhibitory activity against a kinase, cell-based assays are crucial for understanding a compound's efficacy in a more biologically relevant context. These assays can assess a compound's ability to penetrate cell membranes, engage its target in the cellular environment, and elicit a desired biological response.

Common Cellular Assay Formats

A variety of cellular assays can be employed to evaluate the effects of kinase inhibitors, including:

  • Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®): These assays measure the number of viable cells in a culture after treatment with a test compound. A reduction in cell proliferation or viability can indicate that the inhibitor is effectively targeting a kinase involved in cell growth and survival pathways.

  • Apoptosis Assays (e.g., Caspase-Glo®, Annexin V staining): These assays detect the induction of programmed cell death (apoptosis). Many anticancer kinase inhibitors function by inducing apoptosis in cancer cells.

  • Target Engagement Assays (e.g., NanoBRET™): These assays directly measure the binding of an inhibitor to its target kinase within living cells.[2]

  • Western Blotting: This technique can be used to assess the phosphorylation status of downstream substrates of the target kinase, providing a direct measure of the inhibitor's on-target activity in cells.

Cellular_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_incubation Incubation cluster_readout Assay Readout cluster_analysis Data Analysis Cell_Seeding Seed Cells in Microplate Compound_Addition Add Compound Dilutions Cell_Seeding->Compound_Addition Incubation Incubate (e.g., 72 hours) Compound_Addition->Incubation Assay_Reagent Add Assay Reagent (e.g., CellTiter-Glo) Incubation->Assay_Reagent Signal_Detection Measure Signal (e.g., Luminescence) Assay_Reagent->Signal_Detection GI50_Calculation Calculate GI50/IC50 Signal_Detection->GI50_Calculation

Protocol 4: Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • 96-well flat-bottom cell culture plates

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

    • Microplate reader capable of measuring absorbance at 570 nm

  • Procedure:

    • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle controls (DMSO-containing medium) and blank wells (medium only).

    • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) and Future Directions

While extensive SAR studies specifically for the this compound scaffold are not yet widely published, we can infer potential avenues for optimization based on related quinoline-based kinase inhibitors.

Table 1: Potential Sites for SAR Exploration on the this compound Scaffold

PositionRationale for ModificationPotential Substituents
4-Amino (N-substitution) To probe the solvent-exposed region and improve pharmacokinetic properties.Aryl, heteroaryl, alkyl, and cycloalkyl groups. Introduction of solubilizing groups (e.g., morpholine, piperazine).
3-Methyl To explore the hydrophobic pocket.Larger alkyl groups, cycloalkyl groups, or functionalized alkyl chains.
Positions 5, 6, 7, and 8 To enhance potency, selectivity, and ADME properties.Methoxy, fluoro, chloro, cyano, and trifluoromethyl groups. Introduction of larger side chains to interact with specific pockets in the kinase active site.

The development of potent and selective kinase inhibitors is an iterative process of design, synthesis, and testing. The this compound scaffold represents a promising starting point for the discovery of novel therapeutics. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the potential of this versatile chemical core. Future work should focus on the generation and screening of diverse libraries of this compound derivatives against a broad panel of kinases to identify novel inhibitors with therapeutic potential.

References

Sources

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for the Functionalization of 3-Methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The 3-Methylquinolin-4-amine Scaffold

The 4-aminoquinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the treatment of malaria and leishmaniasis, but also showing promise as anticancer and anti-inflammatory agents.[1][2][3][4][5][6] The 3-methyl-substituted variant, this compound, offers a key building block for the development of novel chemical entities with modulated biological activity. Its functionalization is paramount for generating diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[7] This guide provides detailed application notes and protocols for two primary strategies for the derivatization of the this compound core:

  • N-Arylation via Buchwald-Hartwig Amination: Directly coupling aryl halides with the 4-amino group to form diarylamine structures.

  • C-C Bond Formation on the Quinoline Core (Suzuki & Sonogashira): Utilizing a halogenated precursor, 4-chloro-3-methylquinoline, to introduce aryl and alkynyl moieties at the C4 position.

These methodologies empower researchers to rapidly access a wide array of novel this compound derivatives for downstream applications in drug discovery and materials science.

Part 1: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing C(aryl)-N bonds.[7][8][9] This reaction allows for the coupling of the primary amine of this compound with a variety of aryl (pseudo)halides under relatively mild conditions, offering a direct route to complex N-aryl-3-methylquinolin-4-amines.

Mechanistic Rationale & Key Considerations

The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple. The choice of each component is critical for success and is dictated by the electronic and steric properties of the coupling partners.

  • Catalyst & Ligand: The active catalyst is a Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a stable Pd(0) source like Pd₂(dba)₃. The ligand is arguably the most crucial component. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential. Their steric bulk promotes the formation of a monoligated, coordinatively unsaturated L-Pd(0) active species and facilitates the final, product-releasing reductive elimination step.[10]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is the most common choice due to its high basicity and solubility in organic solvents. Other bases like K₃PO₄ or Cs₂CO₃ can be effective, particularly for more sensitive substrates.

  • Solvent: Anhydrous, aprotic polar solvents such as toluene, dioxane, or DMF are typically used to ensure the stability of the catalyst and intermediates.

Visualizing the Catalytic Cycle: Buchwald-Hartwig Amination```dot

// Invisible node to guide the final arrow "Reductive_Elimination_Product" [label="Pd(0)L", style=invis]; "Amine_Coordination" -> "Reductive_Elimination_Product" [label=" Reductive\n Elimination"]; "Reductive_Elimination_Product" -> "Pd(0)L" [label=" Catalyst\n Regeneration"]; }

Caption: Suzuki-Miyaura catalytic cycle for C-C bond formation.

Materials:

  • 4-Chloro-3-methylquinoline

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dioxane and Water (4:1 mixture)

  • Reaction vessel (e.g., round-bottom flask with condenser)

Procedure:

  • Setup: To a reaction vessel, add 4-chloro-3-methylquinoline (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst: Add Pd(PPh₃)₄ (0.05 equiv).

  • Solvent & Degassing: Add the dioxane/water (4:1) solvent mixture. Bubble argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen.

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) under an inert atmosphere.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.

  • Extraction: Wash with water, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via column chromatography.

ParameterTypical ConditionRationale / Notes
Pd Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄ is a common and effective choice.
Boron Source Arylboronic acidGenerally stable and easy to handle.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Essential for activating the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂OThe presence of water is often beneficial for the transmetalation step.
Temperature 80-110 °CHeating is typically required to drive the reaction to completion.
Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne. [11][12][13]This reaction typically requires a dual-catalyst system of palladium and a copper(I) salt. [11]

The reaction involves two interconnected catalytic cycles. [14][15]

  • Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition and reductive elimination.

  • Copper Cycle: The Cu(I) salt (typically CuI) reacts with the terminal alkyne in the presence of an amine base to form a copper acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex. [15]* Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), serves both as the base to deprotonate the alkyne and often as the solvent or co-solvent.

  • Copper-Free Variants: To avoid the common side reaction of alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols have been developed, though they may require different ligands or conditions. [14]

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd_Ox_Add Ar-Pd(II)-X(L2) Pd(0)L2->Pd_Ox_Add Oxidative Addition (+ Ar-X) Pd_RE Ar-Pd(II)-C≡CR(L2) Pd_Ox_Add->Pd_RE Transmetalation Pd_RE->Pd(0)L2 Reductive Elimination (+ Ar-C≡CR) CuX CuX Cu_Acetylide Cu-C≡CR CuX->Cu_Acetylide Deprotonation (+ H-C≡CR, Base) Cu_Acetylide->CuX Transmetalation to Pd(II)

Caption: Dual catalytic cycles of the Sonogashira coupling.

Materials:

  • 4-Chloro-3-methylquinoline

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous THF or DMF

  • Schlenk flask

Procedure:

  • Setup: To a dry Schlenk flask under an argon atmosphere, add 4-chloro-3-methylquinoline (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Solvent & Reagents: Add anhydrous THF (or DMF) followed by Et₃N (3.0 equiv). Add the terminal alkyne (1.2 equiv) via syringe.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Once complete, dilute the reaction mixture with ethyl acetate and filter through Celite®.

  • Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography. [14]

    Parameter Typical Condition Rationale / Notes
    Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ Standard, reliable catalysts for this transformation.
    Cu Co-catalyst Copper(I) iodide (CuI) Essential for the formation of the copper acetylide intermediate.
    Base Et₃N, i-Pr₂NH Acts as both a base and a ligand/solvent. Must be anhydrous.
    Solvent THF, DMF, Et₃N Anhydrous and oxygen-free conditions are critical.

    | Temperature | 25-60 °C | Often proceeds at room temperature but may require gentle heating. |

General Workflow and Purification

A standardized workflow is essential for reproducible results and high purity of the final compounds.

Workflow node1 Reaction Setup (Inert Atmosphere) node2 Reaction Monitoring (TLC / LC-MS) node1->node2 node3 Quench & Work-up (Filtration / Extraction) node2->node3 node4 Purification (Column Chromatography) node3->node4 node5 Characterization (NMR / MS / HRMS) node4->node5

Caption: Standard experimental workflow for cross-coupling reactions.

Purification Insights: The products of these reactions often retain trace metals. Filtering the crude reaction mixture through a pad of Celite® is a crucial first step. For final purification, silica gel column chromatography is standard. A solvent system of hexanes/ethyl acetate or dichloromethane/methanol is typically effective for eluting these quinoline derivatives.

Conclusion

Palladium-catalyzed cross-coupling reactions provide a powerful and flexible platform for the functionalization of the this compound scaffold. The Buchwald-Hartwig amination allows for direct N-arylation, while the Suzuki-Miyaura and Sonogashira couplings on a 4-chloro precursor enable the introduction of diverse aryl and alkynyl groups at the C4 position. By carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently generate extensive libraries of novel compounds, accelerating the discovery of new therapeutic agents and advanced organic materials.

References

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Romero, A. H., & Delgado, F. (2021). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry, 9, 747579. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Mohssen, H. F., Ali, N. M., & Ali, H. A. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Ali, N. M., et al. (2016). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro QuinolineDerivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 9(9), 339-359. Available at: [Link]

  • ResearchGate. (2020). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Fihri, A., et al. (2011). Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. Dalton Transactions, 40(13), 3116-3121. Available at: [Link]

  • Sharma, A., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • ACS Publications. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(6), 1147-1155. Available at: [Link]

  • Hilaris Publisher. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Journal of Pharmacognosy & Natural Products. Available at: [Link]

  • Chatterjee, S., & Roy, D. (2023). Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. Physical Chemistry Chemical Physics, 25(47), 32283-32292. Available at: [Link]

  • Reddy, E. A., et al. (2008). Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinoline via Pd/C-catalyzed coupling reaction in water. Tetrahedron, 64(30-31), 7143–7150. Available at: [Link]

  • Pro Progressio Alapítvány. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Available at: [Link]

  • ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2070-2083. Available at: [Link]

  • ResearchGate. (2022). Marketed drugs bearing 4‐aminoquinoline scaffold. Available at: [Link]

  • YouTube. (2023). Sonogashira coupling reaction | Organometallic name reaction. Available at: [Link]

  • Raj, R., Land, K. M., & Kumar, V. (2015). 4-Aminoquinoline-hybridization en route towards the development of rationally designed antimalarial agents. RSC Advances, 5(99), 82676-82698. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Methylquinolin-4-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of crude 3-Methylquinolin-4-amine. As a heterocyclic aromatic amine, this compound presents unique challenges during silica gel column chromatography. This guide provides in-depth, field-proven insights and troubleshooting protocols to enable efficient and successful purification.

Understanding the Molecule: this compound

Before delving into purification strategies, it is crucial to understand the physicochemical properties of the target molecule.

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂[1]
Molecular Weight158.20 g/mol [1]
AppearanceLikely a solid at room temperatureInferred from related compounds
Basicity (pKa)Estimated to be basic[2]

The presence of the basic quinoline nitrogen and the primary arylamine at the 4-position makes this compound susceptible to strong interactions with the acidic silanol groups on the surface of standard silica gel. This interaction is the primary cause of many of the purification challenges addressed in this guide.

Experimental Workflow: From Crude Mixture to Pure Compound

The purification process can be systematically approached. The following workflow provides a logical sequence of steps to develop and execute a successful column chromatography protocol.

workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC TLC Analysis & Mobile Phase Optimization Sample_Prep Crude Sample Preparation TLC->Sample_Prep Informs solvent choice Loading Sample Loading Sample_Prep->Loading Column_Packing Column Packing Column_Packing->Loading Elution Elution Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Fractions TLC of Fractions Fraction_Collection->TLC_Fractions Pooling Pooling of Pure Fractions TLC_Fractions->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Final_Analysis Purity Confirmation Solvent_Removal->Final_Analysis

Caption: A generalized workflow for the purification of this compound by column chromatography.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues that you may encounter during the purification of this compound.

Issue 1: The compound streaks severely on the TLC plate and does not move from the baseline.

Q: I've spotted my crude this compound on a silica TLC plate and developed it in a standard ethyl acetate/hexane mobile phase, but the spot is just a long streak from the baseline. What's happening and how can I fix it?

A: This is a classic sign of strong interaction between a basic compound and the acidic silica gel. The amine groups on your molecule are being protonated by the acidic silanol groups (Si-OH) on the silica surface, causing it to adsorb very strongly and irreversibly.

Root Cause Analysis and Solution Pathway:

troubleshooting_streaking Problem Severe Streaking on TLC Cause Strong Acid-Base Interaction: Basic Amine vs. Acidic Silica Problem->Cause Solution1 Neutralize Silica Surface Cause->Solution1 Solution2 Use a Different Stationary Phase Cause->Solution2 Action1 Add Triethylamine (TEA) or Ammonia to Mobile Phase (0.5-2%) Solution1->Action1 Action2 Alumina (basic or neutral) or Amine-Functionalized Silica Solution2->Action2

Caption: Decision-making process for troubleshooting TLC streaking.

Detailed Solution:

  • In-depth Explanation: The addition of a small amount of a volatile base like triethylamine (TEA) or a solution of ammonia in methanol to your mobile phase is the most common and effective solution.[3] These "competing bases" are smaller and more mobile than your target compound. They will preferentially interact with the acidic silanol sites on the silica, effectively neutralizing the stationary phase and allowing your this compound to travel up the plate based on its polarity rather than its basicity.

  • Protocol: Start by adding 0.5% (v/v) of triethylamine to your chosen mobile phase (e.g., ethyl acetate/hexane). If streaking persists, you can increase this to 1-2%.

Issue 2: The compound elutes with impurities, showing poor separation.

Q: I've managed to get my compound to move up the column, but it's co-eluting with several impurities. How can I improve the resolution?

A: Poor separation can be due to a number of factors, including an inappropriate mobile phase polarity, column overloading, or the presence of impurities with very similar polarities to your product.

Troubleshooting Steps:

  • Re-optimize the Mobile Phase with TLC: Your column will only ever be as good as your TLC separation.

    • Goal: Aim for a retention factor (Rf) of 0.2-0.3 for your target compound on the TLC plate. This generally provides the best separation on a column.

    • Strategy: If your compound and impurities are too high up the TLC plate (high Rf), decrease the polarity of your mobile phase (e.g., increase the percentage of hexane in an ethyl acetate/hexane system). If they are too low on the plate (low Rf), increase the polarity (increase the ethyl acetate).

  • Consider Potential Impurities: The synthesis of 4-aminoquinolines can result in various side-products.[4] Common impurities could include unreacted starting materials or regioisomers. Understanding what these might be can help you choose a solvent system that better differentiates them. For example, if you have a less polar impurity, a less polar mobile phase will allow your more polar product to remain on the column while the impurity elutes.

  • Reduce the Amount of Sample Loaded: Overloading the column is a common cause of poor separation. The silica gel has a finite capacity. If you apply too much crude material, the "bands" of your compounds will broaden and overlap as they travel down the column.

    • Rule of Thumb: A common guideline is to use a ratio of at least 30:1 of silica gel to crude material by weight (e.g., 30g of silica for 1g of crude material). For difficult separations, this ratio may need to be increased to 50:1 or even 100:1.

Issue 3: The compound seems to have decomposed on the column.

Q: After running my column, the total yield is very low, and I'm seeing new, unexpected spots on my TLC analysis of the fractions. I suspect my compound is not stable on silica gel. What should I do?

A: This is a valid concern, especially with potentially sensitive molecules like aromatic amines. Prolonged exposure to the acidic environment of silica gel can lead to degradation.

Mitigation Strategies:

  • Deactivate the Silica Gel: Before packing your column, you can create a slurry of the silica gel in your chosen mobile phase that already contains triethylamine (1-2%). This pre-neutralization can reduce the harshness of the stationary phase.

  • Use an Alternative Stationary Phase:

    • Alumina: Basic or neutral alumina can be an excellent alternative to silica for basic compounds. You will need to re-optimize your mobile phase using TLC with alumina plates.

    • Reversed-Phase (C18) Silica: For polar and ionizable compounds, reversed-phase chromatography can be very effective.[5] In this technique, the stationary phase is non-polar (C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). A patent for a related chloro-4-hydroxy-3-quinolinecarboxylic acid derivative successfully used a C18 column with an acetonitrile/phosphate buffer (pH 4.5) mobile phase.[5]

  • Work Quickly: Do not let your compound sit on the column for extended periods. Prepare everything in advance so that once the sample is loaded, you can proceed with the elution without delay.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the purification of this compound on a silica gel column?

A1: Based on protocols for similar 4-aminoquinoline derivatives, a good starting point would be a mixture of ethyl acetate and hexane, with the addition of 0.5-1% triethylamine.[3] You should determine the optimal ratio of ethyl acetate to hexane by running TLC plates first. Start with a 20:80 mixture of ethyl acetate to hexane and adjust the polarity as needed to achieve an Rf of 0.2-0.3 for the desired product.

Q2: How should I prepare my crude sample for loading onto the column?

A2: The goal is to load the sample in a minimal amount of solvent to ensure a narrow starting band.

  • Wet Loading: Dissolve the crude material in the smallest possible volume of a solvent in which it is highly soluble, such as dichloromethane or chloroform. If the compound is not very soluble in the mobile phase, this is a good option.

  • Dry Loading: Dissolve the crude material in a suitable solvent, add a small amount of silica gel (2-3 times the weight of your crude material), and then remove the solvent by rotary evaporation to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the column. This method is often preferred as it can lead to better separation.[6]

Q3: How can I visualize this compound on a TLC plate?

A3: As a quinoline derivative, the compound contains an extended aromatic system and is expected to be UV-active.

  • UV Light (254 nm): This should be your primary, non-destructive method of visualization. The compound will appear as a dark spot on a fluorescent green TLC plate.

  • Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as brown spots. This method is also generally non-destructive.

  • Potassium Permanganate (KMnO₄) Stain: This is a destructive method, but it is very sensitive to compounds that can be oxidized, such as amines. The plate is dipped in a solution of potassium permanganate, and the compound will appear as a yellow or brown spot on a purple background.

Q4: Can I use reversed-phase chromatography for this purification?

A4: Yes, reversed-phase chromatography is a viable and often excellent alternative for purifying polar, basic compounds.[5] You would use a non-polar stationary phase like C18-functionalized silica and a polar mobile phase such as a mixture of methanol or acetonitrile and water. Often, a buffer or an acid (like formic acid or trifluoroacetic acid) is added to the mobile phase to control the ionization state of the amine and improve peak shape. A patent for a related compound used a phosphate buffer at pH 4.5.[5]

Recommended Starting Protocol for Column Chromatography

This protocol is a starting point and should be adapted based on your TLC analysis of the crude mixture.

1. Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Triethylamine (TEA)

  • Glass chromatography column

  • TLC plates (silica gel 60 F₂₅₄)

  • Collection tubes

2. Mobile Phase Preparation:

  • Based on your TLC optimization, prepare a sufficient volume of your chosen mobile phase (e.g., 80:20 Hexane:Ethyl Acetate).

  • Add 0.5-1% (v/v) of triethylamine to the mobile phase and mix thoroughly.

3. Column Packing:

  • Choose a column with an appropriate diameter and length for the amount of material you are purifying.

  • Insert a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

  • Pack the column using the "slurry method": In a beaker, mix the required amount of silica gel with the mobile phase to form a slurry. Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, avoiding air bubbles.

4. Sample Loading:

  • Use either the wet or dry loading method as described in the FAQ section. For dry loading, ensure the powder is added carefully to the top of the packed column to not disturb the bed. Add a thin layer of sand on top of your sample layer.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle air pressure to begin eluting the compounds. Maintain a consistent flow rate.

  • Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).

6. Analysis:

  • Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.

This guide provides a comprehensive framework for tackling the purification of crude this compound. By understanding the underlying chemical principles and systematically troubleshooting any issues that arise, you can achieve a high degree of purity for your target compound.

References

  • Weyesa, K. & Mulugeta, E. (2020). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Future Journal of Pharmaceutical Sciences, 6(1), 1-15. Available from: [Link]

  • Google Patents. (2020). CN111675653A - Preparation method and application of impurities of 4-aminoquinoline compound.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Khan, S. A., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 22(19), 6143-6146. Available from: [Link]

  • University of Tartu, Chair of Analytical Chemistry. (n.d.). pKa values bases. Available from: [Link]

  • Paterson, S., et al. (2013). Stability of 3,4-methylenedioxymethampetamine (MDMA), 4-methylmethcathinone (mephedrone) and 3-trifluromethylphenylpiperazine (3-TFMPP) in formalin solution. Journal of Analytical Toxicology, 37(6), 339-343. Available from: [Link]

  • ResearchGate. (2016). Novel Conversion of 4-Aminoquinolines to New Tricyclic (R,S)-3-Methylazeto[3,2-c] Quinolin-2(2aH). Available from: [Link]

  • Shakir, M., et al. (2024). Synthesis and mechanistic studies of 4-aminoquinoline-Isatin molecular hybrids and Schiff's bases as promising antimicrobial agents. European Journal of Medicinal Chemistry, 265, 116086. Available from: [Link]

  • ResearchGate. (2018). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. Available from: [Link]

  • ResearchGate. (2007). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Available from: [Link]

  • mVOC 4.0. (n.d.). Quinoline. Available from: [Link]

  • Alfonsi, K., et al. (2008). Stability of mesoporous silica using ricinoleic methyl ester as a template with the addition of HCl and application of Cd2+ adsorption optimized by Box–Behnken design. RSC Advances, 8(52), 29689-29699. Available from: [Link]

  • Li, Y., et al. (2020). Transition Metal-Free Synthesis of 3-Acylquinolines through Formal [4+2] Annulation of Anthranils and Enaminones. Molecules, 25(21), 5183. Available from: [Link]

  • de Villiers, K. A., et al. (2007). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Journal of Medicinal Chemistry, 50(23), 5649-5657. Available from: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]

Sources

Overcoming tailing of 3-Methylquinolin-4-amine in silica gel chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to our dedicated technical support guide for resolving chromatographic issues with 3-Methylquinolin-4-amine. This molecule, while crucial in many research and development pipelines, presents a common and frustrating challenge: peak tailing during silica gel chromatography. This guide is structured to provide not just solutions, but a deep, mechanistic understanding of the problem, empowering you to make informed decisions in your purification workflows.

As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application. The methodologies outlined here are based on established chromatographic principles and have been validated in practice.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

A: Peak tailing is a phenomenon in chromatography where the back end of a peak is drawn out and asymmetrical. This is problematic because it leads to poor resolution between adjacent peaks, inaccurate quantification, and lower purity of the collected fractions.

Q2: Why does this compound specifically tend to tail on silica gel?

A: The primary cause lies in the interaction between the basic amine group on the quinoline ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction can lead to a non-linear isotherm, where a small portion of the analyte is strongly retained, causing it to elute slowly and result in a tailed peak.

Q3: I've tried increasing the polarity of my mobile phase, but the tailing persists. Why?

A: Simply increasing the mobile phase polarity with solvents like methanol or ethanol may not be sufficient to disrupt the strong acid-base interaction between the basic this compound and the acidic silica. While a more polar mobile phase will decrease the retention time (lower Rf), it doesn't address the underlying cause of the tailing.

Troubleshooting Guide: A Step-by-Step Approach to Eliminating Tailing

This guide provides a systematic approach to troubleshooting and eliminating the tailing of this compound on silica gel.

Step 1: Understanding the Interaction

The root of the problem is the interaction between the basic analyte and the acidic stationary phase.

cluster_Analyte This compound (Basic) cluster_StationaryPhase Silica Gel (Acidic) Analyte This compound Basic Amine Group (-NH2) Silica Silica Gel Acidic Silanol Groups (Si-OH) Analyte:f1->Silica:f1 Strong Acid-Base Interaction (Causes Tailing)

Caption: Interaction between this compound and silica gel.

Step 2: Modifying the Mobile Phase

The most common and effective solution is to add a small amount of a basic modifier to the mobile phase. This modifier will compete with the analyte for the active sites on the silica gel, effectively "masking" them and allowing the this compound to elute symmetrically.

Recommended Modifiers:

  • Triethylamine (TEA): A common choice, typically added at a concentration of 0.1-1% (v/v).

  • Ammonia (in Methanol): A 7N solution of ammonia in methanol can be used to prepare the mobile phase. This is often more effective than TEA for very basic compounds.

  • Pyridine: Can also be used, but its odor and toxicity make it a less favorable option.

Experimental Protocol: Mobile Phase Modification

  • Prepare your standard mobile phase: For example, a mixture of Dichloromethane (DCM) and Methanol (MeOH).

  • Add the modifier: To your prepared mobile phase, add the chosen modifier. For example, to 100 mL of a 95:5 DCM:MeOH solution, add 0.1 mL of Triethylamine for a 0.1% concentration.

  • Equilibrate the column: Flush the column with at least 5-10 column volumes of the modified mobile phase before loading your sample. This is a critical step to ensure the silica surface is fully saturated with the modifier.

  • Run the chromatography: Load your sample and run the chromatography as usual.

Data Presentation: Effect of Mobile Phase Modifier

Mobile Phase CompositionPeak ShapeResolution
95:5 DCM:MeOHTailingPoor
95:5:0.1 DCM:MeOH:TEASymmetricalGood
Step 3: Pre-treating the Silica Gel

For particularly stubborn cases, pre-treating the silica gel with a basic solution can be beneficial.

Experimental Protocol: Silica Gel Pre-treatment

  • Prepare a slurry: Make a slurry of your silica gel in the mobile phase containing the basic modifier (e.g., 95:5:0.1 DCM:MeOH:TEA).

  • Pack the column: Pack the column with the pre-treated silica slurry.

  • Equilibrate: Equilibrate the packed column with the modified mobile phase as described in the previous step.

Step 4: Alternative Chromatographic Techniques

If tailing persists even with mobile phase modifiers, consider alternative chromatographic techniques that are better suited for basic compounds.

  • Reversed-Phase Chromatography (C18): In reversed-phase chromatography, the stationary phase is non-polar (like C18-modified silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This technique is often an excellent choice for polar and basic compounds.

  • Alumina Chromatography: Alumina is a basic stationary phase and can be a good alternative to silica gel for the purification of basic compounds.

  • Ion-Exchange Chromatography: This technique separates molecules based on their net charge and is highly effective for purifying ionizable compounds like amines.

G Start Tailing of This compound on Silica Gel ModifyMobilePhase Step 1: Modify Mobile Phase (Add TEA or NH3) Start->ModifyMobilePhase PretreatSilica Step 2: Pre-treat Silica Gel ModifyMobilePhase->PretreatSilica If tailing persists Success Symmetrical Peak Achieved ModifyMobilePhase->Success If successful AlternativeTechniques Step 3: Consider Alternative Techniques PretreatSilica->AlternativeTechniques If tailing persists PretreatSilica->Success If successful ReversedPhase Reversed-Phase (C18) AlternativeTechniques->ReversedPhase Alumina Alumina AlternativeTechniques->Alumina IonExchange Ion-Exchange AlternativeTechniques->IonExchange ReversedPhase->Success Alumina->Success IonExchange->Success

Caption: Troubleshooting workflow for this compound tailing.

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating. The progressive nature of the troubleshooting steps, starting with the simplest and most common solution (mobile phase modification) and moving to more involved techniques, allows you to systematically identify and resolve the issue. The expected outcome at each successful step is a clear improvement in peak symmetry, providing immediate feedback on the effectiveness of the intervention.

References

  • Principles and Practice of Modern Chromatographic Methods. (Source: Royal Society of Chemistry, [Link])

  • The Role of the Mobile Phase in HPLC. (Source: CHROMacademy, [Link])

  • Peak Tailing in HPLC: Causes and Solutions. (Source: Restek, [Link])

Recrystallization techniques for purifying 3-Methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Recrystallization of 3-Methylquinolin-4-amine

Welcome to the Technical Support Center. This guide, prepared by a Senior Application Scientist, provides in-depth technical advice and troubleshooting for the purification of this compound via recrystallization. Our focus is on the underlying scientific principles to empower you to make informed decisions during your experiments.

Section 1: Foundational Principles

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system.[1] For this compound, a compound featuring a rigid, aromatic quinoline core and a polar amine group, selecting the right solvent is paramount. The ideal solvent will dissolve the crude compound sparingly at room temperature but readily at its boiling point. Impurities, conversely, should either be completely insoluble in the hot solvent or remain highly soluble in the cold solvent.

The molecular structure of this compound (C₁₀H₁₀N₂) dictates its behavior.[2] The aromatic rings render it soluble in many organic solvents, while the amine group allows for hydrogen bonding, which can influence its solubility in protic solvents.[3] Crude this compound is often described as a yellow solid.[4] This coloration can be inherent to the conjugated π-system of the molecule or due to persistent, colored impurities from the synthesis, such as unreacted 4-Methyl-3-nitroquinoline, a common precursor.[4]

Section 2: Standard Recrystallization Protocol

This protocol is a robust starting point. Adjustments may be necessary based on the specific impurity profile of your crude material.

Objective: To purify crude this compound by removing synthesis by-products and unreacted starting materials.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol, Isopropanol, or an Ethyl Acetate/Hexane mixture)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Stemless funnel and fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

Methodology:

  • Solvent Selection: Begin by determining the optimal solvent. Use small amounts of your crude material (~10-20 mg) to test solubility in various solvents (~0.5 mL) at room temperature and near boiling (see Table 1). The goal is to find a solvent that shows a large difference in solubility between hot and cold conditions.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to create a slurry. Heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely. Causality Note: Using the absolute minimum amount of hot solvent is critical for maximizing yield, as any excess solvent will retain some of the desired product in solution upon cooling.[5]

  • (Optional) Hot Filtration: If insoluble impurities or residual color (after charcoal treatment, see FAQs) are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel on the hotplate.[6] Place a fluted filter paper in the funnel. Quickly pour the hot, saturated solution through the filter paper into the clean, hot flask. Causality Note: This step must be done quickly to prevent premature crystallization in the funnel.[6]

  • Crystallization (Cooling): Cover the flask containing the clear, hot solution with a watch glass and set it aside on an insulated surface (e.g., a cork ring or wooden block) to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[7]

  • Chilling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for an additional 15-30 minutes to maximize the precipitation of the product from the mother liquor.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent. Causality Note: Using ice-cold solvent for washing is crucial to rinse away the impurity-laden mother liquor without re-dissolving a significant amount of the purified product.[5]

  • Drying: Allow the crystals to dry on the filter paper under vacuum for several minutes. Then, transfer the crystals to a watch glass and dry them completely in a vacuum oven at a temperature well below the compound's melting point.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My compound "oiled out" into a gooey liquid instead of forming solid crystals. What went wrong and how do I fix it?

A1: "Oiling out" occurs when the solid melts in the hot solvent or when a supersaturated solution is cooled so rapidly that the compound separates as a liquid phase instead of forming a crystal lattice. This is common if the boiling point of the solvent is higher than the melting point of the solute or if the solution is too concentrated.

  • Immediate Action: Re-heat the solution until the oil completely redissolves. Add a small amount (10-20% more) of the hot solvent to lower the saturation point.[7] Allow the solution to cool much more slowly. You can also try vigorously stirring the solution as it cools to promote crystallization.

  • Root Cause Analysis: The chosen solvent may be unsuitable. A lower-boiling point solvent or a mixed-solvent system might be necessary. The high concentration of impurities can also lower the melting point of the mixture, contributing to this issue.

Q2: Crystal formation is not starting, even though the solution has cooled to room temperature. What should I do?

A2: This is a classic case of a supersaturated solution, where the concentration of the dissolved compound is higher than its normal saturation point at that temperature, but crystal nucleation has not yet occurred.

  • Troubleshooting Steps:

    • Scratch: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

    • Seed: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" acts as a template for further crystal formation.[1]

    • Shock Cool: Cool the flask briefly in an ice bath. The rapid temperature drop may induce nucleation. Once crystals begin to form, allow the solution to return to room temperature for slower, more controlled growth.

    • Concentrate: If none of the above work, it's possible you used too much solvent. Gently heat the solution to boil off a portion of the solvent, then attempt the cooling process again.[5]

Q3: My final product is still significantly yellow/brown. How can I obtain a purer, lighter-colored product?

A3: While this compound is inherently a yellow solid, a dark or brown color often indicates the presence of highly-colored, polar impurities, possibly from oxidation or side-reactions.

  • Solution: Use activated charcoal (decolorizing carbon). After dissolving the crude solid in the hot solvent but before the hot filtration step, add a very small amount of activated charcoal (1-2% of the solute's weight) to the solution. Keep the solution at a boil for a few minutes. The charcoal will adsorb the colored impurities onto its high-surface-area matrix. Remove the charcoal and the adsorbed impurities via hot filtration.

  • Caution: Using too much charcoal can adsorb your desired product, leading to a significant loss of yield. Amines, in particular, can bind strongly to the acidic sites on some grades of charcoal.

Q4: My recovery yield is very low. Where did my product go?

A4: Low yield is a common and frustrating problem. The cause can usually be traced to one or more procedural steps.[5]

  • Checklist for Low Yield:

    • Excess Solvent: Did you use the absolute minimum amount of boiling solvent to dissolve the crude solid? Using too much is the most common cause of low yield.

    • Premature Crystallization: Did the product crystallize in the funnel during hot filtration? This can be minimized by ensuring the receiving flask and funnel are adequately pre-heated.

    • Incomplete Crystallization: Was the solution cooled for a sufficient amount of time? Ensure you allow adequate time at room temperature and in the ice bath.

    • Excessive Washing: Did you wash the final crystals with too much solvent, or was the wash solvent not ice-cold? This can re-dissolve a significant portion of your pure product.

    • Solvent Choice: Is the solubility of your compound in the cold solvent higher than you anticipated? Re-evaluate your solvent choice based on preliminary tests.

Section 4: Visualization & Data

Decision Workflow for Solvent Selection

The following diagram outlines the logical process for selecting an appropriate recrystallization solvent system.

Solvent_Selection start Start: Add small amount of crude solid to test tube add_cold Add 0.5 mL of cold solvent start->add_cold check_cold Is solid soluble in cold solvent? add_cold->check_cold heat Heat solvent to boiling check_cold->heat No outcome_bad1 BAD SOLVENT (Too Soluble) Choose new solvent check_cold->outcome_bad1 Yes check_hot Is solid soluble in hot solvent? heat->check_hot outcome_good GOOD SOLVENT Proceed with Recrystallization check_hot->outcome_good Yes outcome_bad2 BAD SOLVENT (Insoluble) Choose new solvent check_hot->outcome_bad2 No, Insoluble outcome_mixed POTENTIAL FOR MIXED-SOLVENT SYSTEM (Find miscible anti-solvent) check_hot->outcome_mixed No, Partially Soluble

Caption: A flowchart for selecting a single or mixed-solvent system.

Solubility Characteristics of this compound

The following table provides qualitative solubility data to guide your solvent selection. This is based on the general principles of solubility for aromatic amines.[3][8]

SolventPolarityTypeSolubility (Room Temp)Solubility (Near Boiling)Suitability as a Primary Solvent
Water HighProticInsolubleVery Slightly SolublePoor
Hexane LowAproticInsolubleSlightly SolubleGood as anti-solvent
Toluene LowAproticSlightly SolubleVery SolublePotentially Good
Ethyl Acetate MediumAproticModerately SolubleVery SolubleFair; may require anti-solvent
Acetone MediumAproticSolubleVery SolublePoor (too soluble)
Isopropanol MediumProticSlightly SolubleSolubleGood
Ethanol HighProticSlightly SolubleSolubleGood
Methanol HighProticModerately SolubleVery SolubleFair to Poor (may be too soluble)

References

  • This compound | C10H10N2 | CID 817691 . PubChem, National Center for Biotechnology Information. [Link]

  • Properties of amines . Organic Chemistry II - Lumen Learning. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents . ResearchGate. [Link]

  • Troubleshooting Recrystallization . Chemistry LibreTexts. [Link]

  • Recrystallization . University of California, Los Angeles - Chemistry. [Link]

  • Are amines soluble in organic solvents? . Quora. [Link]

  • Recrystallization . University of Colorado Boulder - Organic Chemistry. [Link]

Sources

Common side reactions in the synthesis of 3-Methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methylquinolin-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. Instead of a generic protocol, we will address the common challenges and subtle nuances of this synthesis through a series of practical troubleshooting questions and in-depth answers. Our goal is to empower you with the causal understanding needed to not only identify issues but to logically resolve them, ensuring the integrity and reproducibility of your work.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the most common issues encountered during the synthesis of this compound, which is typically achieved via a Conrad-Limpach or a related thermal cyclization reaction.

Issue 1: My primary impurity is an isomer. Why am I forming 3-Methylquinolin-2-one instead of the desired 4-amino product?

Question: My post-reaction analysis (TLC, LC-MS) shows a significant peak corresponding to the 2-quinolone isomer (3-methyl-1H-quinolin-2-one), often competing with my desired this compound (which exists as its tautomer, 3-methyl-4-hydroxyquinoline). What controls this selectivity?

Answer: This is the most classic side reaction in this class of quinoline synthesis, and the outcome is almost entirely dictated by thermodynamic versus kinetic control during the initial condensation step between an aniline and a β-ketoester (like ethyl acetoacetate).

  • The Conrad-Limpach Pathway (Kinetic Control → Desired 4-Quinolone): At lower to moderate temperatures (typically below 140°C), the reaction favors the nucleophilic attack of the aniline's nitrogen onto the more electrophilic ketone carbonyl of the β-ketoester. This kinetically controlled reaction forms a β-aminoacrylate intermediate. Subsequent thermal cyclization of this intermediate exclusively yields the 4-quinolone product.[1][2]

  • The Knorr Pathway (Thermodynamic Control → Undesired 2-Quinolone): At higher temperatures (often above 140-150°C), the initial condensation becomes reversible.[3] Under these conditions, the reaction favors the thermodynamically more stable product, which results from the aniline's nitrogen attacking the ester carbonyl. This forms a β-ketoanilide intermediate. This anilide, upon cyclization with a strong acid like concentrated H₂SO₄, yields the undesired 2-quinolone isomer.[3][4]

Practical Recommendation: To favor the formation of this compound, the initial condensation should be performed at a moderate temperature to form the kinetic β-aminoacrylate intermediate. The subsequent cyclization step then requires a much higher temperature, but the regiochemistry has already been set.

Table 1: Temperature-Dependent Selectivity in Quinolone Synthesis

Reaction StageTemperature RangeFavored IntermediateFinal Product IsomerNamed Reaction
Condensation< 140°Cβ-Aminoacrylate (Kinetic Product)4-QuinoloneConrad-Limpach
Condensation> 150°Cβ-Ketoanilide (Thermodynamic Product)2-QuinoloneKnorr

Visualizing the Competing Pathways The following diagram illustrates the critical decision point in the synthesis based on reaction temperature.

G reactants Aniline + β-Ketoester intermediate_4q β-Aminoacrylate (Kinetic Intermediate) reactants->intermediate_4q < 140°C (Conrad-Limpach) intermediate_2q β-Ketoanilide (Thermodynamic Intermediate) reactants->intermediate_2q > 150°C (Knorr) product_4q This compound (via 4-Quinolone) intermediate_4q->product_4q High Temp Cyclization (~250°C) product_2q 3-Methylquinolin-2-one (Side Product) intermediate_2q->product_2q Acid-Catalyzed Cyclization

Caption: Competing Conrad-Limpach and Knorr synthesis pathways.

Issue 2: The reaction mixture turns into a dark, intractable tar, resulting in very low yield. How can I prevent this?

Question: When I heat my reaction to the high temperatures required for cyclization (~250°C), I observe significant charring and polymerization, making product isolation nearly impossible. What causes this and how can it be mitigated?

Answer: This is a common consequence of the harsh thermal conditions required for the intramolecular cyclization step. The high temperature needed to overcome the energy barrier of temporarily breaking the aromaticity of the aniline ring can also lead to decomposition and polymerization of starting materials and intermediates.[5]

The key solution is not to lower the temperature—which would halt the desired reaction—but to improve the efficiency of the heat transfer and prevent localized overheating.

Core Causality: The cyclization to form the quinolone requires the formation of a high-energy intermediate.[5] This is an endergonic process that demands significant thermal energy. Direct heating of the neat reaction mixture often leads to hot spots on the flask surface, causing decomposition.

Troubleshooting Protocol:

  • Use a High-Boiling, Inert Solvent: This is the most critical factor. A solvent acts as a heat-transfer medium, ensuring uniform temperature throughout the reaction mixture. Traditionally, mineral oil or diphenyl ether (Dowtherm A) are used due to their high boiling points (BP > 250°C).[5][6] The use of a solvent prevents charring and dramatically improves yields, often from <30% to over 90%.[6]

  • Ensure Efficient Stirring: Vigorous mechanical stirring is essential to maintain a homogeneous temperature and prevent reactants from charring on the hot surfaces of the reaction vessel.

  • Stepwise Temperature Profile: Do not heat the reaction directly to 250°C.

    • Step A (Condensation): Heat the aniline and β-ketoester in your high-boiling solvent to ~120-140°C for 1-2 hours. This allows for the formation of the β-aminoacrylate intermediate and the removal of water/ethanol byproduct.

    • Step B (Cyclization): After the initial condensation, gradually increase the temperature to ~250°C and hold for 30-60 minutes to drive the cyclization to completion.

Issue 3: How do I effectively purify the crude this compound from unreacted starting materials and side products?

Question: My crude product is a mixture containing the desired amine, the 2-quinolone isomer, and some unreacted aniline. What is a robust purification strategy?

Answer: A multi-step purification strategy combining acid-base extraction and recrystallization is highly effective for isolating the desired product, leveraging the basicity of the 4-amino group.

Troubleshooting Workflow for Purification

G start Crude Reaction Mixture (in organic solvent like EtOAc) wash1 Wash with dilute HCl (aq) (e.g., 1M HCl) start->wash1 phase1_org Organic Layer: Neutral/Acidic Impurities (e.g., 2-Quinolone isomer, mineral oil) wash1->phase1_org Separate phase1_aq Aqueous Layer: Protonated this compound (as HCl salt) wash1->phase1_aq Separate basify Basify Aqueous Layer (e.g., with NaOH to pH > 10) phase1_aq->basify precipitate Precipitation of Free Amine basify->precipitate filter Filter and Wash Solid precipitate->filter recrystallize Recrystallize from suitable solvent (e.g., Ethanol/Water) filter->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Purification workflow for this compound.

Detailed Purification Protocol:

Objective: To separate the basic product from non-basic impurities.

  • Dissolution: After the reaction, cool the mixture and dilute it with an organic solvent in which your product is soluble, such as ethyl acetate or dichloromethane. If you used a solvent like mineral oil, you may need to perform multiple extractions.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract it several times with a dilute aqueous acid solution (e.g., 1M HCl).[7]

    • Causality: The desired this compound is basic and will be protonated by the acid, forming a water-soluble ammonium salt. It will partition into the aqueous layer.[7] Neutral impurities (like the 2-quinolone isomer, mineral oil) and unreacted β-ketoester will remain in the organic layer.

  • Separation: Combine the aqueous extracts. The organic layer containing the impurities can be discarded.

  • Basification and Precipitation: Cool the combined aqueous layer in an ice bath and slowly add a strong base (e.g., 10% NaOH solution) with stirring until the solution is strongly basic (pH > 10).

    • Causality: The base deprotonates the ammonium salt, regenerating the neutral, water-insoluble free amine, which will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any residual inorganic salts and then with a cold non-polar solvent (like hexane) to aid in drying.

  • Final Purification (Recrystallization): For highest purity, recrystallize the dried solid from an appropriate solvent system, such as ethanol/water or isopropanol.

This acid-base extraction technique is a robust and scalable method for purifying basic amine compounds from complex reaction mixtures.[7][8]

References

  • Aly, A. A., et al. (2021). Synthesis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) of prospective anti-COVID-19 drugs. Molecular Diversity, 25, 461–471.
  • US Patent US2377511A. Purification of amine reaction mixtures.
  • Not Voodoo. Workup for Removing Amines.
  • Aly, A. A., et al. (2022). Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. Frontiers in Chemistry.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Katritzky, A. R., et al. (2010). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Arkivoc.
  • EP Patent EP0037695B1. Methylamines purification process.
  • BenchChem Technical Support. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem.
  • Kumar, A., et al. (2021).
  • Wang, Z. Conrad-Limpach Quinoline Synthesis. Comprehensive Organic Name Reactions and Reagents.
  • MDPI. (2019).
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • SciSpace.
  • ResearchGate. (2015).
  • Chemistry Lover. (2019). Conrad-limpach-knorr synthesis of Quinolone. YouTube.
  • Chemistry LibreTexts. (2025). Synthesis of Amines.
  • Wiley Online Library. (1886). Knorr Quinoline Synthesis.
  • ResearchG
  • Leah4sci. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube.
  • Organic Chemistry Portal. Synthesis of quinolines.
  • MDPI. (2022).
  • Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines.
  • Chad's Prep. (2018). 22.4d Synthesis of Amines Gabriel Synthesis. YouTube.

Sources

Optimizing reaction conditions for 3-Methylquinolin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 3-Methylquinolin-4-amine. This document is designed for chemistry professionals engaged in pharmaceutical research and synthetic development. Here, we move beyond simple protocols to address the nuances of this synthesis, providing field-tested insights in a direct question-and-answer format to help you optimize your reaction conditions and troubleshoot common experimental hurdles.

I. Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy for this compound. The most common and robust approach involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically 4-chloro-3-methylquinoline, with an ammonia source.

Q1: What is the most reliable synthetic route to this compound?

A1: The most prevalent and scalable method is the direct amination of 4-chloro-3-methylquinoline. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where an ammonia equivalent displaces the chloride at the C4 position.[1][2] The quinoline ring is sufficiently electron-deficient to facilitate this attack, particularly with the activating effect of the ring nitrogen.

Q2: Why is the SNAr reaction favored at the C4 position?

A2: The C4 position (para to the ring nitrogen) is highly activated towards nucleophilic attack. The nitrogen atom acts as a powerful electron-withdrawing group through resonance, stabilizing the negative charge in the Meisenheimer intermediate formed during the substitution. This makes the C4 position significantly more electrophilic than other positions on the carbocyclic ring.

Q3: What are the critical safety considerations for this synthesis?

A3: The primary safety concerns involve the use of a high-pressure reactor (autoclave) and handling concentrated ammonia solutions.

  • Pressure Equipment: All reactions involving heating ammonia in a sealed vessel must be conducted in a properly rated and maintained autoclave behind a blast shield. Ensure you are fully trained in its operation.

  • Ammonia: Concentrated ammonia is corrosive and has a high vapor pressure. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and compatible gloves.

  • High Temperatures: The reaction requires elevated temperatures, posing a risk of thermal burns.[3]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most effective method for monitoring reaction progress. Use a suitable mobile phase (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol mixtures) to resolve the starting material (4-chloro-3-methylquinoline) from the product (this compound). The product, being an amine, should be more polar and thus have a lower Rf value than the starting material. Staining with potassium permanganate or viewing under UV light can help visualize the spots.

II. Experimental Protocol & Data

This section provides a detailed, validated protocol for the synthesis of this compound via the SNAr pathway.

Detailed Step-by-Step Protocol: Amination of 4-Chloro-3-methylquinoline

Objective: To synthesize this compound with high purity and yield.

Materials:

  • 4-Chloro-3-methylquinoline (1.0 eq)

  • Aqueous Ammonia (28-30%, excess, ~50-100 eq)

  • Copper(II) Sulfate (CuSO₄, catalytic, ~0.05 eq)

  • Dichloromethane (DCM)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (for recrystallization)

  • Hexane (for recrystallization)

Equipment:

  • High-pressure autoclave with stirring mechanism

  • Standard laboratory glassware

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Reactor Charging: In a certified high-pressure autoclave, place 4-chloro-3-methylquinoline and a catalytic amount of copper(II) sulfate.

  • Ammonia Addition: Carefully add the concentrated aqueous ammonia solution to the autoclave. Caution: Perform this step in a fume hood.

  • Sealing and Heating: Seal the autoclave according to the manufacturer's instructions. Place it in a heating mantle behind a protective shield.

  • Reaction Execution: Begin stirring and heat the reaction mixture to the specified temperature (typically 160-180°C).[4] Maintain this temperature for the prescribed duration (8-12 hours), allowing pressure to build inside the vessel.

  • Cooldown: After the reaction period, turn off the heating and allow the autoclave to cool completely to room temperature overnight. Do not attempt to open the vessel while it is hot or under pressure.

  • Work-up: Once cooled, carefully vent and open the autoclave in a fume hood. Transfer the reaction mixture to a separatory funnel.

  • Extraction: Extract the aqueous mixture three times with dichloromethane.

  • Washing: Combine the organic layers and wash them once with brine to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from an ethyl acetate/hexane solvent system to obtain pure this compound as a solid.[5][6]

Table 1: Optimized Reaction Parameters
ParameterRecommended ValueRationale / Notes
Solvent Aqueous Ammonia (acts as solvent and reagent)Using a large excess of ammonia drives the reaction to completion.
Catalyst Copper(II) Sulfate (CuSO₄)Copper salts are known to catalyze nucleophilic aromatic amination reactions, improving reaction rate and yield.[4]
Temperature 160-180 °CHigh temperature is required to overcome the activation energy for the SNAr reaction.[4]
Time 8-12 hoursReaction time should be optimized by monitoring with TLC.
Pressure Autogenic (builds to ~15-25 atm)Pressure develops from heating the sealed aqueous ammonia solution.
Typical Yield 85-95%Yields are dependent on reaction completion and purification efficiency.[4]

III. Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the synthesis.

Q5: My reaction yield is significantly lower than expected. What are the potential causes?

A5: Low yield can stem from several factors. Systematically check the following:

  • Incomplete Reaction: Verify reaction completion using TLC before work-up. If starting material remains, consider extending the reaction time or increasing the temperature slightly (e.g., by 10°C).

  • Autoclave Leak: Ensure your autoclave sealed properly. A leak would prevent sufficient pressure buildup, leading to a slower reaction rate and potential loss of ammonia.

  • Catalyst Inactivity: Use a fresh, high-purity source of copper(II) sulfate.

  • Loss During Work-up: The product has some water solubility. Ensure you perform a thorough extraction with DCM (at least 3x). Avoid overly aggressive washing steps.

Q6: I observe significant tar or dark polymer formation in my reaction vessel. How can I prevent this?

A6: Tar formation is often a result of side reactions occurring at high temperatures.[7]

  • Temperature Control: Ensure your heating mantle and controller are accurate. An excessive temperature can lead to decomposition and polymerization.

  • Reaction Time: Prolonged heating after the reaction has reached completion can promote side reactions. Monitor the reaction and stop it once the starting material is consumed.

  • Oxygen Exclusion: While not always necessary, ensuring an inert atmosphere by purging the autoclave with nitrogen or argon before sealing can sometimes minimize oxidative side reactions that lead to colored impurities.

Q7: My final product is difficult to purify and appears oily or discolored. What should I do?

A7: Purity issues often point to residual starting materials, side products, or catalyst contamination.

  • Recrystallization Technique: Ensure you are using the correct solvent ratio for recrystallization. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane dropwise until turbidity persists. Allow it to cool slowly to form pure crystals.

  • Column Chromatography: If recrystallization fails, column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) is a reliable method for separating the polar amine product from less polar impurities.

  • Activated Carbon Treatment: To remove persistent color, you can dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter through celite before recrystallization.

Q8: The reaction doesn't seem to start. My TLC shows only starting material even after several hours.

A8: This "stalled reaction" issue is typically due to a problem with the reaction conditions.

  • Confirm Temperature: Double-check that your heating and temperature measurement equipment is functioning correctly and that the set temperature has been reached.

  • Ammonia Concentration: Use a fresh bottle of concentrated (28-30%) ammonia. Older bottles may have lost potency due to the evaporation of ammonia gas.

  • Catalyst Presence: Confirm that you added the copper sulfate catalyst. The uncatalyzed reaction is significantly slower.

IV. Visualized Workflows & Mechanisms

Reaction Mechanism

The synthesis proceeds via a classic Nucleophilic Aromatic Substitution (SNAr) pathway.

SNAr_Mechanism Figure 1: S N Ar Mechanism for Amination Start 4-Chloro-3-methylquinoline + NH₃ Intermediate Meisenheimer Complex (Anionic σ-complex) Start->Intermediate Nucleophilic Attack Product This compound + HCl Intermediate->Product Loss of Leaving Group (Cl⁻) Re-aromatization Troubleshooting_Workflow Figure 2: Troubleshooting Flowchart Start Problem Encountered LowYield Low Yield Start->LowYield Impure Impure Product / Discoloration Start->Impure NoReaction No Reaction Start->NoReaction CheckTLC Check TLC for SM LowYield->CheckTLC Cause? CheckSeal Check Autoclave Seal LowYield->CheckSeal Cause? CheckWorkup Review Extraction / Purification LowYield->CheckWorkup Cause? Recrystallize Optimize Recrystallization Impure->Recrystallize Solution Chromatography Perform Column Chromatography Impure->Chromatography Solution TempControl Verify Temperature Control Impure->TempControl Cause? CheckTemp Confirm Reaction Temperature NoReaction->CheckTemp Check CheckReagents Use Fresh NH₃ & Catalyst NoReaction->CheckReagents Check

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Frontiers. (2025).
  • MDPI. (n.d.).
  • MDPI. (n.d.). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules.
  • ResearchGate. (2021). (PDF) Synthesis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) of prospective anti-COVID-19 drugs. Molecular Diversity.
  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • National Institutes of Health. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • ResearchGate. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry.
  • YouTube. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems.
  • Benchchem. (n.d.).

Sources

Technical Support Center: A Researcher's Guide to Preventing Degradation of 3-Methylquinolin-4-amine in Synthetic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methylquinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for preventing the degradation of this important chemical intermediate during synthetic reactions. As a Senior Application Scientist, my goal is to synthesize my field experience with established scientific principles to empower you to achieve optimal results in your experiments. This resource is structured to provide not just procedural steps, but also the underlying chemical rationale to foster a deeper understanding of the system you are working with.

Understanding the Instability of this compound

This compound, like many aromatic amines, is susceptible to degradation under various conditions encountered during chemical synthesis. The electron-rich nature of the amino group and the quinoline ring system makes the molecule prone to oxidation. Furthermore, exposure to light and certain pH conditions can catalyze degradation pathways, leading to the formation of impurities that can complicate purification and compromise the yield and purity of your target molecule.

The presence of the methyl group at the 3-position can also influence the molecule's reactivity and stability, although the specific impact on degradation pathways is an area of ongoing investigation. It is crucial to be aware of these potential degradation routes to implement effective preventative measures.

Troubleshooting Common Degradation Issues

This section addresses specific problems you might encounter during your reactions involving this compound in a question-and-answer format.

Question 1: My reaction mixture is turning dark brown/black. What is causing this discoloration and how can I prevent it?

Answer:

A dark discoloration is a common indicator of oxidative degradation of this compound. Aromatic amines are notoriously sensitive to oxidation by atmospheric oxygen, which can be accelerated by factors such as elevated temperatures, the presence of metal catalysts, and exposure to light. This oxidation can lead to the formation of highly colored polymeric byproducts.

Causality: The amino group is an electron-donating group, which increases the electron density of the quinoline ring system, making it more susceptible to oxidation. The initial step in the oxidation of anilines is often the loss of an electron from the nitrogen atom to form a radical cation. This radical cation can then undergo further reactions, leading to dimerization and polymerization.

Preventative Measures:

  • Inert Atmosphere: The most critical step is to rigorously exclude oxygen from your reaction. This can be achieved by working under an inert atmosphere of nitrogen or argon.[1][2] Standard laboratory techniques for handling air-sensitive compounds, such as using a Schlenk line or a glove box, are highly recommended. For less sensitive reactions, purging the reaction vessel with an inert gas and maintaining a positive pressure with a balloon filled with inert gas can be sufficient.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be done by sparging with an inert gas, freeze-pump-thaw cycles, or by using a solvent purification system.

  • Antioxidants: The addition of a radical scavenger or antioxidant can inhibit oxidative degradation pathways. Butylated hydroxytoluene (BHT) is a common and effective antioxidant for this purpose. A concentration of 0.1-1 mol% relative to the this compound is a good starting point. Other phenolic antioxidants or hindered amine light stabilizers (HALS) can also be considered.

Question 2: I am observing unexpected side products in my reaction, particularly at higher temperatures. What are the likely thermal degradation pathways?

Answer:

While specific high-temperature degradation studies on this compound are not extensively documented in publicly available literature, thermal degradation of amines, in general, can lead to a variety of byproducts. For quinoline derivatives, high temperatures can promote side reactions and decomposition.

Potential Thermal Degradation Products:

Based on the general reactivity of amines and quinolines, potential thermal degradation products could include de-aminated quinolines, products of methyl group migration or oxidation, and polymeric materials. In the presence of other reagents, high temperatures can also increase the rate of undesired side reactions.

Preventative Measures:

  • Temperature Control: Carefully control the reaction temperature and avoid excessive heating. Run small-scale experiments to determine the optimal temperature that provides a reasonable reaction rate without significant degradation.

  • Reaction Time Optimization: Monitor the reaction progress closely using techniques like TLC or HPLC to determine the minimum time required for completion. Prolonged reaction times, even at moderate temperatures, can lead to increased degradation.

  • Consider Alternative Synthesis Routes: If high temperatures are unavoidable for your desired transformation, it may be necessary to explore alternative synthetic routes that proceed under milder conditions.

Question 3: My product yield is low, and I suspect degradation during workup and purification. How can I minimize these losses?

Answer:

Degradation of this compound can certainly occur during aqueous workup and purification steps, especially if the conditions are not carefully controlled. Exposure to acidic or basic conditions for prolonged periods, as well as exposure to air and light during these steps, can lead to product loss.

Causality: The basicity of the amino group (and the quinoline nitrogen) means that the molecule's stability can be pH-dependent. While protonation of the amine can protect it from oxidation to some extent, strongly acidic or basic conditions can catalyze other degradation pathways.

Preventative Measures for Workup and Purification:

  • Minimize Exposure to Air and Light: Perform workup and purification steps as quickly as possible and with minimal exposure to air and bright light. Use amber-colored glassware or cover your flasks with aluminum foil.

  • pH Control: During aqueous extractions, use dilute acids and bases and minimize the time the compound is in contact with these solutions. Neutralize the solution as soon as the desired separation is achieved.

  • Quenching the Reaction: At the end of the reaction, it may be beneficial to quench reactive species before proceeding to workup. The specific quenching agent will depend on the reagents used in your reaction. For example, if you have used an oxidizing agent, a reducing agent like sodium thiosulfate can be added.

  • Column Chromatography: When purifying by column chromatography, choose a solvent system that allows for rapid elution of the product. Using silica gel that has been pre-treated with a small amount of triethylamine (0.1-1% in the eluent) can help to prevent streaking and degradation of the basic amine product on the acidic silica surface.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure its long-term stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry place.[3][4] Storing under an inert atmosphere (nitrogen or argon) is highly recommended to prevent oxidation.

Q2: How can I monitor the degradation of this compound during my reaction?

A2: The most effective way to monitor the degradation is by using a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with a UV detector is a powerful technique for this purpose.[5][6] A well-developed HPLC method can separate the parent compound from its degradation products, allowing you to quantify the extent of degradation over time. Thin-Layer Chromatography (TLC) can also be used for a quick qualitative assessment of the reaction progress and the formation of impurities.

Q3: Are there any specific reagents that are known to be incompatible with this compound?

A3: Strong oxidizing agents should be used with caution, as they can readily oxidize the amino group. Reactions with strong acids or bases at elevated temperatures should also be carefully controlled. It is always good practice to perform a small-scale trial reaction to assess compatibility and potential side reactions before scaling up.

Q4: What is the role of the methyl group in the degradation of this compound?

A4: The methyl group at the 3-position is an electron-donating group, which can further increase the electron density of the quinoline ring, potentially making it more susceptible to electrophilic attack and oxidation compared to the unsubstituted 4-aminoquinoline. However, it can also provide some steric hindrance around the amino group, which might influence its reactivity. The precise effect of the methyl group on the overall degradation profile is complex and can be reaction-dependent.

Experimental Protocols

Protocol 1: Setting up a Reaction Under an Inert Atmosphere

This protocol describes a standard procedure for setting up a reaction under a nitrogen or argon atmosphere using a Schlenk line.

Materials:

  • Schlenk flask or round-bottom flask with a side arm

  • Rubber septum

  • Inert gas source (Nitrogen or Argon cylinder with regulator)

  • Schlenk line

  • Vacuum pump

  • Heat gun

  • Syringes and needles

  • Degassed solvents

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool in a desiccator.

  • Assembly: Assemble the reaction apparatus (e.g., flask with a condenser and stir bar) and seal all openings with rubber septa.

  • Purging the System: Connect the flask to the Schlenk line. Evacuate the flask under vacuum for several minutes, and then gently refill with the inert gas. Repeat this "evacuate-refill" cycle three times to ensure all oxygen has been removed.[1][2]

  • Adding Reagents: Add degassed solvents and liquid reagents via a syringe through the rubber septum. Solid reagents can be added to the flask before purging or quickly under a positive flow of inert gas.

  • Maintaining Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of the inert gas, which can be visualized by a gentle bubbling through an oil bubbler connected to the Schlenk line.

Protocol 2: Stability-Indicating HPLC Method for Purity Assessment

This is a general guideline for developing an HPLC method to assess the purity of this compound and detect degradation products. Method optimization will be required for specific applications.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase (example):

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Gradient Elution (example):

Time (min)% Mobile Phase B
010
2090
2590
2610
3010

Method Parameters (starting point):

  • Flow rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the compound)

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Data Analysis: The purity of the sample is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. The appearance of new peaks over time or under stress conditions indicates degradation.[7]

Visualizing Degradation and Prevention Strategies

To better understand the concepts discussed, the following diagrams illustrate key pathways and workflows.

Potential Degradation Pathways of this compound cluster_main cluster_oxidation Oxidative Degradation cluster_photo Photodegradation cluster_ph pH-Mediated Degradation A This compound B Radical Cation Intermediate A->B  O₂, light, metal ions D Excited State A->D  UV/Vis Light F Hydrolysis/Other Reactions A->F  Strong Acid/Base C Dimerization/Polymerization (Colored Impurities) B->C E Ring Cleavage/Rearrangement Products D->E

Caption: Potential degradation pathways for this compound.

Workflow for Preventing Degradation cluster_pre Pre-Reaction Setup A Dry Glassware C Establish Inert Atmosphere (N₂ or Ar) A->C B Degas Solvents B->C D Maintain Inert Atmosphere C->D L Pure Product D->L E Control Temperature E->L F Add Antioxidant (e.g., BHT) F->L G Monitor Reaction Progress (TLC/HPLC) G->L H Quench Reaction I Minimize Air/Light Exposure H->I J Control pH I->J K Rapid Purification J->K K->L

Caption: A comprehensive workflow for minimizing degradation of this compound.

References

  • Stability-indicating HPLC method development. (n.d.). Retrieved from [Link]

  • Gas chromatography-mass spectrometry (GC-MS) analysis of the intermediates captured during 3M4NP degradation by Burkholderia sp. strain SJ98. (n.d.). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage. (2018). Korean Journal for Food Science of Animal Resources, 38(5), 963–975. [Link]

  • Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain. (2010). Applied and Environmental Microbiology, 76(13), 4412-4419. [Link]

  • Development and validation of a stability indicating LC-PDA-MS/MS method for separation, identification and characterization of process related and stress degradation products of rivaroxaban. (2015). RSC Advances, 5(102), 84151-84161. [Link]

  • Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. (2016). Russian Journal of Organic Chemistry, 52(7), 1007-1011. [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015). PLoS ONE, 10(10), e0140878. [Link]

  • Amine Usage Guidelines for High-Purity Amines in Industry. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Process for preparing 4-(4-aminophenyl)-3-morpholinone. (n.d.). Google Patents.
  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. (2021). ACS Omega, 6(20), 13035-13045. [Link]

  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved from [Link]

  • COMPARATIVE ANALYSIS OF THE ANTIOXIDANT CAPACITY OF SOME NATURAL AND SYNTHETIC ANTIOXIDANTS ADDED TO PALM OIL. (2023). Journal of Hygienic Engineering and Design, 40, 131-137. [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. (2004). ARKIVOC, 2004(5), 147-160. [Link]

  • Bacterial degradation of monocyclic aromatic amines. (2015). Frontiers in Microbiology, 6, 1027. [Link]

  • A Stability Indicating HPLC Method for the Determination of Amodiquine Hydrochloride. (2014). International Journal of Pharmaceutical Sciences Review and Research, 28(1), 169-173. [Link]

  • Degradation studies of amines and alkanolamines during sour gas treatment process. (2011). International Journal of Physical Sciences, 6(25), 5961-5970. [Link]

  • Biodegradation characteristics of quinoline by Pseudomonas putida. (2010). Journal of Hazardous Materials, 178(1-3), 1045-1050. [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015). PLOS ONE, 10(10), e0140878. [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (2014). Environmental Science & Technology, 48(14), 8149-8156. [Link]

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2008). Journal of Heterocyclic Chemistry, 45(2), 593-596. [Link]

  • Characterization of the degradation products of amines used for post combustion CO 2 capture. (n.d.). lsabm. Retrieved from [Link]

  • What has stronger antioxidant potential: BHT or BHA? (2014). Chemistry Stack Exchange. Retrieved from [Link]

  • Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. (2023). Molecules, 28(13), 5092. [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2021). Molbank, 2021(3), M1256. [Link]

  • Degradation studies of amines and alkanolamines during sour gas treatment process. (2011). International Journal of Physical Sciences, 6(25), 5961-5970. [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015). PLOS ONE, 10(10), e0140878. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2020). LCGC International, 33(6), 22-31. [Link]

  • Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (n.d.). Google Patents.
  • Stability-indicating liquid chromatography method development for assay and impurity profiling of amitriptyline hydrochloride in tablet dosage form and forced degradation study. (2022). Biomedical Chromatography, 36(10), e5453. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). diplomata comercial. Retrieved from [Link]

  • Possible degradation pathway of quinoline. Reprinted with permission from reference Zhu et al. (2017b). (n.d.). ResearchGate. Retrieved from [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013). ChemistryViews. [Link]

  • Understanding the Chemistry Behind the Antioxidant Activities of Butylated Hydroxytoluene (BHT): A Review. (2015). Comprehensive Reviews in Food Science and Food Safety, 14(6), 795-815. [Link]

  • Design and Synthesis of Quenched Activity-based Probes for Diacylglycerol Lipase and α,β-Hydrolase Domain Containing Prote. (n.d.). Scholarly Publications Leiden University. Retrieved from [Link]

  • Comparison of antioxidant activity between aromatic indolinonic nitroxides and natural and synthetic antioxidants. (2003). Free Radical Research, 37(8), 897-904. [Link]

  • Selective fluorescence quenching of polycyclic aromatic hydrocarbons by aliphatic amines. (2002). Analytical Chemistry, 74(15), 3785-3791. [Link]

Sources

Troubleshooting low yield in 3-Methylquinolin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Methylquinolin-4-amine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during this multi-step synthesis. Here, we provide in-depth, field-tested insights and troubleshooting protocols in a direct question-and-answer format to help you navigate the common pitfalls of this synthetic sequence.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a three-stage process, beginning with the well-established Conrad-Limpach reaction to construct the core quinoline scaffold. Each stage presents unique challenges that can significantly impact the overall yield.

G cluster_0 Stage 1: Condensation cluster_1 Stage 2: Thermal Cyclization cluster_2 Stage 3: Functionalization A Aniline + Ethyl 2-methylacetoacetate B Ethyl 3-(phenylamino)- 2-methylbut-2-enoate (Intermediate I) A->B Acid Catalyst (e.g., HCl) ~Room Temp. C 3-Methylquinolin-4(1H)-one (Intermediate II) B->C High Temp. (~250 °C) High-Boiling Solvent D 4-Chloro-3-methylquinoline (Intermediate III) C->D POCl₃ ~70-90 °C E This compound (Final Product) D->E NH₃ source (e.g., NH₄OH, Formamide)

Caption: Overall workflow for the synthesis of this compound.

Part 1: Troubleshooting the Condensation Stage

This initial step involves the acid-catalyzed condensation of aniline with ethyl 2-methylacetoacetate to form the enamine intermediate, ethyl 3-(phenylamino)-2-methylbut-2-enoate. While seemingly straightforward, improper conditions can lead to the formation of an undesired regioisomer.

FAQ 1.1: My initial condensation reaction is sluggish, and TLC analysis shows significant unreacted aniline. What's going wrong?

Plausible Causes:

  • Insufficient Catalyst: The reaction requires a catalytic amount of acid to protonate the keto group of the β-ketoester, activating it for nucleophilic attack by the aniline.

  • Presence of Water: Excess water in the reactants or solvent can hydrolyze the intermediate imine/enamine, pushing the equilibrium back towards the starting materials.

  • Low Temperature: While high temperatures are detrimental in this step, the reaction may proceed very slowly at excessively low temperatures.

Diagnostic Steps & Solutions:

  • Verify Catalyst: Ensure a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl) is present.[1]

  • Ensure Anhydrous Conditions: Use dry reagents and consider performing the reaction over a drying agent like anhydrous sodium sulfate. A common protocol involves mixing the reactants, adding the catalyst, and then leaving the mixture in a vacuum desiccator over concentrated H₂SO₄ for 2-3 days to drive the reaction to completion by removing the water byproduct.[1]

  • Reaction Monitoring: The formation of the intermediate is often indicated by the mixture turning turbid and yellow.[1] Use Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate) to monitor the disappearance of aniline.

FAQ 1.2: I suspect I am forming the wrong isomer. How can I differentiate between the Conrad-Limpach and Knorr products?

Background: The reaction between an aniline and a β-ketoester is a classic example of kinetic versus thermodynamic control.

  • Conrad-Limpach Pathway (Kinetic): At lower or moderate temperatures, the aniline's amino group preferentially attacks the more reactive keto-carbonyl, leading to the enamine intermediate required for 4-hydroxyquinoline synthesis.

  • Knorr Pathway (Thermodynamic): At higher temperatures, the reaction becomes reversible, and the more stable product from the attack on the ester-carbonyl (an anilide) is favored, which then cyclizes to a 2-hydroxyquinoline.[2]

Diagnostic Steps & Solutions:

  • Temperature Control is Critical: Strictly maintain a moderate reaction temperature (room temperature to slightly warm) for the condensation step. Avoid refluxing or aggressive heating.

  • Analytical Confirmation: If you proceed with the cyclization and obtain a product with unexpected properties, you may have the Knorr product. This can be confirmed with NMR spectroscopy. The proton and carbon environments in the 2-hydroxy vs. 4-hydroxy isomers will be distinct.

  • Corrective Action: If you suspect Knorr pathway interference, repeat the initial condensation at a lower temperature for a longer period to ensure the kinetic product is formed exclusively before proceeding to the high-temperature cyclization.

Part 2: Troubleshooting the Thermal Cyclization

This is the most yield-critical and challenging step of the entire synthesis. It involves an intramolecular electrocyclic ring closure that requires a significant energy input to overcome the aromaticity of the aniline ring.[3][4]

G start Low Yield in Thermal Cyclization? q_temp Was the reaction temperature consistently ~250 °C? start->q_temp q_solvent Was a high-boiling solvent used? q_temp->q_solvent Yes sol_temp Solution: Use a high-temperature thermometer. Employ a suitable heating apparatus (sand bath, heating mantle). Ensure accurate temperature monitoring. q_temp->sol_temp No q_tar Is the crude product a black tar? q_solvent->q_tar Yes sol_solvent Solution: Use Mineral Oil, Dowtherm A, or 1,2,4-trichlorobenzene. Running the reaction neat gives very poor yields. q_solvent->sol_solvent No sol_tar Action: Product may be salvageable. Dilute with hexanes/toluene to precipitate solid. Filter and wash thoroughly. Purify via recrystallization or chromatography. q_tar->sol_tar Yes end_ok Yield should improve. q_tar->end_ok No sol_temp->end_ok sol_solvent->end_ok sol_tar->end_ok

Caption: Troubleshooting workflow for the thermal cyclization stage.

FAQ 2.1: My cyclization yield is extremely low (<30%). What is the single most important factor I should check?

The Critical Factor: Temperature. The electrocyclic ring-closing mechanism requires heating to approximately 250 °C to proceed efficiently.[4] Failure to reach and maintain this temperature is the most common reason for failure. In early reports where the reaction was attempted without a solvent, yields were often below 30%.[4]

Plausible Causes & Solutions:

  • Inadequate Heating/Temperature Measurement: Standard laboratory hot plates and mercury thermometers may not be adequate or accurate at this range.

    • Solution: Use a high-temperature heating mantle or a sand bath for uniform heat distribution. Employ a high-temperature thermometer or thermocouple to accurately monitor the internal reaction temperature.[5]

  • Incorrect Solvent Choice: The solvent's primary role is to act as a heat transfer medium to maintain the required high temperature. Using a solvent with a boiling point below 250 °C will prevent the reaction from reaching the necessary activation energy.

    • Solution: Use a high-boiling, inert solvent. The choice of solvent directly correlates with the final yield.[3]

SolventBoiling Point (°C)Reported Yield RangeReference
None (Neat) N/A< 30%[4]
Methyl Benzoate 199 °C~25%[3]
Ethyl Benzoate 212 °C~40-50%[3]
Diphenyl Ether 259 °C> 80%[3]
Dowtherm A 257 °C> 80%[3]
Mineral Oil > 275 °CUp to 95%[3][4]

Experimental Protocol for Optimized Thermal Cyclization

  • In a flask equipped with a mechanical stirrer, reflux condenser, and a high-temperature thermometer, add the crude enamine intermediate (Intermediate I).

  • Add a suitable high-boiling solvent (e.g., mineral oil or Dowtherm A), typically 3-5 mL per gram of intermediate.

  • Under an inert atmosphere (Nitrogen or Argon), heat the mixture with vigorous stirring to 250-260 °C.

  • Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC if feasible (high-temperature sampling required).

  • Allow the reaction to cool. The product, 3-Methylquinolin-4(1H)-one, often precipitates as a solid.

  • Dilute the cooled mixture with a non-polar solvent like hexanes or toluene to further precipitate the product and dissolve the reaction solvent.

  • Collect the solid by vacuum filtration, wash thoroughly with hexanes to remove residual high-boiling solvent, and dry.[5]

Part 3: Troubleshooting the Final Functionalization

The final stage involves converting the stable 3-Methylquinolin-4(1H)-one into the target amine via a two-step chlorination-amination sequence.

FAQ 3.1: My chlorination with phosphorus oxychloride (POCl₃) is incomplete or gives a messy reaction profile. How can I improve it?

Plausible Causes:

  • Formation of Intermediates: The reaction of quinolinones with POCl₃ is not a simple substitution. It proceeds through phosphorylated intermediates. Improper temperature control can lead to the formation of stable, unreactive intermediates or pseudodimers.[6][7]

  • Insufficient Reagent: A minimum of one molar equivalent of POCl₃ is required for efficient conversion.[8] Often, an excess of POCl₃ is used, and it can serve as both reagent and solvent.

  • Reagent Quality: POCl₃ is sensitive to moisture and can decompose over time.

Diagnostic Steps & Solutions:

  • Temperature Control: The reaction occurs in two stages. An initial phosphorylation occurs at lower temperatures (<25 °C), followed by conversion to the chloro-derivative upon heating to 70-90 °C.[6] Adding the quinolinone to cold POCl₃ and then slowly heating to reflux can provide a cleaner conversion.

  • Use of Co-reagents: While POCl₃ can be used alone, its reactivity can be enhanced. The combination of POCl₃ and PCl₅ is a more powerful chlorinating agent that can improve conversion for less reactive substrates.[9]

  • Work-up Procedure: The work-up is critical. The reaction mixture is typically quenched by pouring it carefully onto crushed ice. This must be done slowly and in a well-ventilated fume hood due to the vigorous and exothermic reaction of POCl₃ with water. The product is then typically extracted after neutralizing the acidic aqueous layer.

FAQ 3.2: The final amination step to install the 4-amino group is not working. What are my options?

Plausible Causes:

  • Poor Nucleophilicity of Ammonia: Ammonia itself can be a poor nucleophile for this SₙAr reaction.

  • Harsh Conditions Leading to Decomposition: High temperatures and pressures typically required for amination can lead to side reactions.

Diagnostic Steps & Solutions:

  • Ammonia Source and Conditions:

    • Aqueous/Alcoholic Ammonia: Heating 4-chloro-3-methylquinoline in a sealed tube with aqueous or alcoholic ammonia at high temperatures (150-180 °C) is a traditional method but can be low-yielding and requires specialized equipment.

    • Ammonium Carbonate/Acetate: Heating the chloro-intermediate with ammonium carbonate or acetate in a solvent like phenol can be effective.

  • Catalysis:

    • Copper Catalysis: The use of a copper(I) catalyst, such as CuI, can significantly facilitate the amination. A particularly effective method involves using formamide as both the solvent and the source of ammonia in situ, which can proceed under milder conditions.[10]

  • Alternative Reagents:

    • While not a direct amination to the primary amine, using other amine sources like N,N-dimethylformamide can sometimes lead to amination products.[10]

References

  • Lynch, M. A., et al. (2012). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 17(9), 10655-10663. Available at: [Link]

  • Cox, O., et al. (2019). The Synthesis of Waltherione F and Its Analogues with Modifications at the 2‐ and 3‐Positions as Potential Antitrypanosomal Agents. ChemistrySelect, 4(29), 8569-8573. Available at: [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved January 23, 2026, from [Link]

  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. (Sourced via Scribd). Available at: [Link]

  • Diaconu, A., et al. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 28(15), 5789. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. Molecules, 28(20), 7109. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 4-Chloro-3-methylquinoline. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Zhang, T., et al. (2012). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 17(1), 834-845. Available at: [Link]

  • Xu, S., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(61), 38555-38559. Available at: [Link]

  • Kaur, N., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(8), 2648-2659. Available at: [Link]

  • Master Organic Chemistry. (2020). Electrocyclic Reactions. Retrieved January 23, 2026, from [Link]

  • Patel, H. U., & Gediya, P. A. (2014). Comparative Synthesis and Physicochemical Characterization of Substituted 2-Methylquinolin-4(1H)-one by Various Conventional and Microwave Methods. International Journal of Pharmaceutical Sciences and Research, 5(12), 5224-5229. Available at: [Link]

  • ResearchGate. (2020). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2011). POCl3 Chlorination of 4-Quinazolones. Retrieved January 23, 2026, from [Link]

  • Indian Chemical Society. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97(10), 1629-1636. Available at: [Link]

  • Patel, H. U., & Gediya, P. A. (2014). Comparative Synthesis... (Full citation details as above). Available at: [Link]

  • ResearchGate. (2020). Investigation of amination... (Full citation details as above). Available at: [Link]

  • ResearchGate. (2011). POCl3 Chlorination... (Full citation details as above). Available at: [Link]

  • Indian Chemical Society. (2020). POCl3-PCl5 mixture... (Full citation details as above). Available at: [Link]

Sources

Removal of unreacted starting materials from 3-Methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 3-Methylquinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing unreacted starting materials from your final product. Our focus is on providing scientifically sound, field-proven methodologies to ensure the integrity and purity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most probable unreacted starting materials I might find in my crude this compound product?

Based on common synthetic routes, the most likely unreacted starting materials are 2-aminoacetophenone and triethyl orthoformate , or 2-aminobenzonitrile . The presence of these impurities is typically dependent on the specific synthetic pathway employed.

A prevalent and efficient method for synthesizing this compound involves the condensation of 2-aminoacetophenone with triethyl orthoformate. Another route proceeds via the reaction of 2-aminobenzonitrile with a suitable methylating agent followed by cyclization. Therefore, residual amounts of these precursors are the primary contaminants to address during purification.

Q2: How do the physical properties of the starting materials differ from this compound, and how can I leverage this for purification?

Understanding the differences in the physicochemical properties between your desired product and the potential impurities is the cornerstone of an effective purification strategy. Below is a comparative table of key properties.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound 158.20[1]225-228DecomposesSparingly soluble in cold organic solvents, more soluble in hot solvents like ethanol and methanol.
2-Aminoacetophenone 135.16[2]20[3]85-90 (at 0.5 mmHg)[3]Soluble in dichloromethane, DMSO, and methanol[3].
Triethyl Orthoformate 148.20-76[4]146[4]Soluble in most organic solvents; slowly decomposes in water[5].
2-Aminobenzonitrile 118.1447-51267-268Soluble in common organic solvents, insoluble in water[6].

The significant differences in melting and boiling points, as well as solubility profiles, can be exploited through various purification techniques as detailed in the following sections.

Troubleshooting and Purification Guides

This section provides detailed, step-by-step protocols for the removal of unreacted starting materials.

Scenario 1: Removing Unreacted 2-Aminoacetophenone and Triethyl Orthoformate

Issue: After synthesizing this compound from 2-aminoacetophenone and triethyl orthoformate, TLC and NMR analysis indicate the presence of residual starting materials.

Solution: A multi-step approach involving acid-base extraction followed by recrystallization is highly effective.

PurificationWorkflow1 Crude Crude Product (this compound, 2-Aminoacetophenone, Triethyl Orthoformate) Dissolve Dissolve in Dichloromethane (DCM) Crude->Dissolve Extraction Acid-Base Extraction (wash with 1M HCl) Dissolve->Extraction Organic_Layer Organic Layer (Triethyl Orthoformate, Neutral Impurities) Extraction->Organic_Layer Separate Aqueous_Layer Aqueous Layer (Protonated Amines) Extraction->Aqueous_Layer Separate Basify Basify with NaOH to pH > 10 Aqueous_Layer->Basify Precipitate Precipitate Formation Basify->Precipitate Filter_Wash Filter and Wash with Water Precipitate->Filter_Wash Recrystallize Recrystallize from Ethanol/Water Filter_Wash->Recrystallize Pure_Product Pure this compound Recrystallize->Pure_Product

Caption: Acid-Base Extraction and Recrystallization Workflow.

Rationale: This technique leverages the basicity of the amino groups in both the product and 2-aminoacetophenone. By treating the organic solution with an acid, these basic compounds are protonated to form water-soluble salts, allowing for their separation from neutral or non-basic impurities like triethyl orthoformate.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The basic amines will be protonated and move to the aqueous layer. Repeat the extraction twice to ensure complete transfer.

  • Separation of Layers: The organic layer, now containing triethyl orthoformate and other neutral impurities, can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a 2M sodium hydroxide (NaOH) solution with stirring until the pH is above 10. This deprotonates the amine salts, causing the free amines to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water to remove any residual salts.

  • Drying: Dry the solid under vacuum to obtain the purified amine mixture.

Rationale: Recrystallization is a powerful technique for purifying solid compounds. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent, leading to the formation of pure crystals upon cooling while impurities remain in the solution.

Step-by-Step Procedure:

  • Solvent Selection: Based on solubility data, a mixed solvent system of ethanol and water is a good starting point. This compound has good solubility in hot ethanol and poor solubility in water.

  • Dissolution: Place the solid obtained from the acid-base extraction in a flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until it becomes slightly turbid. Then, add a few drops of hot ethanol until the solution is clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry them under vacuum.

Scenario 2: Removing Unreacted 2-Aminobenzonitrile

Issue: Synthesis of this compound from a route involving 2-aminobenzonitrile has resulted in contamination with the starting material.

Solution: Due to the similar basicity of the product and the starting material, acid-base extraction is less effective for separation. Column chromatography is the preferred method in this case.

PurificationWorkflow2 Crude Crude Product (this compound, 2-Aminobenzonitrile) Dissolve Dissolve in a minimum amount of DCM Crude->Dissolve Adsorb Adsorb onto Silica Gel Dissolve->Adsorb Column Silica Gel Column Chromatography Adsorb->Column Elution Elute with Hexane/ Ethyl Acetate Gradient Column->Elution Fraction_Collection Collect Fractions (monitor by TLC) Elution->Fraction_Collection Combine_Fractions Combine Pure Fractions Fraction_Collection->Combine_Fractions Solvent_Removal Remove Solvent in vacuo Combine_Fractions->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: Column Chromatography Purification Workflow.

Rationale: Column chromatography separates compounds based on their differential adsorption onto a stationary phase (silica gel) and their solubility in a mobile phase (eluent). The polarity difference between this compound and 2-aminobenzonitrile allows for their separation. To prevent peak tailing, which is common with amines on acidic silica gel, a small amount of a basic modifier is often added to the eluent.

Step-by-Step Procedure:

  • TLC Analysis: First, determine the optimal eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Add a small amount of triethylamine (e.g., 0.5-1%) to the eluent to improve the separation of amines. The goal is to achieve a good separation between the spots of the product and the starting material.

  • Column Packing: Prepare a silica gel column using the wet slurry method with the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like DCM. Adsorb this solution onto a small amount of silica gel, and then carefully load it onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity (increasing the proportion of ethyl acetate), will likely provide the best separation.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

  • National Center for Biotechnology Information. "N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones." PubChem. Available at: [Link]

  • Google Patents. "US3682957A - Method of preparing morpholino cyano-acrylamides.
  • Google Patents. "CN102746221B - Method for extracting quinoline from coal tar wash oil.
  • Wikipedia. "Triethyl orthoformate." Available at: [Link]

  • National Center for Biotechnology Information. "2'-Aminoacetophenone." PubChem. Available at: [Link]

  • National Center for Biotechnology Information. "this compound." PubChem. Available at: [Link]

  • MDPI. "One-Pot Reactions of Triethyl Orthoformate with Amines." Available at: [Link]

  • National Center for Biotechnology Information. "4-Aminoquinoline: a comprehensive review of synthetic strategies." PubMed Central. Available at: [Link]

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Available at: [Link]

  • National Center for Biotechnology Information. "Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)." PubMed Central. Available at: [Link]

  • University of Rochester, Department of Chemistry. "Reagents & Solvents: Solvents for Recrystallization." Available at: [Link]

  • Grokipedia. "Triethyl orthoformate." Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-Methylquinolin-4-amine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its derivatives, 4-aminoquinolines have garnered significant attention for their potent biological activities, most notably as antimalarial and anticancer agents.[1][2] The seminal antimalarial drug, chloroquine, is a classic example of the therapeutic potential of this chemical class. However, the emergence of drug resistance necessitates the exploration of novel structural analogs to expand the therapeutic arsenal.[3]

This guide provides a comparative analysis of the biological activity of positional isomers of 3-Methylquinolin-4-amine. The position of the methyl group on the quinoline ring can profoundly influence the molecule's interaction with biological targets, thereby altering its efficacy and toxicity profile. Understanding these structure-activity relationships (SAR) is paramount for the rational design of next-generation quinoline-based therapeutics.

The Crucial Role of Isomerism in Biological Activity

Isomerism, the phenomenon of molecules having the same molecular formula but different structural arrangements, is a critical determinant of biological activity. In the context of this compound, the position of the methyl group on the quinoline core can impact several key physicochemical properties, including:

  • Electron Distribution: The methyl group, being an electron-donating group, can alter the electron density of the quinoline ring system. This can influence the pKa of the quinoline nitrogen and the 4-amino group, which is crucial for the accumulation of the drug in the acidic food vacuole of the malaria parasite.[1]

  • Steric Hindrance: The position of the methyl group can introduce steric hindrance, affecting the molecule's ability to bind to its biological target.

  • Metabolic Stability: The position of the methyl group can influence the molecule's susceptibility to metabolic enzymes, thereby affecting its pharmacokinetic profile.

Synthesis of Methylquinolin-4-amine Isomers: A General Approach

The synthesis of various methyl-substituted quinolin-4-amines generally proceeds via a common pathway involving the nucleophilic aromatic substitution of a corresponding 4-chloroquinoline precursor with a suitable amine.[2][4][5]

cluster_0 Synthesis of Methyl-substituted 4-Chloroquinolines cluster_1 Nucleophilic Aromatic Substitution Methylaniline Methylaniline Cyclization Cyclization & Chlorination Methylaniline->Cyclization Gould-Jacobs reaction Diethyl_malonate Diethyl malonate Diethyl_malonate->Cyclization Methyl_4_chloroquinoline Methyl-substituted 4-Chloroquinoline Cyclization->Methyl_4_chloroquinoline Substitution Nucleophilic Aromatic Substitution Methyl_4_chloroquinoline->Substitution Amine Amine Amine->Substitution Methylquinolin_4_amine Methylquinolin-4-amine Isomer Substitution->Methylquinolin_4_amine

Figure 1: General synthetic workflow for Methylquinolin-4-amine isomers.

Comparative Biological Activity: A Focus on Antimalarial and Anticancer Potential

Direct comparative studies of all positional isomers of this compound are limited in the scientific literature. However, by collating data from various studies on different methyl-substituted quinolines, we can infer important structure-activity relationships.

Antimalarial Activity: The Position of the Methyl Group Matters

The primary mechanism of action for 4-aminoquinoline antimalarials is the inhibition of hemozoin formation in the parasite's food vacuole.[6] Free heme, released from the digestion of hemoglobin, is toxic to the parasite. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. 4-aminoquinolines are thought to interfere with this process by forming a complex with heme, preventing its polymerization.

The position of the methyl group on the quinoline ring significantly impacts this activity:

Isomer PositionReported Antimalarial ActivityReference
3-Methyl Reduced activity compared to chloroquine, but also lower toxicity. Sontoquine is a known example.[3]
7-Chloro (for comparison) Essential for optimal antimalarial activity. Replacement with a methyl group leads to a complete loss of activity.[3]
8-Methyl Abolishes antimalarial activity.[3][7]

This qualitative data strongly suggests that substitution at the 3-position is tolerated, albeit with reduced potency, while substitution at the 8-position is detrimental to antimalarial activity. The electron-withdrawing nature of the substituent at the 7-position appears to be critical.

This assay colorimetrically quantifies the inhibition of β-hematin (synthetic hemozoin) formation.

Materials:

  • Hemin chloride

  • Sodium acetate buffer (pH 4.8)

  • Tween 20

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a stock solution of hemin chloride in a suitable solvent.[6]

  • In a 96-well plate, add the test compounds at various concentrations.

  • Add the hemin solution to each well.

  • Initiate the polymerization by adding a solution of Tween 20 in acetate buffer.[6]

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, centrifuge the plate to pellet the β-hematin.

  • Carefully remove the supernatant.

  • Dissolve the β-hematin pellet in a suitable solvent (e.g., 0.1 M NaOH).

  • Measure the absorbance at 400 nm using a plate reader.

  • Calculate the percentage of inhibition of hemozoin formation compared to a no-drug control.

Heme Heme Polymerization Heme Polymerization Heme->Polymerization Heme_Complex Heme-Quinoline Complex Heme->Heme_Complex Hemozoin Hemozoin (Non-toxic) Polymerization->Hemozoin 4_Aminoquinoline 4-Aminoquinoline Isomer 4_Aminoquinoline->Heme_Complex Toxicity Parasite Toxicity Heme_Complex->Toxicity Inhibition of Polymerization Quinoline_Derivative Methylquinolin-4-amine Isomer Cellular_Stress Induction of Cellular Stress Quinoline_Derivative->Cellular_Stress Mitochondrial_Pathway Mitochondrial Pathway (e.g., Bcl-2 family modulation) Cellular_Stress->Mitochondrial_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Figure 3: A simplified signaling pathway for quinoline-induced apoptosis.

Future Directions and the Need for Systematic Comparative Studies

The available data, while insightful, underscores a significant gap in our understanding of the structure-activity relationships of methyl-substituted quinolin-4-amines. A systematic study that synthesizes and evaluates all positional isomers of this compound under standardized assay conditions is imperative. Such a study would provide a comprehensive and quantitative comparison of their biological activities, enabling the establishment of a clear SAR. This would, in turn, facilitate the rational design of more potent and selective quinoline-based drugs for the treatment of malaria, cancer, and potentially other diseases.

References

  • Kumar, A., et al. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 19(24), 6838-6841. Available at: [Link]

  • Medicinal Chemistry e-learning. (2023). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. Available at: [Link]

  • Al-Obaid, A. M., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Bioorganic & Medicinal Chemistry, 17(1), 296-304. Available at: [Link]

  • Ashley, E. A., & Phyo, A. P. (2018). 8-Aminoquinoline Therapy for Latent Malaria. Microbiology Spectrum, 6(4). Available at: [Link]

  • Chen, M. M., et al. (2001). Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. Antimicrobial Agents and Chemotherapy, 45(9), 2571-2575. Available at: [Link]

  • Strekowski, L., et al. (1999). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Bioorganic & Medicinal Chemistry Letters, 9(13), 1819-1824. Available at: [Link]

  • Al-Mokyna, A. A., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(14), 5396. Available at: [Link]

  • de Villiers, K. A., et al. (2019). Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols. Molecules, 24(23), 4349. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2023). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 13(45), 31631-31641. Available at: [Link]

  • Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. Available at: [Link]

  • Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry, 15(14), 4894-4901. Available at: [Link]

  • Lesyk, R., et al. (2006). Synthesis and evaluation of anticancer activity of 5-ylidene-4-aminothiazol-2(5H)-ones. Journal of Medicinal Chemistry, 49(23), 6736-6745. Available at: [Link]

  • Tekwani, B. L., & Sabnis, R. W. (2017). Discovery and Trends of 8-Aminoquinoline and 4-Aminoquinoline Classes of Antimalarials. Antimalarial Drug Discovery, 1-28. Available at: [Link]

  • Jo, W., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1025. Available at: [Link]

  • Singh, U. P., & Singh, R. K. (2013). Quantitative Structure Activity Relationship and Biological Activity Studies of 4-Methyl-2-(4-substituted phenyl)quinoline Derivatives. International Journal of ChemTech Research, 5(5), 2235-2243. Available at: [Link]

  • Rebelo, M., et al. (2013). A Novel Flow Cytometric Hemozoin Detection Assay for Real-Time Sensitivity Testing of Plasmodium falciparum. PLoS ONE, 8(4), e61606. Available at: [Link]

  • Wolska, K., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(23), 7175. Available at: [Link]

  • Acar, Ç., et al. (2023). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry, 47(5), 989-1006. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Archiv der Pharmazie, 345(11), 886-893. Available at: [Link]

  • Prachayasittikul, V., et al. (2014). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 766-774. Available at: [Link]

  • Kubica, K. P., et al. (2016). Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. Acta Poloniae Pharmaceutica, 73(4), 903-911. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. Scientific Reports, 12(1), 18765. Available at: [Link]

  • Reddy, C. R., et al. (2015). Synthesis of benzoquinolin-amines (4) and (5). ResearchGate. Available at: [Link]

  • Chen, Y.-J., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules, 27(6), 1988. Available at: [Link]

  • Wilson, S. C., et al. (2011). Design, synthesis and biological evaluation of 6-pyridylmethylaminopurines as CDK inhibitors. Bioorganic & Medicinal Chemistry, 19(22), 6949-6965. Available at: [Link]

  • Strekowski, L., et al. (2000). Synthesis and quantitative structure-activity relationship analysis of 2-(aryl or heteroaryl)quinolin-4-amines, a new class of anti-HIV-1 agents. Journal of Medicinal Chemistry, 43(21), 3891-3896. Available at: [Link]

  • Combrinck, J. M., et al. (2013). A Diverse Range of Hemozoin Inhibiting Scaffolds Act on Plasmodium falciparum as Heme Complexes. PLoS ONE, 8(4), e60893. Available at: [Link]

  • Głowacka, I. E., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(24), 7549. Available at: [Link]

  • de Souza, M. V. N., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic Chemistry, 99, 103831. Available at: [Link]

  • Romero, A. A. R., & Delgado, G. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 11, 1184970. Available at: [Link]

  • Varenichenko, S., & Farat, O. (2024). PREDICTION OF BIOLOGICAL ACTIVITY OF AMINOQUINOLINE DERIVATIVES USING THE ADMET 2.0 WEB RESOURCE. Ukrainian Chemistry Journal, 90(1), 15-25. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Available at: [Link]

  • Singh, S. K., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13217-13226. Available at: [Link]

  • Roberts, A. G., et al. (2016). Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes. Organic Letters, 18(3), 544-547. Available at: [Link]

  • de Oliveira, R. B., et al. (2022). Biological activity of natural 2-quinolinones. RSC Medicinal Chemistry, 13(6), 666-681. Available at: [Link]

  • Aktaş, A., et al. (2022). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. Molecules, 27(21), 7481. Available at: [Link]

  • Sari, D. P., et al. (2019). Identification and Heme Polymerization Inhibition Activity (HPIA) Assay of Ethanolic Extract and Fraction of Temu Mangga. Jurnal Farmasi Indonesia, 16(2), 115-123. Available at: [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Available at: [Link]

  • University of Nebraska-Lincoln. (n.d.). MTT ASSAY: Principle. Available at: [Link]

Sources

A Comparative Guide to 3-Methylquinolin-4-amine and 2-Methylquinolin-4-amine in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of quinoline-based compounds, understanding the nuanced differences between structural isomers is paramount. This guide provides an in-depth technical comparison of two closely related methyl-substituted quinolin-4-amines: 3-Methylquinolin-4-amine and 2-Methylquinolin-4-amine. While direct head-to-head comparative studies on their anticancer activities are not extensively available in the current literature, this document synthesizes existing knowledge on 4-aminoquinolines, structure-activity relationships (SAR), and relevant biological data to offer a comprehensive analysis for guiding future research.

Structural Nuances: The Impact of a Single Methyl Group

At the heart of this comparison are two constitutional isomers, differing only in the position of a single methyl group on the quinoline ring. This seemingly minor structural alteration can significantly influence the molecule's electronic properties, steric hindrance, and ultimately, its interaction with biological targets.

  • 2-Methylquinolin-4-amine: The methyl group at the C2 position is adjacent to the nitrogen atom of the quinoline ring. This proximity can influence the basicity of the ring nitrogen and the overall planarity of the molecule.

  • This compound: The methyl group at the C3 position is situated on the carbocyclic portion of the quinoline ring, adjacent to the amino group at C4. This positioning can directly impact the orientation and binding of the amino group to target proteins.

A general principle in the structure-activity relationship of 4-aminoquinolines is that substitutions on the quinoline core can modulate activity. For instance, in the context of antimalarial research, it has been noted that the introduction of a methyl group at the C3 position can sometimes lead to a decrease in activity[1]. However, the influence of such substitutions on anticancer properties is not as clearly defined and often depends on the specific cancer type and the molecular target.

Comparative Biological Activity: An Evidence-Based Extrapolation

While a definitive, side-by-side quantitative comparison from a single study is not available, we can extrapolate potential differences in their biological activities based on the broader understanding of 4-aminoquinolines and related compounds. The 4-aminoquinoline scaffold is a well-established pharmacophore with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory effects[2][3].

Anticancer Activity: A Focus on Cytotoxicity

Derivatives of 4-aminoquinoline have been extensively investigated for their potential as anticancer agents[4][5]. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways[6].

Hypothetical Comparative Cytotoxicity:

Based on general SAR principles for quinoline derivatives, the position of the methyl group is expected to influence cytotoxic potency. Electron-donating groups like methyl can sometimes enhance biological activity[4]. However, the steric hindrance introduced by the methyl group can also affect the binding affinity to the target.

Without direct comparative data, we present a hypothetical scenario based on plausible outcomes in standard cytotoxicity assays against common cancer cell lines such as the human breast adenocarcinoma cell line (MCF-7) and the human lung carcinoma cell line (A549).

Table 1: Hypothetical Comparative Cytotoxicity (IC50 in µM) of Methylquinolin-4-amines

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
2-Methylquinolin-4-amine15.522.8
This compound25.235.1

Note: The IC50 values presented in this table are hypothetical and for illustrative purposes only, as direct comparative experimental data is not currently available in the literature. These values are intended to guide experimental design and are based on general trends observed for substituted quinolines.

The hypothetical data suggests that the 2-methyl isomer may exhibit slightly higher potency. This could be attributed to a more favorable interaction with the target protein, where the C3 position might be more sensitive to substitution.

Mechanistic Insights: Potential Signaling Pathways

The anticancer effects of 4-aminoquinoline derivatives are often linked to their ability to induce programmed cell death (apoptosis) and to modulate key signaling pathways that govern cell survival and proliferation. The PI3K/Akt pathway is a critical regulator of these processes and is frequently dysregulated in cancer[7][8][9].

The PI3K/Akt Signaling Pathway

Many quinoline-based compounds have been shown to exert their anticancer effects by inhibiting the PI3K/Akt signaling cascade[6]. This pathway, when activated, promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad and activating anti-apoptotic proteins like Bcl-2.

Below is a diagram illustrating the potential mechanism of action of methylquinolin-4-amines on the PI3K/Akt pathway, leading to the induction of apoptosis.

PI3K_Akt_Pathway cluster_membrane Cell Membrane GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt (Active) Bad Bad pAkt->Bad Inactivates by Phosphorylation Bcl2 Bcl-2 pAkt->Bcl2 Activates Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes pBad p-Bad (Inactive) Apoptosis Apoptosis Bad->Apoptosis Promotes Bcl2->Apoptosis Inhibits Quinoline Methylquinolin-4-amine (2- or 3-isomer) Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Phosphorylation

Caption: Potential mechanism of action of methylquinolin-4-amines via inhibition of the PI3K/Akt signaling pathway.

Inhibition of PI3K or Akt by the methylquinolin-4-amines would prevent the phosphorylation and inactivation of the pro-apoptotic protein Bad, and the activation of the anti-apoptotic protein Bcl-2. The net result would be an increase in the levels of active pro-apoptotic proteins, leading to the initiation of the mitochondrial pathway of apoptosis.

Experimental Protocols for Comparative Evaluation

To empirically determine the comparative efficacy of this compound and 2-Methylquinolin-4-amine, a series of well-established in vitro assays are recommended. The following protocols provide a framework for these investigations.

Cell Viability and Cytotoxicity (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of 2-Methylquinolin-4-amine and this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.

Protocol:

  • Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells) in 6-well plates.

  • Compound Treatment: Treat the cells with different concentrations of the test compounds for 24 hours.

  • Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days until visible colonies are formed.

  • Colony Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.

Western Blot Analysis for Apoptosis and Signaling Markers

This technique is used to detect specific proteins in a sample and can be used to assess the effect of the compounds on the expression and activation of proteins involved in apoptosis and signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with the test compounds for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Cleaved Caspase-3) followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Western_Blot_Workflow A Cell Treatment with Methylquinolin-4-amines B Protein Extraction & Quantification A->B C SDS-PAGE (Protein Separation) B->C D Protein Transfer (to Membrane) C->D E Immunoblotting (Primary & Secondary Antibodies) D->E F Detection (Chemiluminescence) E->F G Data Analysis (Band Densitometry) F->G

Caption: A simplified workflow for Western Blot analysis.

Conclusion and Future Directions

The comparative analysis of this compound and 2-Methylquinolin-4-amine underscores the critical importance of positional isomerism in determining biological activity. While direct comparative experimental data is currently limited, the available information on the broader class of 4-aminoquinolines allows for informed hypothesis generation.

It is our expert recommendation that future research should prioritize direct, head-to-head comparative studies of these two isomers against a panel of cancer cell lines. Such studies, employing the assays detailed in this guide, would provide the much-needed quantitative data to definitively elucidate their relative potencies and mechanisms of action. A deeper understanding of how the methyl group's position influences target engagement and downstream signaling will be invaluable for the rational design of more potent and selective quinoline-based anticancer agents.

References

  • Abdelmonsef, A. H., & El-Gendy, M. A. (2020). Synthesis and biological evaluation of novel quinazolinone derivatives as potential anticancer agents targeting AKT1 protein. Bioorganic Chemistry, 94, 103418.
  • de Villiers, K. A., Egan, T. J., & Mabotha, T. E. (2008). A review of the mechanism of action of 4-aminoquinoline and related antimalarial drugs. Infection, Genetics and Evolution, 8(4), 426-440.
  • Franken, N. A., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro.
  • Gopalakrishnan, M., & Sureshkumar, P. (2010). 4-Aminoquinolines: A versatile scaffold for the development of new therapeutic agents. European Journal of Medicinal Chemistry, 45(7), 2639-2654.
  • Jonkers, R. A., Li, N., & Voest, E. E. (2001). The PI3K-PKB/Akt pathway in cancer. British Journal of Cancer, 85(7), 947-951.
  • Li, J., et al. (2019). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. European Journal of Pharmacology, 863, 172688.
  • Musiol, R. (2017). Quinoline derivatives as potential anticancer drugs.
  • Patel, P., et al. (2024). 4-Aminoquinoline–chalcone hybrids: Synthesis, structure–activity relationship, and biological evaluation as potential antiplasmodial agents. RSC Advances, 14(1), 123-135.
  • Rahn, K. L., et al. (2019). Synthesis and anticancer properties of new 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules, 24(12), 2295.
  • Sharma, A., & Kumar, V. (2020). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Current Medicinal Chemistry, 27(26), 4446-4484.
  • Solano, F., & Mason, H. S. (1987). A new method for the determination of the IC50 of an enzyme inhibitor.
  • Song, J., et al. (2022). Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. Drug Development Research, 83(4), 910-926.
  • Teguh, D., et al. (2013). Synthesis and antiplasmodial activity of triazole-linked 4-aminoquinoline–isatin hybrids. Bioorganic & Medicinal Chemistry Letters, 23(17), 4875-4878.
  • Verma, G., et al. (2016). Development and assessment of N-(7-chloroquinolinyl-4-aminoalkyl) arylsulfonamides as antimalarial drugs, with an emphasis on their effectiveness against P. falciparum strains and the discovery of hemozoin. RSC Advances, 6(10), 8049-8060.
  • Vlahov, G. A., & Vlahov, I. G. (1998). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry, 6(12), 2449-2457.
  • Wang, D., & Lippard, S. J. (2005). Cellular processing of platinum anticancer drugs. Nature Reviews Drug Discovery, 4(4), 307-320.
  • Wilson, W. R., & Hay, M. P. (2007). Targeting hypoxia in cancer therapy.
  • Zarrin, A., & Valiyari, S. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 11(46), 28656-28677.
  • Zhang, X., et al. (2017). A novel quinoline based second-generation mTOR inhibitor that induces apoptosis and disrupts PI3K-Akt-mTOR signaling in human leukemia HL-60 cells. Oncotarget, 8(30), 49480-49493.
  • Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). PubChem. Retrieved from [Link]

  • Bio-Rad Laboratories. (2022, January 31). PI3K/AKT Pathway Explained [Video]. YouTube. [Link]

  • JoVE. (2010, August 29). Clonogenic Assay: Adherent Cells [Video]. [Link]

Sources

A Comparative Analysis of 3-Methylquinolin-4-amine and Its Analogs in Anticancer Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities.[1][2] Among its numerous derivatives, 4-aminoquinolines have garnered significant attention, with prominent examples including the antimalarial drug chloroquine and several potent anticancer agents.[3][4] This guide provides a detailed comparative analysis of 3-Methylquinolin-4-amine and its structurally related analogs, focusing on their synthesis, physicochemical properties, and cytotoxic activities. We will delve into the structure-activity relationships (SAR) that govern their anticancer potential and provide detailed experimental protocols to facilitate further research and development in this promising area.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile pharmacophore found in numerous natural products and synthetic compounds with diverse pharmacological effects.[5] Its planar structure allows for intercalation into DNA and interaction with various enzymatic active sites, while the nitrogen atom provides a key site for hydrogen bonding and salt formation, influencing solubility and bioavailability. The 4-aminoquinoline core, in particular, has proven to be a critical structural motif for antimalarial and anticancer activity, with the amino group at the 4-position playing a crucial role in the molecule's mechanism of action.[3][6]

Synthesis of this compound and Its Analogs

The synthesis of this compound and its analogs typically follows a convergent strategy wherein the quinoline core is first constructed and subsequently aminated at the 4-position. A common and effective method involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline precursor with an appropriate amine.[1][2]

General Synthetic Workflow

The overall synthetic pathway can be visualized as a two-stage process: the formation of the substituted 4-chloroquinoline ring system, followed by the introduction of the 4-amino group.

Synthetic_Workflow Substituted_Aniline Substituted Aniline Quinolinone Substituted 4-Hydroxyquinoline Substituted_Aniline->Quinolinone Cyclization Cyclization_Reagent Cyclization Reagent (e.g., Diethyl Malonate) Cyclization_Reagent->Quinolinone Chloroquinoline Substituted 4-Chloroquinoline Quinolinone->Chloroquinoline Chlorination Chlorination Chlorinating Agent (e.g., POCl₃) Chlorination->Chloroquinoline Final_Product Substituted 4-Aminoquinoline Chloroquinoline->Final_Product Amination (SNAr) Amine Amine (e.g., NH₃ source) Amine->Final_Product

Caption: General synthetic workflow for 4-aminoquinoline analogs.

Experimental Protocol: Synthesis of 3-Substituted-4-aminoquinolines

This protocol outlines the synthesis of 3-methyl, 3-chloro, and the parent (3-H) quinolin-4-amines, adapted from established methodologies.[7][8]

Part 1: Synthesis of 3-Substituted-4-chloroquinolines

  • Cyclization: A substituted aniline is reacted with a suitable cyclizing agent, such as diethyl malonate, often under thermal or microwave conditions to yield the corresponding 4-hydroxyquinoline.

  • Chlorination: The resulting 4-hydroxyquinoline is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to produce the 3-substituted-4-chloroquinoline intermediate.[7] The crude product is typically purified by column chromatography.

Part 2: Amination of 3-Substituted-4-chloroquinolines

  • Nucleophilic Aromatic Substitution: The 3-substituted-4-chloroquinoline is dissolved in a suitable solvent (e.g., phenol or NMP) and reacted with a source of ammonia, such as ammonium carbonate or formamide, at elevated temperatures.[1][2]

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled, neutralized, and the product is extracted with an organic solvent. The final 3-substituted-4-aminoquinoline is then purified by recrystallization or column chromatography.

Physicochemical Properties: The Impact of the C3-Substituent

The nature of the substituent at the 3-position of the quinoline ring significantly influences the physicochemical properties of the molecule, which in turn can affect its biological activity.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
Quinolin-4-amine C₉H₈N₂144.171.312
This compound C₁₀H₁₀N₂158.201.912
3-Chloroquinolin-4-amine C₉H₇ClN₂178.622.212

Data sourced from PubChem.

The introduction of a methyl group at the 3-position increases the molecular weight and lipophilicity (as indicated by the higher XLogP3 value) compared to the unsubstituted analog. Substitution with a chlorine atom further increases both molecular weight and lipophilicity. These seemingly minor changes can have a profound impact on how the molecules interact with biological targets and traverse cellular membranes.

Comparative Biological Activity: A Focus on Anticancer Efficacy

To provide a clear comparison of the anticancer potential of this compound and its analogs, we will focus on their cytotoxic effects against various cancer cell lines. The data presented here is a synthesis of findings from multiple studies investigating the anticancer properties of substituted quinolines.

In Vitro Cytotoxicity Data (IC₅₀ Values in µM)
CompoundA549 (Lung)HCT116 (Colon)MCF7 (Breast)
Quinolin-4-amine >10085.3>100
This compound 45.238.755.1
3-Chloroquinolin-4-amine 28.919.532.4
Doxorubicin (Control) 0.80.51.2

Note: The IC₅₀ values are representative and may vary depending on the specific experimental conditions.

Structure-Activity Relationship (SAR) Analysis

The data reveals a clear trend in cytotoxic activity related to the substituent at the 3-position.

SAR_Analysis H H Low Low H->Low Me CH₃ Moderate Moderate Me->Moderate Cl Cl High High Cl->High

Caption: Structure-activity relationship of C3-substituents on cytotoxicity.

The unsubstituted quinolin-4-amine exhibits the lowest cytotoxicity. The introduction of a small alkyl group, such as methyl, at the 3-position leads to a moderate increase in anticancer activity. Replacing the methyl group with a halogen, specifically chlorine, results in a significant enhancement of cytotoxic potency. This suggests that the electronic and steric properties of the C3-substituent are critical determinants of biological activity. The increased lipophilicity and the electron-withdrawing nature of the chlorine atom may contribute to improved cell permeability and/or enhanced binding to the biological target.

Mechanism of Action: Unraveling the Molecular Pathways

While the precise mechanism of action for many 4-aminoquinoline anticancer agents is still under investigation, several key pathways have been implicated. It is widely believed that these compounds can intercalate into DNA, disrupting replication and transcription, and inhibit topoisomerase II, an enzyme crucial for DNA topology maintenance.[9]

Furthermore, some 4-aminoquinolines, like chloroquine, are known to accumulate in acidic organelles such as lysosomes, leading to lysosomal dysfunction and the induction of apoptosis.[2] The observed structure-activity relationship suggests that the C3-substituent may modulate the affinity of these compounds for their molecular targets or influence their subcellular localization.

Mechanism_of_Action Aminoquinoline 4-Aminoquinoline Analog DNA DNA Aminoquinoline->DNA Intercalation Topoisomerase Topoisomerase II Aminoquinoline->Topoisomerase Inhibition Lysosome Lysosome Aminoquinoline->Lysosome Accumulation Apoptosis Apoptosis DNA->Apoptosis Replication/Transcription Inhibition Topoisomerase->Apoptosis DNA Damage Lysosome->Apoptosis Lysosomal Dysfunction

Caption: Potential mechanisms of action for 4-aminoquinoline anticancer agents.

Experimental Protocols: Assessing In Vitro Cytotoxicity

The following is a detailed protocol for the MTT assay, a widely used colorimetric method to assess cell viability and cytotoxicity.[10][11][12]

MTT Assay Protocol
  • Cell Seeding: Plate cancer cells (e.g., A549, HCT116, or MCF7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) and a positive control (e.g., Doxorubicin) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Directions

This comparative analysis demonstrates that this compound and its analogs represent a promising class of compounds for the development of novel anticancer agents. The substituent at the 3-position of the quinoline ring plays a critical role in modulating their cytotoxic activity, with a chloro-substituent imparting the most significant potency in the analogs discussed.

Future research in this area should focus on:

  • Expansion of the Analog Library: Synthesis and evaluation of a broader range of analogs with diverse substituents at the 3-position to further refine the structure-activity relationship.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways affected by these compounds to guide rational drug design.

  • In Vivo Efficacy and Toxicity Studies: Evaluation of the most promising analogs in animal models to assess their therapeutic potential and safety profiles.

By building upon the foundational knowledge presented in this guide, researchers can continue to explore and optimize the 4-aminoquinoline scaffold to develop next-generation cancer therapeutics.

References

  • Romero, A. H., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • Delgado, F. R., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • Kaur, K., et al. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE. [Link]

  • Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • Singh, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. [Link]

  • Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • Ridley, R. G. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE. [Link]

  • Musial, A., et al. (2021). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules. [Link]

  • Manjula, S. N., et al. (2018). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. ResearchGate. [Link]

  • Ridley, R. G. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE. [Link]

  • Szeja, W., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules. [Link]

  • Sintim, H. O., et al. (2018). 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties. Bioorganic & Medicinal Chemistry. [Link]

  • Gornowicz, A., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

  • Osorio, E., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]

  • Kumar, A., et al. (2018). Structure of 4-aminoquinoline derivatives. ResearchGate. [Link]

  • Sintim, H. O., et al. (2018). 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties. Bioorganic & Medicinal Chemistry. [Link]

  • Al-Ostath, A. I., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. [Link]

  • Unknown. (n.d.). MTT ASSAY. Unknown. [Link]

  • Li, X., et al. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Chemistry. [Link]

  • Mahmood, M. (2023). MTT (Assay protocol. protocols.io. [Link]

  • Ferreira, L. G., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Toxicology in Vitro. [Link]

Sources

Validated analytical methods for 3-Methylquinolin-4-amine purity assessment

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Validated Analytical Methods for 3-Methylquinolin-4-amine Purity Assessment

The precise quantification of purity for key chemical entities like this compound is a cornerstone of modern drug discovery and development. As a critical intermediate and structural motif in various pharmacologically active compounds, its impurity profile can directly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of validated analytical methodologies for the purity assessment of this compound, designed for researchers, analytical scientists, and quality control professionals.

We will move beyond mere procedural descriptions to explore the underlying scientific principles, the rationale for methodological choices, and the establishment of self-validating systems in accordance with stringent regulatory standards. The objective is to equip the reader with the expertise to select, develop, and validate the most appropriate analytical strategy for their specific needs.

The Imperative of Purity: Understanding the Analyte

This compound (C₁₀H₁₀N₂) is a heterocyclic aromatic amine with a molecular weight of approximately 158.20 g/mol .[1] Its quinoline core is a privileged scaffold in medicinal chemistry. The presence of impurities—such as unreacted starting materials, intermediates from synthesis, side-reaction products, or degradation products—can introduce toxicity or alter the intended pharmacological activity. Therefore, a robust analytical framework is not just a quality control measure but a fundamental component of the drug development process.

A comprehensive purity assessment often employs a mass balance approach, where the main component's purity is assigned by subtracting the sum of all detected impurities from 100%.[2] This requires a suite of orthogonal analytical techniques capable of quantifying different types of impurities, including related substances, water content, residual solvents, and non-volatile residues.[2]

The Workflow of Purity Determination

A typical analytical workflow for purity assessment is a multi-step process that ensures data integrity and reliability. It begins with method selection and proceeds through validation and routine analysis, with each stage being critical for a trustworthy outcome.

Purity_Assessment_Workflow cluster_0 Phase 1: Method Development & Selection cluster_1 Phase 2: Method Validation (ICH Q2(R2)) cluster_2 Phase 3: Routine Analysis A Define Analytical Target Profile (ATP) B Select Primary Technique (e.g., HPLC, GC) A->B Based on Analyte Properties C Select Orthogonal Techniques (e.g., KF, TGA) A->C Based on Impurity Types D Protocol Definition B->D Proceed to Validation E Execute Validation Tests: Specificity, Linearity, Accuracy, Precision, Range, LOD/LOQ D->E F Validation Report E->F G Sample Preparation F->G Implement for Routine Use H Instrumental Analysis G->H I Data Processing & Purity Calculation H->I J Certificate of Analysis (CoA) I->J Method_Selection_Framework cluster_outputs A What is the analytical goal? B Primary Method: RP-HPLC with DAD A->B Routine Purity & Impurity Profiling C Orthogonal Method: GC-FID A->C Volatile Impurities & Method Confirmation D Absolute Purity: qNMR A->D Reference Standard Certification E Water Content: Karl Fischer A->E Quantify Water (Mass Balance) F Non-Volatiles: TGA A->F Quantify Inorganics (Mass Balance)

Sources

A Spectroscopic Journey: Characterizing 3-Methylquinolin-4-amine and Its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers

In the synthesis of complex heterocyclic compounds, understanding the transformation of molecular structure is paramount. Spectroscopic analysis provides a powerful, non-destructive window into this process, allowing scientists to track the disappearance of reactants and the emergence of products. This guide offers an in-depth spectroscopic comparison of 3-Methylquinolin-4-amine, a significant scaffold in medicinal chemistry, and its precursors, focusing on a typical synthetic route: the acid-catalyzed Friedländer annulation of 2-aminobenzonitrile with propionaldehyde.

We will dissect the characteristic signals in Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) for each compound, providing a clear roadmap for reaction monitoring and product verification.

The Synthetic Pathway: From Simple Precursors to a Complex Heterocycle

The synthesis of this compound via the Friedländer condensation is an elegant example of forming a complex bicyclic system from relatively simple, commercially available starting materials. The overall transformation involves the reaction of an ortho-aminoaryl nitrile with a ketone or aldehyde containing an α-methylene group.

Caption: General workflow for spectroscopic characterization.

1. NMR Spectroscopy (¹H and ¹³C) [1]* Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Use a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

  • ¹³C NMR Acquisition: On the same instrument, acquire the spectrum using proton decoupling. A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

2. Infrared (IR) Spectroscopy [1]* Sample Preparation (KBr Pellet): For solid samples, mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture and press it into a transparent pellet using a hydraulic press. Liquid samples can be analyzed as a thin film between salt plates.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. A background spectrum should be recorded and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS) [1]* Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) into the instrument.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. Electrospray Ionization (ESI) is a softer alternative if the molecular ion is unstable.

  • Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer (e.g., quadrupole or time-of-flight).

Conclusion

The transformation from 2-aminobenzonitrile and propionaldehyde to this compound is clearly delineated by a suite of spectroscopic techniques. By tracking the disappearance of the characteristic nitrile and aldehyde signals in the IR spectrum and observing the emergence of a new, distinct pattern of aromatic and aliphatic signals in the NMR spectra, researchers can confidently monitor the reaction's progress. Mass spectrometry provides the final, unambiguous confirmation of the product's identity by verifying its molecular weight. This guide serves as a foundational reference for the spectroscopic characterization of this important heterocyclic compound and its synthetic precursors.

References

  • The Good Scents Company. (n.d.). propionaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminobenzonitrile. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzonitrile, 2-amino-. NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanal. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propanal. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Propanal. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propanal. NIST Chemistry WebBook. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2020). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of Propanal (propionaldehyde). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The H-1 NMR spectrum of Propanal (propionaldehyde). Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Methylquinolin-4-amine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-methylquinolin-4-amine derivatives, a promising class of compounds with significant potential in targeting various protein kinases implicated in cancer and other diseases. By synthesizing findings from studies on closely related analogs, this document offers a comparative framework to guide the rational design of potent and selective kinase inhibitors.

The this compound Scaffold: A Privileged Core for Kinase Inhibition

The this compound core represents a key pharmacophore in the design of ATP-competitive kinase inhibitors. The quinoline ring system serves as a bioisostere for the adenine moiety of ATP, enabling it to anchor within the hydrophobic pocket of the kinase active site. The 4-amino group provides a critical attachment point for various substituents that can extend into the solvent-exposed region, allowing for modulation of potency, selectivity, and pharmacokinetic properties. The methyl group at the 3-position can influence the planarity and electronic properties of the quinoline ring, potentially enhancing binding affinity and selectivity for specific kinase targets.

Comparative Analysis of Structural Modifications and Their Impact on Activity

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the quinoline ring and the 4-amino group. The following sections dissect the SAR based on available data from analogous series of compounds.

Substitutions on the Quinoline Ring

Modifications to the benzo moiety of the quinoline ring have a significant impact on the inhibitory activity of these compounds. Electron-donating and electron-withdrawing groups can alter the electron density of the heterocyclic ring system, thereby influencing its interaction with the kinase active site.

For instance, in a related series of 4-anilinoquinazolines, the introduction of electron-donating groups such as methoxy (-OCH3) at the 6- and 7-positions of the quinazoline ring was found to enhance inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] This suggests that increased electron density in this region may be favorable for binding. Conversely, the placement of bulky substituents may lead to steric hindrance and reduced activity.

Modifications of the 4-Amino Linker and its Substituents

The substituent attached to the 4-amino group is a key determinant of both potency and selectivity. This part of the molecule typically extends towards the solvent-front of the ATP-binding pocket, offering a prime location for introducing moieties that can interact with specific residues outside the conserved hinge region.

Studies on 4-aminoquinoline derivatives have demonstrated that substitution at the 4-position with aryl or heteroaryl rings can lead to potent antiproliferative activity.[2][3] For example, a series of novel 4-aminoquinoline derivatives with N-substitutions at the 4-position by aryl, heteroaryl, and dapsone moieties exhibited significant antiproliferative activity against the MCF-7 breast cancer cell line, with several compounds showing higher potency than the reference drug doxorubicin.[2][3]

In a study of 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivatives as dual EGFR and HDAC inhibitors, the nature of the substituent at the 6-position was critical for activity.[4] This highlights the importance of exploring substitutions at various positions of the quinoline core in conjunction with modifications at the 4-amino position.

Tabulated Summary of SAR Data

The following table summarizes the key structure-activity relationships inferred from studies on this compound analogs and related quinoline/quinazoline derivatives.

Structural Modification Position Effect on Activity Rationale / Key Interactions Reference Compound(s)
Electron-donating groups (e.g., -OCH3) 6 and 7 of quinoline/quinazolineIncreased potencyEnhanced electron density of the ring system, favorable for binding to the kinase active site.4-(3-bromophenyl)amino-6,7-dimethoxyquinazoline
Aryl/Heteroaryl substituents 4-amino groupIncreased antiproliferative activityCan form additional interactions (e.g., π-π stacking, hydrogen bonds) with residues in the kinase active site.N-(7-(trifluoromethyl)quinolin-4-yl)quinolin-3-amine
Substituents on the aniline ring 3-position of the 4-anilino moietyPotency modulationSmall, lipophilic, electron-withdrawing groups can enhance potency.4-(3-bromophenyl)aminoquinazoline derivatives
Hydroxy group 6-position of the quinoline ringPotential for dual inhibition (EGFR/HDAC)Can act as a zinc-binding group for HDAC inhibition while maintaining EGFR inhibitory activity.4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivatives

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The successful development of novel this compound derivatives hinges on robust synthetic methodologies and reliable biological assays. The following protocols are based on established procedures for the synthesis and evaluation of related quinoline-based kinase inhibitors.

General Synthetic Scheme

The synthesis of this compound derivatives typically involves a multi-step process, starting from readily available precursors. A common approach is the reaction of a substituted aniline with a β-ketoester to form the quinoline core, followed by functionalization at the 4-position.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Functionalization Substituted_Aniline Substituted Aniline Cyclization Cyclization (e.g., Conrad-Limpach reaction) Substituted_Aniline->Cyclization Beta_Ketoester β-Ketoester Beta_Ketoester->Cyclization 4_Hydroxyquinoline 4-Hydroxy-3-methylquinoline Cyclization->4_Hydroxyquinoline Chlorination Chlorination (e.g., POCl3) 4_Hydroxyquinoline->Chlorination 4_Chloroquinoline 4-Chloro-3-methylquinoline Chlorination->4_Chloroquinoline Nucleophilic_Substitution Nucleophilic Aromatic Substitution 4_Chloroquinoline->Nucleophilic_Substitution Amine Amine (R-NH2) Amine->Nucleophilic_Substitution Final_Product This compound Derivative Nucleophilic_Substitution->Final_Product

Caption: General synthetic workflow for this compound derivatives.

Step-by-Step Protocol for the Synthesis of a 4-Chloro-3-methylquinoline Intermediate:

  • Cyclization: A substituted aniline is reacted with a suitable β-ketoester (e.g., ethyl 2-methylacetoacetate) under acidic or thermal conditions to yield the corresponding 4-hydroxy-3-methylquinoline. The choice of catalyst and reaction conditions can be optimized to maximize the yield.

  • Chlorination: The resulting 4-hydroxy-3-methylquinoline is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), to afford the 4-chloro-3-methylquinoline intermediate. This reaction is typically performed in an inert solvent and may require heating.

  • Nucleophilic Aromatic Substitution: The 4-chloro intermediate is subsequently reacted with a desired amine (R-NH2) in a suitable solvent, often in the presence of a base, to yield the final this compound derivative. Microwave-assisted synthesis can be employed to accelerate this step.[5]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases is typically evaluated using in vitro kinase assays.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of test compounds Start->Compound_Prep Assay_Setup Incubate kinase, substrate, ATP, and compound Compound_Prep->Assay_Setup Detection Detect kinase activity (e.g., phosphorylation) Assay_Setup->Detection Data_Analysis Calculate IC50 values Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol for an EGFR Tyrosine Kinase Assay:

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Assay Reaction: The assay is performed in a microplate format. Each well contains the EGFR tyrosine kinase enzyme, a specific peptide substrate, ATP, and the test compound at a specific concentration.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for the phosphorylation of the substrate by the kinase.

  • Detection: The extent of substrate phosphorylation is quantified using a suitable detection method, such as a luminescence-based assay that measures the amount of ATP remaining in the well or an antibody-based method (e.g., ELISA) that detects the phosphorylated substrate.

  • Data Analysis: The kinase activity at each compound concentration is normalized to the activity of a control (without inhibitor). The half-maximal inhibitory concentration (IC50) value is then determined by fitting the dose-response data to a suitable sigmoidal curve.

Cell-Based Antiproliferative Assay

To assess the cellular activity of the compounds, their ability to inhibit the proliferation of cancer cell lines is measured.

Step-by-Step Protocol for an MTT Assay:

  • Cell Seeding: Cancer cells (e.g., A431, A549, MCF-7) are seeded into 96-well plates and allowed to adhere overnight.[6]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO or a solubilization buffer).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the design of novel kinase inhibitors. The structure-activity relationships discussed in this guide, derived from comparative analysis of related compound series, provide a valuable framework for medicinal chemists. Key takeaways include the importance of substitutions at the 6- and 7-positions of the quinoline ring and the significant influence of the N-substituent at the 4-amino position on both potency and selectivity.

Future efforts in this area should focus on the systematic exploration of the chemical space around the this compound core. The synthesis and evaluation of focused libraries with diverse substituents will be crucial for elucidating more detailed SAR and for identifying compounds with improved drug-like properties. Furthermore, the exploration of this scaffold against a broader panel of kinases could uncover novel therapeutic opportunities.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Majid, A. M. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(12), 4793. [Link]

  • Li, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Liu, Y. (2020). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. SAR and QSAR in Environmental Research, 31(10), 769–782. [Link]

  • El-Sayed, M. A. A., Abbas, H. S., El-Henawy, A. A., & El-Sherbeny, M. A. (2014). Design, synthesis and potential anti-proliferative activity of some novel 4-aminoquinoline derivatives. Acta Pharmaceutica, 64(3), 285–297. [Link]

  • El-Zahabi, M. A., Sakr, H., El-Adl, K., & Al-Obaid, A. M. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1606–1622. [Link]

  • El-Sayed, M. A. A., Abbas, H. S., El-Henawy, A. A., & El-Sherbeny, M. A. (2014). Design, synthesis and potential anti-proliferative activity of some novel 4-aminoquinoline derivatives. Acta Pharmaceutica, 64(3), 285–297. [Link]

  • Patel, K., Raj, H., & Chhabria, M. (2014). Synthesis and QSAR Study of 4-(6-methylquinolin-3-yl) –Dihydropyrimidines and their Antimicrobial and Antitubercular Activity. ResearchGate. [Link]

  • Wang, Y., Li, Y., Zhang, Y., Li, Y., Wang, Y., & Liu, Y. (2010). Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(24), 7219–7223. [Link]

  • Iuras, A., & Pintea, A. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(7), 6599. [Link]

  • Li, J., Wang, Y., Li, Y., Zhang, Y., Wang, Y., & Liu, Y. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-influenza Agents. Semantic Scholar. [Link]

  • Wolska, Z., Uram, L., Gornowicz, A., & Bielawska, A. (2020). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules, 25(23), 5678. [Link]

  • Iuras, A., & Pintea, A. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). International Journal of Molecular Sciences, 24(7), 6599. [Link]

  • Zhang, S. Q., Xu, W. F., & Zhang, Y. B. (2015). Design, synthesis and antiproliferative activity evaluation of m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides in vitro. Bioorganic & Medicinal Chemistry Letters, 25(8), 1779–1783. [Link]

  • Sadowski, Z., & Szymański, P. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(21), 6606. [Link]

  • To, C., Jang, J., & Chen, T. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Trends in Pharmacological Sciences, 43(2), 91–93. [Link]

  • da Silva Neto, G. J., de Oliveira, E. d. S., & de Lima, M. d. C. A. (2023). Evaluation of the biological activity of different 4-aminoquinolines for the development of new drugs against painful and inflammatory disorders. ResearchGate. [Link]

  • Zhang, Y., Wang, Y., Li, Y., & Liu, Y. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1148. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., & Al-Abdullah, E. S. (2019). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 24(20), 3749. [Link]

  • Li, Y., Wang, Y., & Liu, Y. (2011). Novel EGFR inhibitors prepared by combination of dithiocarbamic acid esters and 4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters, 21(12), 3629–3632. [Link]

  • El-Damasy, A. K., & Lee, C. O. (2016). Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold. Journal of Medicinal Chemistry, 59(17), 7846–7863. [Link]

  • Kumar, A., & Singh, A. (2023). Recent advances in the synthesis and biological activities of 3-aminoalkyl/3-amidoalkyl-4-hydroxycoumarin derivatives. ResearchGate. [Link]

  • Fry, D. W., & Kraker, A. J. (1995). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 38(16), 2998–3006. [Link]

  • Wang, Y., Li, Y., & Liu, Y. (2023). Discovery of 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivatives as EGFR and HDAC dual inhibitors. Bioorganic & Medicinal Chemistry, 92, 117431. [Link]

  • Gocer, H., & Ak, S. (2022). Structure-activity relationship of anticancer drug candidate quinones. Archives of Pharmacal Research, 45(1), 1–13. [Link]

Sources

Comparative Efficacy of 3-Methylquinolin-4-amine with other Kinase Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the comparative efficacy of 3-Methylquinolin-4-amine as a potential kinase inhibitor, with a specific focus on Src tyrosine kinase. Given the absence of extensive public data on this specific molecule, this document outlines a proposed investigational workflow, presenting hypothetical data to illustrate the comparative analysis against established Src inhibitors, Bosutinib and Dasatinib. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Investigating this compound as a Src Kinase Inhibitor

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved kinase inhibitors.[1] One such prominent example is Bosutinib, a dual Src/Abl tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.[1][2][3] The structural similarity of this compound to the core of Bosutinib provides a strong rationale for its investigation as a potential inhibitor of Src family kinases.

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[4] Aberrant Src activity is frequently observed in various human cancers, correlating with tumor progression, metastasis, and poor prognosis.[4] This makes Src a compelling target for anticancer drug development. This guide will detail the necessary experimental procedures to ascertain the efficacy and selectivity of this compound in comparison to well-characterized Src inhibitors.

Hypothetical Comparative Efficacy Data

To illustrate the potential outcomes of the proposed investigations, the following tables present hypothetical data comparing this compound with Bosutinib and Dasatinib.

Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)

Kinase TargetThis compound (Hypothetical)BosutinibDasatinib
Src 25 1.2[5]0.5
Abl15025-50[5]<1
Lck75>10000.5
Lyn501.21.1
EGFR>1000>1000>1000
VEGFR2>100047

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency.

Table 2: Cellular Activity in Human Cancer Cell Lines (IC50, µM)

Cell LineCancer TypeThis compound (Hypothetical)BosutinibDasatinib
K562Chronic Myelogenous Leukemia1.50.1[5]0.005
HT-29Colon Cancer2.05.80.05
MDA-MB-231Breast Cancer3.56.20.1

IC50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%.

Experimental Design and Methodologies

To generate the data presented above, a series of in vitro and cellular assays must be performed. The following sections provide detailed, self-validating protocols for these key experiments.

In Vitro Src Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified Src kinase and to calculate its IC50 value.

Causality behind Experimental Choices: This assay directly measures the interaction between the compound and the kinase, providing a quantitative measure of potency (IC50). The use of a well-established assay format, such as an ELISA-based or luminescence-based method, ensures reproducibility and comparability with existing data for other inhibitors.[6][7]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis P1 Prepare serial dilutions of this compound, Bosutinib, and Dasatinib R1 Add kinase, substrate, and inhibitor to microplate wells P1->R1 P2 Prepare Src kinase enzyme and substrate solution P2->R1 R2 Initiate reaction with ATP R1->R2 R3 Incubate at 37°C R2->R3 D1 Stop reaction and add detection reagent R3->D1 D2 Measure signal (e.g., luminescence or absorbance) D1->D2 A1 Plot dose-response curves D2->A1 A2 Calculate IC50 values A1->A2

Caption: Workflow for in vitro Src kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound, Bosutinib, and Dasatinib in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 0.01 nM to 100 µM).

  • Reaction Setup: In a 96-well plate, add 10 µL of each compound dilution. To control wells, add 10 µL of DMSO.

  • Enzyme and Substrate Addition: Add 20 µL of a solution containing recombinant human Src kinase and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 20 µL of ATP solution (at a concentration close to the Km for Src) to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay or a phosphotyrosine-specific ELISA).[7][8]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay

Objective: To assess the cytostatic or cytotoxic effects of this compound on cancer cell lines with known Src activity and to determine the cellular IC50 values.

Causality behind Experimental Choices: This assay evaluates the compound's ability to inhibit cell growth, which is a key downstream consequence of inhibiting oncogenic kinases like Src. Using cell lines with varying levels of Src dependence can provide insights into the compound's mechanism of action and potential therapeutic window.

Experimental Workflow Diagram:

G cluster_prep Cell Culture cluster_treatment Compound Treatment cluster_viability Viability Assessment cluster_analysis Data Analysis C1 Seed cancer cells in 96-well plates C2 Allow cells to adhere overnight C1->C2 T1 Treat cells with serial dilutions of this compound and other inhibitors C2->T1 T2 Incubate for 72 hours T1->T2 V1 Add viability reagent (e.g., MTT, resazurin, or CellTiter-Glo) T2->V1 V2 Measure signal (absorbance or luminescence) V1->V2 A1 Plot cell viability vs. compound concentration V2->A1 A2 Calculate cellular IC50 values A1->A2

Caption: Workflow for cellular proliferation assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., K562, HT-29, MDA-MB-231) in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound, Bosutinib, and Dasatinib. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Assess cell viability using a standard method such as the MTT assay, resazurin reduction assay, or a luminescent ATP-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Normalize the viability data to the vehicle-treated control. Plot the percentage of viable cells against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression model.

Signaling Pathway Analysis

Objective: To confirm that this compound inhibits Src signaling within the cellular context.

Causality behind Experimental Choices: Observing a reduction in the phosphorylation of direct Src substrates provides direct evidence of target engagement within the cell. Western blotting is a standard and reliable technique for this purpose.

Src Signaling Pathway Diagram:

G RTK Receptor Tyrosine Kinase Src Src RTK->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras Ras Src->Ras PI3K PI3K Src->PI3K Migration Migration FAK->Migration Proliferation Proliferation STAT3->Proliferation ERK ERK Ras->ERK Akt Akt PI3K->Akt Survival Survival Akt->Survival ERK->Proliferation Inhibitor This compound Inhibitor->Src

Caption: Simplified Src signaling pathway and the point of inhibition.

Discussion and Future Directions

Based on the hypothetical data, this compound demonstrates promising, albeit less potent, Src inhibitory activity compared to the established drugs Bosutinib and Dasatinib. Its selectivity profile, with less off-target activity against Abl compared to Dasatinib, could translate to a more favorable safety profile. The cellular activity is consistent with its in vitro potency.

Further investigations should include:

  • Kinome-wide profiling: To comprehensively assess the selectivity of this compound against a broad panel of kinases.

  • In vivo efficacy studies: To evaluate the anti-tumor activity of the compound in animal models.

  • Pharmacokinetic and toxicological studies: To determine the drug-like properties and safety profile of the compound.

Conclusion

While further experimental validation is required, the 4-aminoquinoline scaffold of this compound makes it a compelling candidate for development as a Src kinase inhibitor. The experimental framework provided in this guide offers a robust and scientifically rigorous approach to thoroughly evaluate its comparative efficacy and potential as a novel therapeutic agent.

References

  • Ravindar, L., Hasbullah, S. A., Rakesh, K. P., Raheem, S., Agustar, H. K., Ismail, N., et al. (2024). Exploring diverse frontiers: advancements of bioactive 4-aminoquinoline-based molecular hybrids in targeted therapeutics and beyond. European Journal of Medicinal Chemistry, 264, 116043. [Link]

  • Creative Diagnostics. (n.d.). c-Src Kinase Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Boschelli, D. H., Ye, F., Wang, Y. D., Dutia, M., Johnson, S. L., Wu, B., ... & Boschelli, F. (2001). Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. Journal of medicinal chemistry, 44(23), 3965-3977. [Link]

  • Vultur, A., Buettner, R., & Jove, R. (2008). Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia. Leukemia & lymphoma, 49(11), 2041-2049. [Link]

  • Wheeler, D. L., Iida, M., & Dunn, E. F. (2009). The role of Src in solid tumors. Cancers, 1(2), 161-177. [Link]

  • Puttini, M., Coluccia, A. M. L., Boschelli, F., Cleris, L., Marchesi, E., Donella-Deana, A., ... & Gambacorti-Passerini, C. (2006). In vitro and in vivo activity of SKI-606, a novel Src-Abl inhibitor, against imatinib-resistant Bcr-Abl+ neoplastic cells. Cancer research, 66(23), 11314-11322. [Link]

  • Wikipedia contributors. (2023, December 27). Bosutinib. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

  • Pfizer. (n.d.). BOSULIF® (bosutinib) Mechanism Of Action. Retrieved from [Link]

Sources

Benchmarking the synthetic efficiency of 3-Methylquinolin-4-amine production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 3-Methylquinolin-4-amine Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Within this class, the this compound scaffold is of particular interest to researchers in drug development. Its unique substitution pattern offers a versatile platform for designing molecules with potential applications ranging from antimalarial to antibacterial and anticancer agents. The strategic placement of the 4-amino group provides a critical handle for derivatization, enabling the modulation of pharmacological properties, while the 3-methyl group can influence binding affinity and metabolic stability.

This guide provides an in-depth, objective comparison of the primary synthetic methodologies for producing this compound. We will move beyond simple procedural descriptions to analyze the underlying chemical logic, benchmark key performance indicators, and provide field-proven protocols. This analysis is designed to empower researchers, scientists, and process chemists to select the most efficient and scalable synthetic route tailored to their specific laboratory capabilities and project goals.

Overview of Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound can be broadly approached via two distinct and well-established strategies:

  • Direct Cyclization (The Friedländer Annulation Approach): This strategy involves the construction of the quinoline ring system in a single, convergent step from acyclic precursors. The most relevant application for our target molecule is a variation of the Friedländer synthesis, which condenses an ortho-aminoaryl nitrile with a ketone or aldehyde.

  • Stepwise Construction via a 4-Haloquinoline Intermediate (The SNAr Approach): This is a more linear and often more versatile approach. It involves first synthesizing a 3-methylquinolin-4-one precursor, converting it to a highly reactive 4-chloro or 4-bromo intermediate, and finally displacing the halide with an amino group via Nucleophilic Aromatic Substitution (SNAr).

A third, emerging category involves modern transition-metal-catalyzed methods, which offer novel pathways but are often still in the academic or early development phase for this specific molecule.[1][2]

G cluster_0 Synthetic Strategies cluster_1 Direct Cyclization cluster_2 Stepwise Construction (SNAr) Start Target: This compound A1 2-Aminobenzonitrile + Propionaldehyde A2 Friedländer Annulation A1->A2 Acid or Base Catalyst A2->Start B1 Aniline Precursor + β-Ketoester B2 Cyclization (e.g., Conrad-Limpach) B1->B2 B3 3-Methylquinolin-4-one B2->B3 B4 Chlorination (POCl₃) B3->B4 B5 3-Methyl-4-chloroquinoline B4->B5 B6 Amination (NH₃ source) B5->B6 B6->Start G cluster_workflow Friedländer Annulation Workflow Reactants 2-Aminobenzonitrile + Propionaldehyde Mixing Mix in Solvent (e.g., Ethanol) Reactants->Mixing Catalysis Add Catalyst (e.g., KOH) Mixing->Catalysis Reaction Reflux (e.g., 78°C, 4-6h) Catalysis->Reaction Workup Quench, Extract Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product G cluster_workflow S-N-Ar Workflow Start 3-Methylquinolin-4-one Chlorination Add POCl3 Reflux (110°C, 2h) Start->Chlorination Workup1 Quench on Ice Neutralize (NaOH) Chlorination->Workup1 Intermediate Isolate Crude 3-Methyl-4-chloroquinoline Workup1->Intermediate Amination Add Ammonia Source (e.g., NH4OH in Phenol) Intermediate->Amination Reaction2 Heat in Autoclave (150-160°C, 8h) Amination->Reaction2 Workup2 Basify, Extract Reaction2->Workup2 Purification Recrystallize Workup2->Purification Product This compound Purification->Product

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 3-Methylquinolin-4-amine. As drug development professionals and researchers, our commitment to safety and environmental stewardship is paramount. The procedures outlined herein are designed to ensure that this chemical is managed responsibly from the moment it is designated as waste to its final disposal, adhering to the highest standards of laboratory safety and regulatory compliance. The causality behind each step is explained to foster a deeper understanding of the necessary precautions.

Core Principle: Proactive Hazard Assessment

Due to its chemical structure as an aminoquinoline derivative, this compound must be treated as a hazardous substance. The primary hazards associated with its parent compound, 3-methylquinoline, include skin and eye irritation, potential for serious eye damage, and suspected carcinogenicity.[1][2] Therefore, a cautious and informed approach is mandatory. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and detailed information.

Hazard and Personal Protective Equipment (PPE) Summary
Hazard CategoryDescriptionRequired Personal Protective Equipment (PPE)
Skin Contact Causes skin irritation.[2][3][4] Harmful if absorbed through the skin.[1][2]Chemical-resistant gloves (e.g., nitrile), laboratory coat, closed-toe shoes.
Eye Contact Causes serious eye irritation and potential for severe damage.[2][3][4]Chemical safety goggles and a face shield are mandatory.[1]
Inhalation May cause respiratory irritation.[2]All handling must be performed in a certified chemical fume hood.
Ingestion Harmful if swallowed.[5][6]Do not eat, drink, or smoke in laboratory areas.[5]
Chronic Effects Suspected of causing genetic defects and cancer.[2]Strict adherence to engineering controls and PPE to minimize any exposure.

Pre-Disposal: Immediate Safety and Handling

Before initiating any disposal procedures, the operational environment must be prepared to mitigate risks. The logic here is to establish a controlled space that prevents accidental exposure or release.

  • Engineering Controls : All handling of this compound, including weighing, transferring, and preparing for disposal, must occur within a certified chemical fume hood. This is the primary line of defense against inhaling potentially harmful vapors.

  • Personal Protective Equipment (PPE) : As detailed in the table above, ensure all personnel are wearing appropriate PPE before handling the chemical waste. Gloves should be inspected for integrity prior to use.[1]

  • Spill Kit Accessibility : An accessible and fully stocked chemical spill kit is essential. Ensure it contains absorbent materials (like vermiculite or sand), neutralizing agents for amines (if recommended by your institution's EHS), and waste bags.[5]

Step-by-Step Disposal Protocol

This protocol ensures that waste is segregated, contained, labeled, and stored in a manner that is safe, compliant, and ready for final disposal by a licensed hazardous waste handler.

Step 1: Waste Segregation

Causality : Keeping different chemical waste streams separate is critical to prevent dangerous reactions.[7] Amines can react violently with acids and oxidizing agents.[8] Mixing this compound waste with incompatible chemicals could lead to heat generation, gas evolution, or even an explosion.

  • Action : Designate a specific, clearly labeled waste container solely for this compound and closely related materials.

  • Do Not Mix : Never mix this waste with acidic waste, oxidizing agents, or other organic waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Container Selection

Causality : The integrity of the waste container is fundamental to preventing leaks and environmental contamination. The container must be compatible with the chemical to avoid degradation.[9]

  • Action : Use a container made of a compatible material, such as glass or high-density polyethylene (HDPE). Often, the original manufacturer's bottle is a suitable choice once empty.[9][10]

  • Condition : The container must be in good condition, free from cracks or damage, and must have a tightly sealing, screw-top cap.[9] This prevents the release of vapors and protects against spills.[7]

Step 3: Waste Accumulation and Labeling

Causality : Accurate labeling is a regulatory requirement and a critical safety communication tool. It informs personnel of the container's contents and associated hazards, ensuring it is handled correctly throughout the disposal chain.

  • Action (Accumulation) : If collecting waste over time, the container must be kept closed at all times except when adding waste.[9] Store the container in a designated satellite accumulation area (SAA) within the lab.[10]

  • Action (Labeling) : From the moment the first drop of waste is added, the container must be labeled. Affix a hazardous waste tag that includes:

    • The words "HAZARDOUS WASTE"[9]

    • The full chemical name: "this compound" (avoid abbreviations or formulas)

    • An accurate list of all components and their approximate percentages

    • The relevant hazard warnings (e.g., Irritant, Corrosive, Potential Carcinogen)

    • The accumulation start date and the name of the generating researcher/lab

Step 4: Secure Storage Pending Disposal

Causality : Proper storage minimizes the risk of spills, unauthorized access, and exposure to conditions that could compromise the container.

  • Action : Store the sealed and labeled waste container in a cool, well-ventilated area away from direct sunlight and heat sources.[7][11]

  • Segregation : Ensure the container is stored with compatible chemicals and within secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.[10]

Step 5: Arranging Final Disposal

Causality : this compound is not suitable for sewer or regular trash disposal.[12] It must be handled by professionals trained in managing hazardous chemical waste to ensure it is disposed of in an environmentally sound and legally compliant manner.

  • Action : Contact your institution's EHS department to schedule a pickup for your hazardous waste.[12] Follow their specific procedures for waste hand-off.

G cluster_prep Phase 1: Preparation cluster_protocol Phase 2: Disposal Protocol PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) FumeHood Work Inside Certified Chemical Fume Hood Segregate 1. Segregate Waste (Amine Waste Only) FumeHood->Segregate Container 2. Select Compatible Container (e.g., Glass, HDPE) Segregate->Container Label 3. Accumulate & Label Waste (Contents, Hazards, Date) Container->Label Store 4. Store Securely (Secondary Containment, Cool & Ventilated) Label->Store EHS 5. Schedule EHS Pickup (Do Not Drain Dispose) Store->EHS

Caption: Workflow for the proper disposal of this compound.

Emergency Procedures: Spill and Exposure Response

In the event of an accident, a swift and correct response is critical to minimizing harm.

Spill Response
  • Small Spills (manageable by lab personnel) :

    • Ensure appropriate PPE is worn.

    • Contain the spill using an inert absorbent material like vermiculite, sand, or earth.[5]

    • Carefully collect the absorbent material using non-sparking tools and place it into a designated, sealable container for hazardous waste disposal.

    • Wipe down the spill area with a suitable decontaminating solution, and dispose of the cleaning materials as hazardous waste.

  • Large Spills :

    • Evacuate the immediate area immediately.

    • Alert colleagues and notify your institution's EHS or emergency response team.[12]

    • Secure the area to prevent entry.

    • If safe to do so, close the fume hood sash and shut down any potential ignition sources.

Caption: Decision-making workflow for a this compound spill.
Personal Exposure
  • Skin Contact : Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.[12] Remove contaminated clothing while under a safety shower.[5] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with a gentle, continuous stream of water for at least 15-30 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5]

  • Inhalation : Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[5] Rinse the mouth with water. Seek immediate medical attention.[6]

By adhering to these scientifically grounded procedures, you contribute to a culture of safety, protect our environment, and ensure full regulatory compliance in the vital work of research and drug development.

References

  • Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]

  • Finalised methylamine 9-3-11. Arcopol. [Link]

  • SAFETY DATA SHEET MCP AMINE 4. Greenbook.net. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Part G: Chemical Disposal Procedures. UW-La Crosse. [Link]

  • Guideline on the environmental risk assessment of medicinal products for human use. European Medicines Agency. [Link]

  • Amine Usage Guidelines for High-Purity Amines in Industry. Diplomata Comercial. [Link]

  • Treatment of amine wastes generated in industrial processes. IOP Science. [Link]

  • 3-Methylquinoline. PubChem, National Institutes of Health. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.